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  • Product: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one
  • CAS: 87010-29-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Introduction 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a valuable chemical intermediate characterized by a five-membered oxazolidinone ring substituted with a hydroxypropyl group at the nitrogen atom.[1][2] This bifunc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a valuable chemical intermediate characterized by a five-membered oxazolidinone ring substituted with a hydroxypropyl group at the nitrogen atom.[1][2] This bifunctional molecule, containing both a hydroxyl group and a cyclic carbamate, serves as a versatile building block in organic synthesis. Its applications are found in the development of novel polymers, as a precursor for pharmacologically active compounds, and as a key component in the formulation of specialized materials. The oxazolidinone core, in particular, is a privileged scaffold in medicinal chemistry, famously represented in linezolid and other antibiotics that inhibit bacterial protein synthesis.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. It is designed for researchers, chemists, and drug development professionals, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical analysis of the strategic choices that underpin successful and efficient synthesis.

Chapter 1: Foundational Principles of Synthesis

The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is fundamentally a cyclization reaction. The process involves the formation of a five-membered heterocyclic ring from a linear precursor, 3-amino-1-propanol.[5][6] This amino alcohol provides the essential nitrogen and oxygen atoms, as well as two of the carbon atoms for the oxazolidinone ring. The final carbon atom, the carbonyl carbon (C=O), is introduced by a carbonylating agent.

The general synthetic strategy involves two key transformations:

  • Carbamate Formation: The nucleophilic amino group of 3-amino-1-propanol attacks a suitable carbonyl source.

  • Intramolecular Cyclization: The hydroxyl group of the resulting intermediate attacks the newly formed carbamate or a related electrophilic center, displacing a leaving group and forming the stable oxazolidinone ring.

The choice of carbonylating agent is the primary determinant of the specific reaction pathway, influencing reaction conditions, catalyst requirements, byproducts, and overall efficiency. The most prevalent and industrially relevant methods utilize dialkyl carbonates or cyclic carbonates.

Chapter 2: Core Synthesis Pathways

Pathway A: Reaction with Dialkyl Carbonates (e.g., Diethyl Carbonate)

This is a classical and widely employed method for synthesizing 4-substituted oxazolidin-2-ones.[7] The reaction proceeds by reacting 3-amino-1-propanol with a dialkyl carbonate, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC), typically in the presence of a basic catalyst.

Reaction Principle & Mechanism

The reaction is a base-catalyzed transesterification followed by an intramolecular cyclization. The mechanism unfolds as follows:

  • Nucleophilic Attack: The primary amine of 3-amino-1-propanol performs a nucleophilic attack on the electrophilic carbonyl carbon of diethyl carbonate.

  • Intermediate Formation: This addition-elimination sequence displaces one molecule of ethanol, forming an intermediate N-(3-hydroxypropyl)ethyl carbamate.

  • Intramolecular Cyclization: Under the influence of heat and a basic catalyst (e.g., sodium methoxide), the hydroxyl group of the carbamate intermediate is deprotonated. The resulting alkoxide then attacks the carbamate carbonyl carbon.

  • Ring Closure: This intramolecular nucleophilic attack leads to the displacement of a second molecule of ethanol, resulting in the formation of the 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one ring.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Ring Closure AminoPropanol 3-Amino-1-propanol Carbamate N-(3-hydroxypropyl)ethyl carbamate Intermediate AminoPropanol->Carbamate Nucleophilic Attack DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Carbamate Catalyst Base (e.g., NaOMe) Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Catalyst->Product Ethanol1 Ethanol Carbamate->Ethanol1 Carbamate->Product Intramolecular Cyclization Ethanol2 Ethanol Product->Ethanol2

Caption: General workflow for synthesis via diethyl carbonate.

Detailed Experimental Protocol

  • Reagents: 3-Amino-1-propanol, Diethyl Carbonate (1.5 eq.), Sodium Methoxide (catalytic, ~0.05 eq.).

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a distillation head to remove the ethanol byproduct.

  • Procedure:

    • Charge the reaction flask with 3-amino-1-propanol, diethyl carbonate, and sodium methoxide.

    • Heat the mixture to reflux (typically 120-130°C). The reaction progress can be monitored by the collection of ethanol as a distillate.

    • Continue heating for several hours until the theoretical amount of ethanol has been collected or TLC/GC analysis indicates completion of the reaction.

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the excess diethyl carbonate and any residual ethanol under reduced pressure.

    • The crude product is then purified by vacuum distillation.

Causality and Optimization

  • Catalyst Choice: A strong base like sodium methoxide is crucial to deprotonate the hydroxyl group, facilitating the intramolecular cyclization. The catalytic amount is sufficient as the base is regenerated.

  • Excess Reagent: Using an excess of diethyl carbonate helps to drive the initial carbamate formation to completion.

  • Byproduct Removal: The continuous removal of ethanol via distillation is critical. According to Le Châtelier's principle, this shifts the equilibrium towards the products, ensuring a high conversion rate.

Pathway B: Reaction with Ethylene Carbonate

An alternative and often more direct route involves the reaction of 3-amino-1-propanol with ethylene carbonate. This pathway is attractive as it can proceed efficiently, sometimes without the need for a strong catalyst, and avoids the generation of ethanol as a byproduct.[8]

Reaction Principle & Mechanism

This reaction proceeds through a ring-opening addition followed by an intramolecular cyclization.

  • Nucleophilic Ring-Opening: The amine group of 3-amino-1-propanol attacks one of the carbonyl-adjacent carbons of ethylene carbonate, leading to the opening of the five-membered carbonate ring.

  • Hydroxyethyl Carbamate Intermediate: This step forms a 2-hydroxyethyl carbamate intermediate.

  • Intramolecular Transesterification: The terminal hydroxyl group of the original 3-amino-1-propanol moiety then attacks the carbamate carbonyl.

  • Ring Closure and Byproduct Formation: This intramolecular attack displaces ethylene glycol, forming the desired oxazolidinone ring.

G Reactants 3-Amino-1-propanol + Ethylene Carbonate Intermediate Hydroxyethyl Carbamate Intermediate Reactants->Intermediate Ring-Opening Addition Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Intermediate->Product Intramolecular Cyclization Byproduct Ethylene Glycol Product->Byproduct Elimination

Caption: Synthesis pathway using ethylene carbonate.

Detailed Experimental Protocol

  • Reagents: 3-Amino-1-propanol, Ethylene Carbonate (1.0-1.2 eq.). A catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the reaction.[8]

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Procedure:

    • Combine 3-amino-1-propanol and ethylene carbonate in the reaction flask.

    • Heat the mixture, typically to 100-120°C, with stirring. If a catalyst like DBU is used, it is added at this stage.[8]

    • The reaction is typically monitored by TLC or GC-MS until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled.

    • The primary byproduct, ethylene glycol, and any unreacted starting materials are removed via vacuum distillation.

    • The final product is then purified by a second fractional vacuum distillation.

Causality and Optimization

  • Stoichiometry: This reaction can be run with near-stoichiometric amounts of reagents, making it more atom-economical than the dialkyl carbonate method.

  • Catalysis: While the reaction can proceed thermally, organic bases like DBU can significantly reduce reaction times and temperatures by facilitating proton transfer steps.[8]

  • Solvent-Free: The reaction is often conducted neat (solvent-free), which simplifies workup and reduces waste.[8]

Chapter 3: Comparative Analysis and Data

The choice between the two primary pathways often depends on factors such as cost of reagents, desired purity, scalability, and waste management considerations.

ParameterPathway A: Diethyl CarbonatePathway B: Ethylene Carbonate
Carbonyl Source Diethyl Carbonate (DEC)Ethylene Carbonate (EC)
Typical Catalyst Strong Base (e.g., NaOMe)Often thermal; can be base-catalyzed (e.g., DBU)[8]
Primary Byproduct EthanolEthylene Glycol
Atom Economy ModerateHigh
Conditions Higher temperature (reflux)Milder temperature possible[8]
Advantages Well-established; byproduct is volatileHigh atom economy; often solvent-free
Disadvantages Requires excess reagent; strong base neededByproduct (ethylene glycol) has a high boiling point

Chapter 4: Purification and Spectroscopic Characterization

Purification

For both pathways, the final purification step is crucial for obtaining high-purity 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. Vacuum distillation is the method of choice due to the compound's relatively high boiling point and to prevent thermal decomposition.

  • Typical Conditions: The crude product is distilled under high vacuum (e.g., <1 mmHg). The product is a colorless to pale yellow, viscous liquid.[5]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

Spectroscopy Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ ~4.3 (t, 2H, -O-CH₂-), δ ~3.6 (t, 2H, -CH₂-OH), δ ~3.4 (t, 2H, -N-CH₂-), δ ~3.3 (t, 2H, -N-CH₂-CH₂-), δ ~1.8 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃)δ ~159 (C=O), δ ~61 (-O-CH₂-), δ ~59 (-CH₂-OH), δ ~45 (-N-CH₂-), δ ~42 (-N-CH₂-CH₂-), δ ~31 (-CH₂-CH₂-CH₂-)
IR (Neat) ~3400 cm⁻¹ (broad, O-H stretch), ~1735 cm⁻¹ (strong, C=O stretch, cyclic carbamate)

(Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.)[9]

Chapter 5: Safety and Handling

  • 3-Amino-1-propanol: Corrosive and can cause skin and eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Diethyl Carbonate / Ethylene Carbonate: Flammable liquids. Keep away from ignition sources.

  • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Vacuum Distillation: There is a risk of implosion. Ensure glassware is free of cracks or defects and use a safety shield.

Conclusion

The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a well-understood process that can be achieved with high efficiency through several established pathways. The reaction of 3-amino-1-propanol with either diethyl carbonate or ethylene carbonate represents the most practical and scalable approaches. The selection between these methods should be guided by a careful consideration of reaction kinetics, atom economy, byproduct management, and available equipment. The detailed mechanistic understanding and protocols provided in this guide serve as a robust foundation for researchers to successfully synthesize and purify this valuable chemical intermediate for its diverse applications in science and industry.

References

  • Fe-catalyzed synthesis of substituted N-aryl oxazolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance. PubMed Central (PMC). Available at: [Link]

  • Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. PubMed Central (PMC). Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). ResearchGate. Available at: [Link]

  • Formation of N-amino oxazolidinone following the amination step. ResearchGate. Available at: [Link]

  • Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available at: [Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one. PubChem. Available at: [Link]

  • Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. PubMed. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. Available at: [Link]

  • Process for producing 3-amino-2-hydroxy-1-propanol derivative. Google Patents.
  • Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines. ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 3-(3-Hydroxypropyl)-2-oxazolidinone, TRC 500 mg. Fisher Scientific. Available at: [Link]

  • Thermodynamically favorable protocol for the synthesis of 2-oxazolidinones via Cu(I)-catalyzed three-component reaction of propargylic alcohols, CO 2 and 2-aminoethanols. ResearchGate. Available at: [Link]

  • 3-Amino-1-propanol. PubChem. Available at: [Link]

  • 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • The efficient synthesis of diethyl carbonate via coupling reaction from propylene oxide, CO 2 and ethanol over binary PVEImBr/MgO catalyst. ResearchGate. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. YouTube. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

  • 2-Oxazolidinone. PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a key heterocyclic compound, holds significant value as a versatile building block in synthetic organ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a key heterocyclic compound, holds significant value as a versatile building block in synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its bifunctional nature, featuring a reactive hydroxyl group and the stable oxazolidinone core, makes it an important intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity, and notable applications, with a focus on its role in the preparation of the anticancer agent Ifosfamide.

Physicochemical Properties

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is typically a clear, colorless to pale yellow oil.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₃[2]
Molecular Weight 145.16 g/mol [2]
CAS Number 87010-29-5[2]
Appearance Clear Colourless to Pale Yellow Oil
Density 1.214 g/cm³ (at 20°C)
Vapor Pressure 0.002 Pa (at 20°C)
LogP -1.22 (at 25°C)
Solubility Slightly soluble in chloroform and methanol.
Storage Recommended to be stored in a refrigerator.

Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is most commonly achieved through the reaction of 3-amino-1-propanol with a suitable carbonylating agent. A general and efficient method involves the use of cyclic carbonates, such as ethylene carbonate. This approach is advantageous due to its atom economy and the avoidance of hazardous reagents like phosgene.[3]

Reaction Scheme:

Figure 1: General synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Experimental Protocol:

Materials:

  • 3-Amino-1-propanol

  • Ethylene carbonate

  • Solvent (e.g., toluene, xylene, or neat)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 3-amino-1-propanol and ethylene carbonate. The reaction can be performed neat or in a high-boiling solvent to facilitate the removal of ethylene glycol as a byproduct.

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature is typically maintained between 120-150 °C.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within several hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a clear oil.

Spectroscopic Characterization

The structural elucidation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the propyl chain protons, the methylene groups of the oxazolidinone ring, and the hydroxyl proton. The protons of the propyl chain will appear as multiplets, with the terminal methylene group adjacent to the hydroxyl group showing a distinct triplet. The methylene groups of the oxazolidinone ring will typically appear as triplets. The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the oxazolidinone ring (typically in the range of 155-160 ppm), the methylene carbons of the ring, and the carbons of the N-propyl side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

  • A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the oxazolidinone ring, usually appearing around 1730-1750 cm⁻¹.

  • C-N and C-O stretching vibrations within the oxazolidinone ring.

  • C-H stretching and bending vibrations for the alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 145. Fragmentation patterns can provide further structural information, often involving the loss of the hydroxyl group, the propyl chain, or cleavage of the oxazolidinone ring.

Reactivity

The chemical reactivity of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is dictated by its two primary functional groups: the terminal hydroxyl group and the oxazolidinone ring.

Reactions of the Hydroxyl Group

The primary hydroxyl group is a versatile handle for further synthetic transformations. It can undergo a variety of common reactions of alcohols, including:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This is a common strategy to introduce new functional groups or to protect the hydroxyl group.

  • Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

  • Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Reactions of the Oxazolidinone Ring

The 2-oxazolidinone ring is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under harsh conditions, such as strong acid or base hydrolysis, which would cleave the carbamate linkage.

Applications in Drug Development

The primary application of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in drug development is as a key intermediate in the synthesis of the alkylating agent Ifosfamide . Ifosfamide is an important anticancer drug used in the treatment of various cancers.

Role in Ifosfamide Synthesis

In the synthesis of Ifosfamide, the hydroxyl group of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is first chlorinated, typically using a reagent like thionyl chloride (SOCl₂). The resulting N-(3-chloropropyl)-1,3-oxazolidin-2-one then serves as a precursor that is further elaborated to construct the final oxazaphosphorine ring system of Ifosfamide. The oxazolidinone moiety acts as a masked form of the 3-aminopropanol backbone, which is a core structural element of Ifosfamide.

Figure 2: Role of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Ifosfamide synthesis.

Safety and Handling

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).[4]

Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward preparation, combined with the dual reactivity of its hydroxyl group and the stability of the oxazolidinone core, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR assignments for compounds 1, 2 and 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). PCA scores scatter 3D plot for all the spectra samples in the data set. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(12), 14755–14764. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, primarily due to the clinical success of antibiotic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, primarily due to the clinical success of antibiotics such as linezolid and tedizolid. These synthetic agents exhibit a novel mechanism of action, inhibiting bacterial protein synthesis at a very early stage. This guide focuses on a specific, less-characterized member of this family: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. While direct biological activity and a definitive mechanism of action for this particular molecule are not extensively documented in current literature, this whitepaper will provide a comprehensive analysis based on the well-established pharmacology of the oxazolidinone scaffold. We will delve into the canonical antibacterial mechanism of action, explore the structure-activity relationships, and propose a series of experimental workflows to elucidate the potential biological role of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This document serves as a foundational resource for researchers seeking to investigate this and similar oxazolidinone derivatives.

The Oxazolidinone Pharmacophore: A Foundation of Antibacterial Activity

The 1,3-oxazolidin-2-one ring system is the core structural motif of a potent class of synthetic antibiotics.[1][2] These drugs are particularly valuable for their activity against a wide spectrum of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4][5][6]

The established mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis.[4][7] Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones act at the initiation phase.[7][8] They bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation.[5][7][9] This unique mechanism of action means that there is no cross-resistance with other protein synthesis inhibitors.[1]

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[4][7] By occupying this site, oxazolidinones interfere with the correct positioning of the initiator fMet-tRNA, thereby stalling the entire process of protein synthesis before the first peptide bond is formed.[9]

Structural Analysis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The chemical structure of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is presented below.

Compound Name IUPAC Name Molecular Formula Molecular Weight CAS Number
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one3-(3-hydroxypropyl)-1,3-oxazolidin-2-oneC6H11NO3145.16 g/mol 87010-29-5

Data sourced from PubChem CID 10975613.[10]

A critical aspect of the antibacterial activity of clinically approved oxazolidinones like linezolid is the presence of an N-aryl substituent with specific functional groups.[2] The pharmacophoric core generally includes the oxazolidinone ring with an (S)-configuration at the C5 position and an acylaminomethyl group linked to C5.[2]

In contrast, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one possesses a simple hydroxypropyl group at the N3 position of the oxazolidinone ring. It lacks the complex N-aryl and C5 substituents that are characteristic of the potent antibacterial agents in this class. This structural simplicity suggests that 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is unlikely to exhibit the same potent antibacterial activity as its more complex analogues.

However, the presence of the core oxazolidinone ring and the hydroxyl group opens up possibilities for other biological activities or for its use as a synthetic intermediate.

Putative Roles and Hypothesized Mechanisms of Action

Given the structural features of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, several hypotheses regarding its potential biological role can be formulated.

A Prodrug Candidate?

The hydroxypropyl side chain could potentially be metabolized in vivo to introduce functional groups that confer biological activity. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug.[11][12] It is conceivable that the terminal hydroxyl group could be a site for enzymatic modification, such as phosphorylation or oxidation, which might unmask a more active form of the molecule. For instance, oxazolidines have been investigated as potential prodrugs for β-amino alcohols.[13] Similarly, N-(substituted 2-hydroxypropyl)carbamates have been explored as mutual prodrugs.[14]

The diagram below illustrates a hypothetical metabolic activation pathway.

Metabolic Activation 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Metabolite_A Metabolite_A 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one->Metabolite_A Oxidation Active_Compound Active_Compound Metabolite_A->Active_Compound Further Metabolism

Caption: Hypothetical metabolic pathway of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

A Modulator of Other Biological Pathways

Beyond antibacterial activity, the oxazolidinone scaffold has been associated with a range of other biological effects, including acting as enzyme inhibitors and receptor agonists or antagonists.[15] There are reports of 2-oxazolidinone derivatives exhibiting anticancer and anti-inflammatory properties.[16][17] The relatively simple structure of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one might allow it to interact with different biological targets compared to the more complex antibacterial oxazolidinones.

Proposed Experimental Workflows to Elucidate the Mechanism of Action

To determine the biological activity and potential mechanism of action of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a systematic experimental approach is required.

Initial Screening for Biological Activity

The first step is to perform a broad screen to identify any potential biological activity.

Protocol 1: In Vitro Cytotoxicity and Antibacterial Screening

  • Cell Viability Assays:

    • Select a panel of human cell lines representing different tissues (e.g., HeLa, MCF-7, HepG2).

    • Treat cells with a concentration range of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Rationale: This will determine if the compound has any cytotoxic effects and establish a safe concentration range for further experiments.

  • Antibacterial Susceptibility Testing:

    • Use a panel of Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.

    • Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

    • Rationale: This will directly test the hypothesis that the compound may possess antibacterial properties, despite its structural differences from known oxazolidinone antibiotics.

The following diagram outlines this initial screening workflow.

Initial Screening Workflow Compound 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Antibacterial Antibacterial Screening (MIC Determination) Compound->Antibacterial Results_Cyto IC50 Values Cytotoxicity->Results_Cyto Results_Anti MIC Values Antibacterial->Results_Anti

Caption: Workflow for the initial biological screening of the compound.

Target Identification and Mechanism of Action Studies

If any significant biological activity is observed in the initial screens, the next phase is to identify the molecular target and elucidate the mechanism of action.

Protocol 2: Target Identification Approaches

  • Affinity Chromatography:

    • Immobilize 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one onto a solid support.

    • Incubate the immobilized compound with cell lysates.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

    • Rationale: This unbiased approach can identify proteins that directly interact with the compound.

  • Thermal Shift Assays (DSF):

    • Incubate a purified protein or a protein library with the compound.

    • Measure the change in the protein's melting temperature.

    • Rationale: A shift in the melting temperature indicates a direct binding interaction between the compound and the protein.

  • Computational Docking:

    • Perform in silico docking studies against a library of known protein structures, particularly those known to bind other oxazolidinones.

    • Rationale: This can provide initial hypotheses about potential binding targets that can then be validated experimentally.

The logical relationship for target identification is depicted below.

Target Identification Logic Active_Compound Bioactive Compound Identified Affinity_Chrom Affinity Chromatography Active_Compound->Affinity_Chrom DSF Thermal Shift Assay Active_Compound->DSF Comp_Dock Computational Docking Active_Compound->Comp_Dock Protein_Hits Potential Protein Targets Affinity_Chrom->Protein_Hits DSF->Protein_Hits Comp_Dock->Protein_Hits Validation Target Validation (e.g., Knockdown, Overexpression) Protein_Hits->Validation MoA Mechanism of Action Elucidation Validation->MoA

Caption: Logical flow for identifying the molecular target of a bioactive compound.

Conclusion

While 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one does not possess the classical structural motifs of potent oxazolidinone antibiotics, its core chemical scaffold warrants investigation. This guide has provided a comprehensive overview of the known mechanisms of the broader oxazolidinone class and has laid out a systematic, scientifically rigorous framework for elucidating the potential biological activity and mechanism of action of this specific compound. The proposed experimental workflows offer a clear path for researchers to explore the therapeutic potential of this and other novel oxazolidinone derivatives. The journey from a structurally interesting molecule to a well-characterized bioactive agent is paved with systematic investigation, and this document provides the foundational map for that journey.

References

  • The pharmacologic and bacteriologic properties of oxazolidinones, a new class of synthetic antimicrobials. [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. [Link]

  • Clinical pharmacology of linezolid: an oxazolidinone antimicrobial agent. [Link]

  • Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

  • Current Updates on Oxazolidinone and Its Significance. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • Oxazolidinone synthesis. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. [Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities - PubMed. [Link]

  • The contribution of oxazolidinone frame to the biological activity of pharmaceutical drugs and natural products. [Link]

  • Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. [Link]

  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. [Link]

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. [Link]

  • A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. [Link]

  • N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. [Link]

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Exploratory

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one CAS number 87010-29-5

An In-Depth Technical Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5): Synthesis, Characterization, and Application in Medicinal Chemistry Introduction 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, identif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5): Synthesis, Characterization, and Application in Medicinal Chemistry

Introduction

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, identified by CAS number 87010-29-5, is a heterocyclic organic compound featuring a core oxazolidinone ring substituted with a hydroxypropyl group. While its most direct application is noted as a key intermediate and a known impurity in the synthesis of the alkylating chemotherapeutic agent Ifosfamide, its true significance for the research community lies in its structural components.[1][2] The molecule embodies the N-substituted 2-oxazolidinone scaffold, a privileged structure in modern pharmacology.

This scaffold is the cornerstone of the oxazolidinone class of antibiotics, which includes groundbreaking drugs like Linezolid and Tedizolid.[3][4] These agents possess a unique mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, rendering them highly effective against multi-drug resistant (MDR) Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. It moves beyond a simple recitation of facts to explore its synthesis from fundamental principles, robust analytical characterization methods, and its potential as a versatile building block for the discovery of novel therapeutic agents.

Physicochemical Properties & Safe Handling

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a research setting.

Key Properties

The essential physicochemical data for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one are summarized below for quick reference.

PropertyValueSource
CAS Number 87010-29-5PubChem[7]
Molecular Formula C₆H₁₁NO₃ChemScene[8]
Molecular Weight 145.16 g/mol ChemScene[8]
IUPAC Name 3-(3-hydroxypropyl)-1,3-oxazolidin-2-onePubChem[7]
Appearance Clear Colourless to Pale Yellow Oil/LiquidChemicalBook[2], Guidechem[1]
Density ~1.214 g/cm³ (at 20°C)ChemicalBook[2]
LogP -0.4 to -1.22PubChem[7], ChemicalBook[2]
Topological Polar Surface Area (TPSA) 49.8 ŲPubChem[7]
Hydrogen Bond Donors 1ChemScene[8]
Hydrogen Bond Acceptors 3ChemScene[8]
Rotatable Bonds 3ChemScene[8]
Storage and Handling

To ensure the long-term integrity of the compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[8] This minimizes degradation from atmospheric moisture and oxygen.

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Safety and Toxicology Profile

Based on aggregated GHS data from multiple suppliers, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is not classified as a hazardous substance.[7][9] No specific hazard pictograms or statements are mandated. However, as with all chemical reagents, prudent laboratory practices should be followed.

  • In case of contact:

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

    • Skin: Wash off with soap and plenty of water.[9]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[9]

  • Chemical Stability: The compound is stable under recommended storage conditions.[9] It is incompatible with strong acids, strong bases, and strong oxidizing agents, which may catalyze its decomposition.[10]

The Oxazolidinone Scaffold: A Cornerstone of Modern Antibiotics

The true value of studying a molecule like 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is illuminated by the profound impact of its core structure in medicine. The oxazolidinone class represents a major advance in the fight against antimicrobial resistance.

Mechanism of Action

Unlike many antibiotic classes that target cell wall synthesis or DNA replication, oxazolidinones are potent inhibitors of bacterial protein biosynthesis.[4][6] Their mechanism is unique in that they block the process at the very first step: the formation of the initiation complex.

Specifically, oxazolidinones bind to the P-site of the 50S ribosomal subunit.[5][11] This action prevents the binding of the initiator fMet-tRNA, thereby blocking the formation of the 70S initiation complex, which is the essential first step for translating mRNA into protein.[11] Because this target and mechanism are distinct from other protein synthesis inhibitors, cross-resistance is uncommon.[5]

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex Joins 30S complex No_Protein Protein Synthesis Inhibited 50S->No_Protein Prevents formation of 70S complex 30S 30S Subunit mRNA mRNA 30S->mRNA binds fMet_tRNA fMet-tRNA (Initiator) fMet_tRNA->50S Binds to P-site Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S Binds to P-site, blocking tRNA Protein Bacterial Protein 70S_Complex->Protein Initiates Translation

Mechanism of action for oxazolidinone antibiotics.

Synthesis and Purification

The synthesis of N-substituted oxazolidinones is a well-established process in organic chemistry, typically involving the cyclization of an appropriate amino alcohol precursor.

Synthetic Strategy

The most direct and common approach for synthesizing 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one involves a two-step conceptual process starting from 3-amino-1-propanol.[12] The first step is the formation of a carbamate intermediate, followed by an intramolecular cyclization to form the stable five-membered oxazolidinone ring. Reagents like diethyl carbonate provide a safe and effective source of the carbonyl group required for the cyclization.

Synthesis_Workflow reagents Reactants: - 3-Amino-1-propanol - Diethyl Carbonate - NaOMe (catalyst) reaction Reaction Step (Reflux in Toluene) reagents->reaction workup Aqueous Workup (Wash with H₂O & Brine) reaction->workup drying Drying (Anhydrous Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Chromatography) concentration->purification product Final Product: 3-(3-Hydroxypropyl)-1,3- oxazolidin-2-one purification->product

General workflow for the synthesis and purification.
Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis adapted from general methods for oxazolidinone formation.[13]

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-propanol (7.51 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: Add diethyl carbonate (13.0 g, 0.11 mol, 1.1 eq) to the solution. Causality: A slight excess of the carbonylating agent ensures the complete conversion of the limiting amino alcohol.

  • Catalyst Addition: Add sodium methoxide (0.27 g, 5 mmol, 0.05 eq) as a catalyst. Causality: The basic catalyst facilitates the nucleophilic attack of the amine onto the diethyl carbonate and subsequent cyclization.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL). Causality: The aqueous washes remove the catalyst and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography to yield the final, high-purity compound.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, load the powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 80%). Causality: The gradient elution allows for the separation of nonpolar impurities first, followed by the more polar product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one as a clear to pale yellow oil.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stability of the synthesized compound.

Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of small organic molecules. A robust reverse-phase method is outlined below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization for potential MS coupling.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minA wide gradient ensures elution of compounds with a broad range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe oxazolidinone carbonyl group provides UV absorbance at lower wavelengths.

Protocol:

  • Sample Preparation: Prepare a sample solution of the compound in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column and begin the gradient run.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Key expected ¹H NMR signals would include triplets for the methylene groups of the propyl chain and the oxazolidinone ring, and a broad singlet for the hydroxyl proton.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 146.08.

Applications in Drug Development

While a simple molecule, 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one serves as a valuable tool in two distinct areas of pharmaceutical research and development.

Role as an Ifosfamide Intermediate and Impurity

The compound is documented as an impurity and potential intermediate in the synthesis of Ifosfamide.[1][2] In the context of Active Pharmaceutical Ingredient (API) manufacturing, the synthesis, isolation, and characterization of such impurities are critical. This allows for the development of validated analytical methods to control their levels in the final drug product, ensuring its safety and efficacy.

A Building Block for Novel Oxazolidinone Analogs

Perhaps its most compelling use is as a versatile starting material for medicinal chemistry campaigns. The terminal primary alcohol on the propyl side chain is a key functional handle that can be readily modified through a variety of well-established chemical reactions (e.g., oxidation, esterification, etherification, amination). This allows for the systematic synthesis of a library of new oxazolidinone derivatives. These new analogs can be screened for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, leveraging the proven therapeutic potential of the oxazolidinone scaffold.[3][14]

Derivatization cluster_scaffold Starting Scaffold cluster_reactions Chemical Modification at Hydroxyl Group cluster_derivatives Novel Oxazolidinone Analogs (Library) Scaffold 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Ester Esterification (+ R-COOH) Scaffold->Ester Ether Williamson Ether Synthesis (+ R-X, base) Scaffold->Ether Oxidation Oxidation (e.g., PCC, DMP) Scaffold->Oxidation Amine Tosylation then Amination (+ R₂NH) Scaffold->Amine Deriv_Ester Ester Derivative Ester->Deriv_Ester Deriv_Ether Ether Derivative Ether->Deriv_Ether Deriv_Aldehyde Aldehyde/Acid Derivative Oxidation->Deriv_Aldehyde Deriv_Amine Amine Derivative Amine->Deriv_Amine

Potential derivatization pathways for drug discovery.

Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is more than a mere catalog chemical. It stands at the intersection of pharmaceutical manufacturing and discovery. As a characterized intermediate, it plays a role in the quality control of established chemotherapeutics. As a functionalized building block, it offers a gateway to new chemical entities based on the pharmacologically validated oxazolidinone core. A comprehensive understanding of its synthesis, properties, and analytical behavior, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation medicines.

References

  • Title: 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 Source: PubChem URL: [Link]

  • Title: Current Updates on Oxazolidinone and Its Significance Source: PubMed Central (PMC) URL: [Link]

  • Title: Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Oxazolidinone derivatives with various activities Source: ResearchGate URL: [Link]

  • Title: 3-Amino-1-propanol | C3H9NO | CID 9086 Source: PubChem - NIH URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL: [Link]

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Foundational

An In-Depth Technical Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a key heterocyclic compound with significant ap...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a key heterocyclic compound with significant applications in pharmaceutical synthesis. This document delves into its molecular structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it outlines a robust synthetic protocol and discusses its critical role as an intermediate in the manufacturing of the anticancer drug Ifosfamide. Safety and handling procedures are also detailed to ensure its proper management in a laboratory setting.

Introduction

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS No. 87010-29-5) is a five-membered heterocyclic compound belonging to the oxazolidinone class of molecules.[1] The oxazolidinone ring system is a "privileged structure" in medicinal chemistry, forming the core of several clinically important drugs, most notably the antibiotic linezolid. The presence of a reactive primary hydroxyl group on the propyl side chain of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one makes it a valuable bifunctional building block for the synthesis of more complex molecules. Its primary significance lies in its role as a key intermediate and a known impurity in the synthesis of the alkylating agent Ifosfamide, a widely used chemotherapeutic drug.[2][3] A thorough understanding of its properties and synthesis is therefore crucial for process optimization and quality control in pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one consists of a central 1,3-oxazolidin-2-one ring substituted at the nitrogen atom with a 3-hydroxypropyl chain.

Molecular Formula: C₆H₁₁NO₃[1]

Molecular Weight: 145.16 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 87010-29-5[1]
Appearance Clear colourless to pale yellow oil[4]
Density 1.214 g/cm³ (at 20°C)[4]
Solubility Slightly soluble in chloroform and methanol[4]
Vapor Pressure 0.002 Pa (at 20°C)[4]
LogP -1.22 (at 25°C)[4]

Table 1: Physicochemical Properties of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Spectroscopic Characterization

While specific, publicly available spectra for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one are limited, a detailed analysis based on the known spectral data of closely related oxazolidinone derivatives allows for a reliable prediction of its characteristic spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the oxazolidinone ring and the hydroxypropyl side chain. The chemical shifts (δ) are predicted to be in the following regions:

  • Oxazolidinone Ring:

    • -CH₂-O- (C5): ~4.3-4.5 ppm (triplet)

    • -CH₂-N- (C4): ~3.5-3.7 ppm (triplet)

  • Hydroxypropyl Side Chain:

    • -N-CH₂- (C1'): ~3.3-3.5 ppm (triplet)

    • -CH₂- (C2'): ~1.7-1.9 ppm (quintet)

    • -CH₂-OH (C3'): ~3.6-3.8 ppm (triplet)

    • -OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

  • Oxazolidinone Ring:

    • C=O (C2): ~158-160 ppm

    • -CH₂-O- (C5): ~61-63 ppm

    • -CH₂-N- (C4): ~45-47 ppm

  • Hydroxypropyl Side Chain:

    • -N-CH₂- (C1'): ~40-42 ppm

    • -CH₂- (C2'): ~30-32 ppm

    • -CH₂-OH (C3'): ~58-60 ppm

FT-IR Spectroscopy

The infrared spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the cyclic carbamate (oxazolidinone) carbonyl group.

  • C-O Stretch: Bands in the region of 1000-1200 cm⁻¹ corresponding to the C-O single bonds of the ether linkage in the ring and the alcohol.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ at m/z 145. The fragmentation pattern would likely involve the loss of the hydroxypropyl side chain or fragments thereof. Common fragments could include the loss of water (m/z 127) and cleavage of the C-N bond connecting the side chain to the ring.

Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

A robust and straightforward method for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one involves the reaction of 3-amino-1-propanol with a suitable carbonylating agent, such as ethylene carbonate. This method is advantageous due to the commercial availability and relatively low toxicity of the starting materials.

Reaction Scheme

G reactant1 3-Amino-1-propanol product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one reactant1->product Heat reactant2 Ethylene Carbonate reactant2->product

Caption: Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-propanol (1.0 eq) and ethylene carbonate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a clear oil.

Role in Ifosfamide Synthesis

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a known process impurity and a potential intermediate in some synthetic routes to the anticancer drug Ifosfamide.[5] Ifosfamide is an alkylating agent used in the treatment of various cancers.[3]

One of the established synthetic pathways to Ifosfamide starts from 3-amino-1-propanol. In this process, the formation of an oxazolidinone ring can occur as a side reaction or a transient intermediate. The hydroxyl group of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one can then be chlorinated, and the oxazolidinone ring opened and subsequently reacted with another equivalent of a chloroethylamine derivative to form the final Ifosfamide structure. The presence of this compound as an impurity is of significant concern in the final drug product and must be carefully controlled.

G cluster_0 Ifosfamide Synthesis Pathway A 3-Amino-1-propanol C 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one A->C B Carbonyl Source B->C D Chlorinating Agent C->D E Ring Opening & Phosphorylation D->E F Ifosfamide E->F

Caption: Simplified pathway illustrating the potential involvement of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Ifosfamide synthesis.

Reactivity and Chemical Transformations

The key reactive center in 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is the primary hydroxyl group. This group can undergo a variety of chemical transformations, making the molecule a versatile synthetic intermediate. Common reactions involving the hydroxyl group include:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions to form ethers.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Halogenation: Conversion of the hydroxyl group to a halide (e.g., chloride, bromide) using reagents like thionyl chloride or phosphorus tribromide. This is a key step in its conversion to Ifosfamide precursors.

Safety and Handling

According to available safety data sheets, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is not classified as a hazardous substance.[6] However, standard laboratory safety precautions should always be observed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water.

In case of any exposure or if feeling unwell, it is advisable to consult a physician and show them the safety data sheet.[6]

Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a molecule of significant interest to synthetic and medicinal chemists. Its straightforward synthesis, versatile reactivity, and role as a key precursor in the synthesis of the important anticancer drug Ifosfamide underscore its importance in the field of drug development. A thorough understanding of its chemical and physical properties, as well as its safe handling, is essential for its effective utilization in research and manufacturing.

References

  • Quality Control Chemicals (QCC). Ifosfamide Impurity 11. QCC. [Link].

  • Google Patents. (2002). Process to prepare oxazolidinones. .
  • Google Patents. (2010).
  • Axios Research. Ifosfamide Impurity 3. Axios Research. [Link].

  • Axios Research. Ifosfamide - CAS - 3778-73-2. Axios Research. [Link].

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link].

  • Royal Society of Chemistry. (2014). Water-assisted absorption of CO2 by 3-amino-1-propanol: a mechanistic insight. Physical Chemistry Chemical Physics. [Link].

  • PubChemLite. (n.d.). 3-(3-hydroxypropyl)-2-oxazolidinone (C6H11NO3). PubChemLite. [Link].

  • ResearchGate. (2006). Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid. [Link].

  • NIST. (n.d.). 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. National Institute of Standards and Technology. [Link].

  • Google Patents. (2003). Process for the preparation of oxazolidinones and method of use thereof. .
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  • ResearchGate. (2015). Reaction of various amines with ethylene carbonate in the presence of Cs2CO3. [Link].

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. [Link].

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link].

  • Pharmaffiliates. (n.d.). Ifosfamide-impurities. [Link].

  • ResearchGate. (2011). Synthesis and characterisation of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. [Link].

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link].

  • Organic Syntheses. (2021). A Convenient, Scalable Synthesis of 3-Substituted 1,3-Thiazinane-2-thiones. [Link].

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  • Veeprho. (n.d.). Ifosfamide Impurity 1. [Link].

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Exploratory

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Introduction 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS: 87010-29-5) is a key chemical intermediate, notabl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Introduction

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS: 87010-29-5) is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as Ifosfamide and its analogues.[1] Structurally, it is a polar molecule featuring a carbamate moiety within a five-membered oxazolidinone ring, and a primary alcohol on a propyl side chain.[2][3] The unambiguous confirmation of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance in drug development. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, this document not only presents predicted spectral data but also explains the causal logic behind the experimental methodologies required to obtain and interpret them, empowering researchers to confidently characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The weak binding interactions and fast chemical exchange typical of oxazolidinones make them ideal for NMR analysis.[4]

The expected ¹H NMR spectrum would be acquired in a deuterated solvent like Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃). The chemical shifts are referenced to a standard like tetramethylsilane (TMS) at 0 ppm.[4][5]

LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a-CH₂- (C5)4.3 - 4.5Triplet (t)2H
b-CH₂- (C4)3.5 - 3.7Triplet (t)2H
c-CH₂- (C1')3.3 - 3.5Triplet (t)2H
d-CH₂- (C2')1.8 - 2.0Quintet (quint)2H
e-CH₂- (C3')3.6 - 3.8Triplet (t)2H
f-OHSolvent dependent (e.g., 2.0-5.0)Broad Singlet (br s)1H

(Note: Predicted values are based on analysis of the 2-oxazolidone core[6] and standard chemical shift increments for alkyl chains with electronegative substituents.)

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[5] The choice of solvent is critical; for instance, using D₂O will cause the hydroxyl proton (f) to exchange with deuterium, leading to its disappearance from the spectrum, which can be a useful diagnostic tool.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[7] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Reference: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[8]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift axis and integrate the signals.

cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Interpretation prep1 Dissolve 5-10 mg of Sample prep2 Add 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters (Pulse, Scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 an1 Assign Chemical Shifts (δ) proc3->an1 an2 Analyze Splitting Patterns (J) an1->an2 an3 Verify Integration Values an2->an3 an4 Confirm Structure an3->an4

Caption: Workflow for ¹H NMR structural elucidation.

  • Chemical Shift (δ): The signals at ~4.4 ppm (a) and ~3.6 ppm (b) are characteristic of protons on the oxazolidinone ring, specifically those adjacent to the oxygen and nitrogen atoms, respectively.[6][9] The methylene group attached to the hydroxyl (e) is also downfield due to the oxygen's deshielding effect. The methylene groups at the N-propyl chain (c, d) appear at progressively higher fields (further upfield).

  • Multiplicity: The splitting patterns are key to confirming connectivity. For example, the protons at C2' (d) are adjacent to two methylene groups (C1' and C3'), resulting in a quintet (or multiplet) due to coupling with four neighboring protons (n+1 rule). The other methylene groups appear as triplets as they are adjacent to only one other methylene group.

  • Integration: The relative area under each peak will correspond to the number of protons it represents (2H for each methylene group, 1H for the hydroxyl), providing quantitative validation of the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon environments in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)158 - 160
-CH₂- (C5)61 - 63
-CH₂- (C3')59 - 61
-CH₂- (C4)44 - 46
-CH₂- (C1')40 - 42
-CH₂- (C2')30 - 32

(Note: Predicted values are based on data for 2-oxazolidinone[10][11] and known substituent effects.)

The sample prepared for ¹H NMR can be used directly. The primary difference in acquisition is the use of a ¹³C pulse sequence, typically with proton decoupling.

  • Instrument Setup: Tune the NMR probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This collapses all C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to ensure all carbon signals are captured.

    • Number of Scans: ¹³C is a less sensitive nucleus than ¹H, requiring a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Processing steps are similar to those for ¹H NMR.

The most downfield signal (~159 ppm) is unequivocally assigned to the carbonyl carbon (C2) of the carbamate group.[10] The carbons attached to oxygen (C5 and C3') will appear in the 60-65 ppm range, while those attached to nitrogen (C4 and C1') will be in the 40-50 ppm region. The purely aliphatic carbon (C2') will be the most upfield signal, around 30-32 ppm.[12] The presence of exactly six distinct signals in the ¹³C NMR spectrum validates the proposed molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3500 - 3200O-H stretchAlcohol (H-bonded)Strong, Broad
3000 - 2850C-H stretchAlkane (CH₂)Medium
~1750C=O stretchCarbamate (Oxazolidinone)Strong, Sharp
1320 - 1000C-O stretchAlcohol & CarbamateStrong
1250 - 1020C-N stretchCarbamateMedium

(Note: Predicted values are based on standard IR correlation charts[14] and data for related oxazolidinone structures.)

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal to no sample preparation for liquids or solids.[15]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.[13] The background spectrum of the clean, empty crystal is essential to correct for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of neat 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (if liquid at room temp) or a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[16]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

prep1 Clean ATR Crystal acq1 Collect Background Spectrum (Air) prep1->acq1 prep2 Apply Sample to Crystal acq1->prep2 acq2 Collect Sample Spectrum prep2->acq2 proc1 Ratio Sample vs. Background acq2->proc1 an1 Identify Characteristic Absorption Bands proc1->an1 an2 Correlate Bands to Functional Groups an1->an2

Caption: Workflow for FTIR-ATR functional group analysis.

The IR spectrum serves as a molecular fingerprint. The most diagnostic peaks for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one are the very strong, sharp carbonyl (C=O) stretch around 1750 cm⁻¹ (characteristic of the five-membered ring carbamate) and the broad, strong O-H stretching band from the alcohol group centered around 3400 cm⁻¹.[14] The presence of these two peaks is strong evidence for the integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For a polar, non-volatile molecule like 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method that minimizes fragmentation and is highly effective for polar analytes.[17][18][19]

  • Molecular Formula: C₆H₁₁NO₃

  • Exact Mass: 145.0739 g/mol [3]

  • Ionization Mode: Positive ESI (+ESI)

m/zIonDescription
146.0817[M+H]⁺Protonated Molecule
168.0636[M+Na]⁺Sodium Adduct
128.0711[M+H-H₂O]⁺Loss of Water
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[8]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters:

    • Ionization Mode: Set to Positive Ion Mode.

    • Capillary Voltage: Apply a high voltage (e.g., +3 to +5 kV) to the ESI needle to generate a fine spray of charged droplets.[19]

    • Drying Gas: Use a heated nitrogen gas flow to assist in desolvation of the droplets.

    • Nebulizer Gas: Use nitrogen gas to help form the aerosol.

  • Mass Analyzer: Scan a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion and any potential fragments. High-resolution mass analyzers (like TOF or Orbitrap) can provide exact mass measurements to confirm the elemental formula.

cluster_prep Sample Preparation cluster_ion Ionization (ESI Source) cluster_mass Mass Analysis cluster_interp Interpretation prep1 Prepare Dilute Solution (1-10 µg/mL) prep2 Add 0.1% Formic Acid prep1->prep2 ion1 Direct Infusion prep2->ion1 ion2 Apply High Voltage (Electrospray) ion1->ion2 ion3 Desolvation with Drying Gas ion2->ion3 mass1 Transfer Ions to Mass Analyzer ion3->mass1 mass2 Separate Ions by m/z mass1->mass2 mass3 Detect Ions mass2->mass3 int1 Identify Molecular Ion Peak ([M+H]⁺) mass3->int1 int2 Check for Adducts ([M+Na]⁺) int1->int2 int3 Confirm Molecular Weight int2->int3

Caption: Workflow for ESI-MS molecular weight confirmation.

In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 146.0817. The presence of a sodium adduct [M+Na]⁺ at m/z 168.0636 is also very common and serves as a secondary confirmation of the molecular weight. A fragment corresponding to the loss of water ([M+H-H₂O]⁺) at m/z 128.0711 might be observed, especially if the source conditions are energetic. The detection of the correct molecular ion peak is the most critical piece of data from this experiment.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework and confirm atom connectivity. FTIR spectroscopy provides rapid verification of the key functional groups—the hydroxyl and the cyclic carbamate. Finally, ESI-MS confirms the molecular weight with high accuracy. By following the detailed protocols and interpretative logic outlined in this guide, researchers and drug development professionals can ensure the identity and purity of this important chemical building block.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Volmer, D. A. (1998). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry, 70(21), 4683–4686. Retrieved from [Link]

  • Xiong, W., et al. (2019). Imaging of Polar and Nonpolar Species Using Compact Desorption Electrospray Ionization/Postphotoionization Mass Spectrometry. Analytical Chemistry, 91(8), 5168-5174. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Li, A., et al. (2023). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. Molecules, 28(12), 4704. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Diehl, M. R., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(7), 1957–1962. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Maciej, K., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. Molecules, 26(14), 4165. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

  • NIST. (n.d.). 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Reyes-Rodríguez, G. J., et al. (2015). 1 H NMR spectrum of oxazolidinone 9-d 2 in CDCl 3. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (DMSO-d 6 of oxazolidinone 2a. Retrieved from [Link]

  • Al-Jeilawi, O. H. R., et al. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11). Retrieved from [Link]

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Foundational

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a heterocyclic compound characterized by an oxazolidinone core with an N-substituted hydroxypropyl side chain. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. The presence of both a polar lactam-like moiety and a terminal hydroxyl group imparts a unique physicochemical profile to this molecule, making a thorough understanding of its solubility essential for its application in chemical synthesis, formulation development, and materials science.

This guide provides a comprehensive analysis of the factors governing the solubility of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. We will explore its fundamental physicochemical properties, present its solubility in various solvent systems, and detail authoritative, step-by-step protocols for its empirical determination. The causality behind experimental choices is emphasized to provide a framework for troubleshooting and adapting methodologies for specific research and development needs.

Section 1: Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure. For 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, the key determinants are its polarity, hydrogen bonding capacity, and molecular size.

  • Molecular Structure and Polarity: The molecule contains several polar functional groups: a carbamate ester within the oxazolidinone ring and a terminal primary alcohol. These groups, particularly the carbonyl (C=O), amine (N-C), and hydroxyl (-OH) moieties, are capable of engaging in dipole-dipole interactions and hydrogen bonds with solvent molecules.

  • Hydrogen Bonding: The terminal hydroxyl group acts as a strong hydrogen bond donor, while the carbonyl oxygen and the ring oxygen act as hydrogen bond acceptors. This dual capability is a primary driver of its solubility in protic solvents like water and alcohols.

  • Predicted Physicochemical Properties: While extensive experimental data for this specific molecule is not widely published, its properties can be estimated using computational models, which are invaluable for initial assessments.

Table 1: Predicted Physicochemical Properties of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

ParameterPredicted ValueImplication for Solubility
Molecular Weight 145.16 g/mol Low molecular weight generally favors solubility.
LogP (Octanol/Water) -0.9 to -1.2The negative value indicates a strong preference for the aqueous phase; the compound is hydrophilic.
Hydrogen Bond Donors 1 (the -OH group)Can donate to solvent molecules like water, enhancing aqueous solubility.
Hydrogen Bond Acceptors 3 (two O atoms, one N)Can accept H-bonds from protic solvents, further contributing to solubility.
Topological Polar Surface Area (TPSA) 52.5 ŲA moderate TPSA suggests good potential for membrane permeability and favorable interactions with polar solvents.

Section 2: Solubility Profile

Based on the hydrophilic nature suggested by its physicochemical properties (LogP < 0), 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is expected to exhibit high solubility in polar solvents and limited solubility in non-polar, lipophilic solvents.

Aqueous Solubility

The compound is anticipated to be freely soluble in water. The primary drivers for this are the extensive hydrogen bonding opportunities provided by the hydroxyl and carbamate groups, which can readily integrate into the hydrogen-bonding network of water. The solubility is expected to be relatively insensitive to pH changes between pH 3 and pH 9, as the molecule does not possess strongly acidic or basic functional groups that would ionize in this range.

Organic Solvent Solubility

The solubility in organic solvents is directly correlated with the solvent's polarity.

Table 2: Predicted and Observed Solubility Profile

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery HighStrong hydrogen bonding interactions with the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions are possible; lack of solvent H-bond donation is a minor limiting factor.
Moderate Polarity Acetone, Ethyl AcetateModerate to LowReduced polarity limits effective solvation of the molecule's highly polar groups.
Non-Polar Toluene, Hexane, DichloromethaneVery Low / InsolubleThe large polarity mismatch prevents favorable solute-solvent interactions from overcoming the crystal lattice energy of the solute.

Section 3: Methodologies for Experimental Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is required. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, as outlined in OECD Guideline 105.

Experimental Workflow: Equilibrium Solubility (Shake-Flask Method)

This protocol is designed as a self-validating system to ensure accuracy and reproducibility. The core principle is to saturate a solvent with the solute over a defined period, separate the solid and liquid phases, and quantify the dissolved solute concentration.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Accurately weigh excess 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one prep2 Add to a known volume of selected solvent (e.g., Water, Buffer) prep1->prep2 equil1 Seal vial and place in shaking incubator prep2->equil1 equil2 Incubate at constant temp. (e.g., 25°C or 37°C) for 24-48 hours equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Withdraw supernatant. Filter using 0.22 µm PVDF syringe filter sep1->sep2 Critical Step: Avoid disturbing solid quant1 Prepare serial dilutions of the clear filtrate sep2->quant1 quant2 Analyze by validated HPLC-UV or LC-MS method quant1->quant2 quant3 Calculate concentration against a standard curve quant2->quant3

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol (Shake-Flask Method)
  • Preparation:

    • Add an excess amount of solid 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one to a series of glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is 10-20 mg per mL of solvent.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but a preliminary time-course experiment (testing at 8, 24, and 48 hours) is recommended to validate that equilibrium has been reached.

  • Phase Separation (Trustworthiness Check):

    • Remove vials from the shaker and let them stand for 30 minutes to allow undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. This step is critical; failure to remove fine particles will falsely elevate the measured solubility. The first few drops of filtrate should be discarded to saturate any binding sites on the filter membrane.

  • Quantification and Validation:

    • Prepare a calibration curve using stock solutions of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one of known concentrations.

    • Dilute the clear filtrate with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The solubility is calculated from the concentration of the saturated solution, accounting for any dilution factors.

Section 4: Advanced Considerations

Impact of Polymorphism

The crystal form (polymorph) of a solid can significantly impact its solubility. A metastable polymorph will generally exhibit higher kinetic solubility than the most stable crystalline form. When sourcing or synthesizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, it is crucial to characterize its solid form (e.g., via X-ray powder diffraction or differential scanning calorimetry) to ensure consistency across experiments.

Co-Solvent Effects

In complex formulations, co-solvents are often used to enhance the solubility of a target compound. For 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous solution would likely further increase its solubility. A logical relationship for this process is outlined below.

G A Aqueous System: Solute-Water H-bonds dominate B Introduce Co-Solvent (e.g., Ethanol, PEG 400) A->B C Disruption of Water's H-bond Network B->C Reduces bulk water polarity D Creation of a more 'hospitable' polar environment for the solute C->D E Increased Solute Solubility D->E

Caption: Logical Flow of Co-Solvency Effect on Solubility.

Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is an intrinsically hydrophilic molecule with a high affinity for polar solvents. Its predicted high aqueous solubility is a direct result of its capacity for extensive hydrogen bonding. For practical applications, this profile suggests straightforward formulation in aqueous and polar organic systems but indicates challenges in non-polar environments. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for scientists and researchers to accurately measure, understand, and modulate its solubility to meet specific development objectives. Rigorous adherence to validated methods like the shake-flask protocol is paramount for generating reliable and reproducible data.

References

Currently, specific experimental solubility studies for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one are not prevalent in publicly accessible literature. The principles and methodologies described are based on authoritative guidelines and fundamental pharmaceutical science. The following references provide the foundation for the described protocols and concepts.

  • OECD Guideline 105, Water Solubility. Source: Organisation for Economic Co-operation and Development. URL:[Link]

  • "The Art and Science of Dosing Compound in Discovery Biology." Source: National Center for Biotechnology Information (NCBI), NIH. URL:[Link] (Provides context on the importance and methods of solubility assessment in research).

  • "Physicochemical and Preformulation Studies of Pharmaceutical Compounds." Source: A comprehensive overview of principles like LogP, pKa, and solubility. While not a specific paper, this topic is covered in standard pharmaceutical science textbooks like Aulton's Pharmaceutics. A representative academic resource is: URL:[Link]

Exploratory

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one starting material for Ifosfamide

An In-depth Technical Guide to the Synthesis of Ifosfamide from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Executive Summary Ifosfamide is a crucial nitrogen mustard alkylating agent widely employed in chemotherapy for a r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ifosfamide from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Executive Summary

Ifosfamide is a crucial nitrogen mustard alkylating agent widely employed in chemotherapy for a range of solid tumors and hematological malignancies.[1][2][3] As a prodrug, it requires metabolic activation to exert its cytotoxic effects by cross-linking DNA, which ultimately leads to the inhibition of DNA synthesis and apoptosis in cancer cells.[1][3] The efficacy and broad application of Ifosfamide necessitate robust, safe, and efficient synthetic routes. This guide provides a detailed technical overview of a synthetic pathway to Ifosfamide that utilizes 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a key starting material. This approach offers a strategic alternative to routes involving highly toxic or explosive intermediates, such as aziridine.[4]

This document is intended for researchers, chemists, and drug development professionals. It delineates the synthesis of the precursor, details the multi-step conversion to Ifosfamide, provides comprehensive experimental protocols, and outlines methods for analytical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Introduction to Ifosfamide: A Cornerstone of Chemotherapy

Ifosfamide (IUPAC Name: N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine) is an oxazaphosphorine and a structural isomer of cyclophosphamide.[5][6] Its clinical utility is broad, though its use is associated with specific toxicities, including hemorrhagic cystitis and neurotoxicity, which are linked to its metabolites, acrolein and chloroacetaldehyde, respectively.[1]

The synthesis of Ifosfamide has been approached through various routes. Early methods often relied on hazardous reagents. For example, several established routes start from highly toxic aziridine or require the use of explosive reducing agents like sodium borohydride to convert amides to amines.[4] The development of pathways that circumvent such materials is paramount for enhancing industrial safety and scalability. The route commencing with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one represents a significant step in this direction.

The Key Precursor: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The strategic selection of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a starting material is pivotal. This molecule contains the core C-O and C-N bonds of the eventual oxazaphosphorine ring in a protected, stable form, and possesses a reactive hydroxyl group for subsequent chemical modification.

Chemical Properties and Synthesis

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a stable, non-volatile compound, making it safer to handle than many alternative precursors.[7] Its synthesis is typically achieved through the reaction of 3-amino-1-propanol with a carbonylating agent, such as diethyl carbonate. This reaction provides a high-yield and straightforward method for producing the necessary starting material.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[7]
Molecular Weight 145.16 g/mol [7]
CAS Number 87010-29-5[7]
Appearance (Typically) Off-white solid or viscous liquid-
Experimental Protocol 1: Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

This protocol describes a common method for synthesizing the oxazolidinone precursor from 3-amino-1-propanol. The use of diethyl carbonate is a well-established and efficient method for forming the cyclic carbamate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-propanol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of a base such as sodium methoxide (0.05 eq.).

  • Reaction: Heat the mixture to reflux (typically 120-130°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess diethyl carbonate and ethanol byproduct under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Synthetic Pathway: From Precursor to Ifosfamide

The conversion of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one to Ifosfamide is a multi-step process that involves the strategic formation of the phosphorus-centered heterocyclic ring and the introduction of the two N-(2-chloroethyl) side chains. A validated approach involves reacting 3-amino-1-propanol (the precursor to our starting material) with phosphorus oxychloride, followed by sequential reactions with the appropriate amines.[4][8] This guide adapts that principle, starting from the pre-formed oxazolidinone.

The overall transformation can be visualized as a two-stage process:

  • Phosphorylation and Ring Formation: Creation of the central 1,3,2-oxazaphosphorine ring.

  • Side-Chain Introduction: Attachment of the second (2-chloroethyl)amino group.

Diagram: Overall Synthetic Workflow

G A 3-Amino-1-propanol B 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one A->B Diethyl Carbonate, NaOCH3 (cat.) C Phosphorylated Intermediate (e.g., 2-chloro-3-(2-chloroethyl)- tetrahydro-2H-1,3,2- oxazaphosphorin-2-oxide) B->C 1. POCl3 2. 2-Chloroethylamine HCl, Base D Ifosfamide C->D 2-Chloroethylamine, Base

Caption: High-level workflow for Ifosfamide synthesis.

Experimental Protocol 2: Synthesis of Ifosfamide

This protocol outlines a plausible synthetic sequence adapted from established methods for forming the oxazaphosphorine ring.[5][8][9]

Step 1: Synthesis of 3-(2-Chloroethyl)-2-chlorotetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide

This initial step involves the reaction of an amino alcohol derivative with phosphorus oxychloride.

  • Setup: In a multi-neck flask fitted with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve N-(2-chloroethyl)-N'-(3-hydroxypropyl)amine (derived from the ring-opening of the oxazolidinone, or synthesized directly) in an inert aprotic solvent like dichloromethane or toluene. Cool the solution to 0-5°C in an ice bath.

  • Phosphorylation: Add phosphorus oxychloride (POCl₃) (approx. 1.1 eq.) dropwise to the cooled solution while maintaining the temperature below 10°C. The use of a base like triethylamine is necessary to neutralize the HCl generated during the reaction.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC or GC. This step forms the cyclized intermediate, 3-(2-chloroethyl)-2-chlorotetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.[5]

Step 2: Formation of Ifosfamide

  • Amination: Cool the solution containing the intermediate from Step 1 back to 0-5°C.

  • Addition: Slowly add a solution of 2-chloroethylamine (or its hydrochloride salt with additional base) (approx. 1.1 eq.) in the same solvent. A stoichiometric amount of an acid scavenger (e.g., triethylamine) is crucial to drive the reaction to completion by neutralizing the generated HCl.

  • Final Reaction: Stir the mixture at room temperature for 24-48 hours. The progress is monitored until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Ifosfamide.[5] Further purification is achieved by recrystallization from a suitable solvent system, such as a mixture of an ether (e.g., diisopropyl ether) and an alcohol (e.g., isopropanol), to yield Ifosfamide of high purity.[11]

Analytical Characterization

Ensuring the identity and purity of the synthesized Ifosfamide is critical. A combination of spectroscopic and physical methods is employed.

TechniqueExpected Results for Ifosfamide
¹H NMR Signals corresponding to the two distinct N-CH₂CH₂Cl groups and the protons of the oxazaphosphorine ring.
³¹P NMR A characteristic signal in the phosphamide region (e.g., δ ≈ 11.3 ppm in CDCl₃).[5]
Mass Spec. Molecular ion peaks corresponding to the isotopic pattern of two chlorine atoms (e.g., m/z 260, 262, 264).[5][6]
Melting Point 48–51°C.[11]
HPLC A single major peak indicating high purity, typically >99%.

Causality and Scientific Integrity

  • Choice of Base: Triethylamine is a common choice as an acid scavenger because it is a non-nucleophilic organic base. It effectively neutralizes the HCl generated during phosphorylation and amination steps, forming a solid hydrochloride salt that is easily removed by filtration.[10] This prevents protonation of the amine reactants and allows the reaction to proceed efficiently.

  • Temperature Control: The phosphorylation reaction with POCl₃ is highly exothermic. Maintaining low temperatures (-5 to 10°C) is critical to prevent uncontrolled side reactions and degradation of the product, thereby maximizing yield and purity.[8]

  • Inert Atmosphere: Conducting the reactions under a nitrogen or argon atmosphere prevents the reaction of moisture-sensitive reagents like phosphorus oxychloride with water from the air, which would lead to the formation of phosphoric acid and reduce the yield of the desired product.

  • Purification Strategy: The recrystallization step is not merely for purification but also for isolating a specific crystalline form of Ifosfamide that possesses better stability and handling properties, which is crucial for pharmaceutical applications.[11]

Conclusion

The synthesis of Ifosfamide via a pathway involving 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a key intermediate presents a viable and potentially safer alternative to traditional methods. By avoiding highly volatile and toxic reagents, this route aligns with the principles of green chemistry and enhances industrial safety. The protocols and rationale detailed in this guide provide a robust framework for researchers and professionals engaged in the synthesis of this vital chemotherapeutic agent. Further optimization of reaction conditions and purification techniques could lead to even greater efficiency and scalability, ensuring a stable supply for clinical use.

References

  • Niemeyer, U., Kutscher, B., Engel, J., Kleemann, A., Neda, I., Sonnenburg, R., & Schmutzler, R. (Year not available). A New Method of Preparation of Ifosfamide and Cyclophosphamide; Synthesis of Side Products. Phosphorus, Sulfur, and Silicon and the Related Elements, 147(1), 157-171. [Link]

  • (2002). ChemInform Abstract: A New Method for the Preparation of Ifosfamide and Cyclophosphamide. ChemInform, 30(35). [Link]

  • Zhang, J., Tian, Q., & Chan, S. Y. (2006). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Current Drug Therapy, 1(1), 55-84. [Link]

  • Zhang, J., Tian, Q., & Zhou, S. (2006). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Request PDF. [Link]

  • Kerbusch, T., de Kraker, J., Keizer, H. J., van Putten, J. W., & Beijnen, J. H. (1997). An overview of cyclophosphamide and ifosfamide pharmacology. Pharmacotherapy, 17(5 Pt 2), 146S-154S. [Link]

  • Reddy, K. A., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan Journal of Chemistry, 4(2), 324-328. [Link]

  • (2002). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform, 33(23). [Link]

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(10), 5461-5463. [Link]

  • Periasamy, M., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(11), 4429-4440. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. . [Link]

  • Xu, J. (2007). Method of synthesizing ifosfamide.
  • PrepChem.com. (n.d.). Synthesis of Phenyl-di(2-chloroethyl)phosphoramidic chloride. PrepChem.com. [Link]

  • Nanjing Choipharm Technology Co ltd. (2020). Ifosfamide intermediate, preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. PubChem Compound Database. [Link]

  • Lee, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(15), 2788. [Link]

  • Buyck, T., Pasche, D., Wang, Q., & Zhu, J. (2016). Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. Chemistry, 22(7), 2278-2281. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. . [Link]

  • Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses Procedure. [Link]

  • Axios Research. (n.d.). Ifosfamide. Axios Research. [Link]

  • precisionFDA. (n.d.). 3-CHLOROPROPYL N,N-BIS(2-CHLOROETHYL)-N'-(3-HYDROXYPROPYL)PHOSPHORODIAMIDATE. precisionFDA. [Link]

  • Xu, J. (2009). Method of synthesizing ifosfamide.
  • Asta Pharma AG. (1989). Process for the preparation of ifosfamide having improved properties.
  • National Center for Biotechnology Information. (n.d.). Ifosfamide. PubChem Compound Database. [Link]

  • Pharmaffiliates. (n.d.). Ifosfamide-impurities. Pharmaffiliates. [Link]

  • Highley, M. S., et al. (1995). Formation of Chloroethylamine and 1,3-oxazolidine-2-one Following Ifosfamide Administration in Humans. Drug Metabolism and Disposition, 23(3), 433-437. [Link]

  • ChemRxiv. (2024). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. ChemRxiv. [Link]

  • BASF SE. (2012). Method for producing and purifying 3-aminopropanol.
  • Zaklady Farmaceutyczne Polpharma S A. (2018). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Gniazdowska, E., et al. (1994). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 37(25), 4358-4363. [Link]

  • Beyoglu, D., & Idle, J. R. (2012). Ifosfamide - History, efficacy, toxicity and encephalopathy. Current Cancer Therapy Reviews, 8(2), 99-113. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem Compound Database. [Link]

  • Wuxi Yangshi Chemical Co Ltd. (2015). Preparation method of 3-amino-1,2-propanediol.

Sources

Foundational

Biological activity of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide to the Biological Activity of the 1,3-Oxazolidin-2-one Scaffold: From a Synthetic Intermediate to a Cornerstone of Modern Antibiotics Authored by a Senior Application Scientist Foreword: The 1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the 1,3-Oxazolidin-2-one Scaffold: From a Synthetic Intermediate to a Cornerstone of Modern Antibiotics

Authored by a Senior Application Scientist

Foreword: The 1,3-oxazolidin-2-one ring system is a compelling scaffold in medicinal chemistry. While some derivatives like 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one serve as valuable synthetic intermediates, for instance in the preparation of Ifosfamide and its analogs, the true significance of this heterocyclic core lies in its profound and diverse biological activities when appropriately substituted.[1] This guide delves into the well-established and emerging therapeutic applications of the 1,3-oxazolidin-2-one scaffold, with a primary focus on its role in combating multidrug-resistant bacteria. We will explore the mechanism of action, structure-activity relationships, and the experimental methodologies used to validate the efficacy of this remarkable class of compounds.

The 1,3-Oxazolidin-2-one Core: Chemical Identity

The subject of our initial inquiry, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, is a simple derivative of the 1,3-oxazolidin-2-one heterocyclic ring system. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS Number 87010-29-5
IUPAC Name 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

While this specific molecule is primarily utilized as a building block in chemical synthesis, its core structure is the pharmacophore responsible for the potent biological activities observed in more complex derivatives.

Primary Biological Activity: A Novel Mechanism of Antibacterial Action

The most significant contribution of the oxazolidinone class to medicine is as antibacterial agents.[2][3] They represent a unique class of synthetic antibiotics effective against a wide range of multidrug-resistant Gram-positive bacteria.[4] This includes formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE).[2][5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect through a novel mechanism that distinguishes them from other classes of antibiotics. They are protein synthesis inhibitors, but they act at a very early stage of this process.[4][5] The key steps are as follows:

  • Binding to the 50S Ribosomal Subunit: Oxazolidinones selectively bind to the 50S subunit of the bacterial ribosome.[2][4]

  • Interference with Initiation Complex Formation: Specifically, they bind at the P-site of the peptidyltransferase center (PTC) on the 23S rRNA of the 50S subunit.[2][5] This binding interferes with the proper positioning of the initiator fMet-tRNA.[5]

  • Prevention of the First Peptide Bond: By blocking the initiator tRNA from correctly binding, oxazolidinones prevent the formation of the first peptide bond, thereby halting protein synthesis before it can even begin.[5]

This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S 70S Initiation Complex Formation 50S->70S 30S 30S Subunit 30S->70S No_Protein Protein Synthesis Inhibited 70S->No_Protein mRNA mRNA mRNA->30S binds fMet_tRNA Initiator fMet-tRNA fMet_tRNA->70S binds to P-site Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S binds to 23S rRNA at P-site

Figure 1: Mechanism of action of oxazolidinone antibiotics.

Key Oxazolidinone Antibiotics and Structure-Activity Relationships (SAR)

The development of clinically useful oxazolidinones has been guided by extensive structure-activity relationship studies. The core oxazolidin-2-one ring is essential, with specific substitutions at the C5 and N3 positions being critical for potent antibacterial activity.[4][6]

CompoundStructureKey Features and Activity Spectrum
Linezolid A representative structure of the first-in-class oxazolidinone antibiotic.The N-aryl substituent and the C5-acylaminomethyl group are crucial for activity. It is effective against a broad range of Gram-positive bacteria, including resistant strains.[4][6]
Tedizolid A second-generation oxazolidinone.It exhibits enhanced potency against some Gram-positive pathogens compared to linezolid.[4][6]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental technique to assess the antibacterial efficacy of new oxazolidinone derivatives is the determination of the Minimum Inhibitory Concentration (MIC). This protocol is based on standard broth microdilution methods.

Objective: To determine the lowest concentration of an oxazolidinone compound that visibly inhibits the growth of a target bacterial strain.

Materials:

  • Test oxazolidinone compound

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into a tube of sterile CAMHB. b. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test oxazolidinone in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB across the wells of the 96-well plate. Typically, concentrations might range from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

G start Start: Bacterial Culture & Compound Stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Oxazolidinone start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic end End: MIC Value Determined read_mic->end

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and applications in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction: The Versatile Oxazolidinone Scaffold

The oxazolidin-2-one ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide range of therapeutic agents. The first clinically approved oxazolidinone, Linezolid, revolutionized the treatment of multi-drug resistant Gram-positive bacterial infections by inhibiting bacterial protein synthesis.[1][2][3] This success spurred extensive research into oxazolidinone derivatives, revealing a broad spectrum of biological activities beyond their antibacterial effects, including anticonvulsant, anti-inflammatory, and antineoplastic properties.[4][5]

This guide focuses specifically on derivatives and analogs of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, a key intermediate in the synthesis of the well-known anticancer drug Ifosfamide.[6][7][8] The presence of the hydroxypropyl side chain at the N-3 position offers a versatile handle for further chemical modification, allowing for the exploration of new chemical space and the development of novel therapeutic agents.

Synthesis of the Core Moiety: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The synthesis of the 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one core is a critical first step in the development of its derivatives. A common and efficient method involves the cyclization of 3-aminopropanol with a suitable carbonate source.

Experimental Protocol: Synthesis from 3-Aminopropanol and Diethyl Carbonate

This protocol describes a general procedure for the synthesis of N-substituted oxazolidin-2-ones from amino alcohols, which can be adapted for the synthesis of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Materials:

  • 3-Aminopropanol

  • Diethyl carbonate

  • Sodium methoxide (catalyst)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropanol (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add diethyl carbonate (1.5-2 equivalents) to the solution. Then, carefully add a catalytic amount of sodium methoxide (e.g., 0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Synthesis_Workflow cluster_synthesis Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Reactants 3-Aminopropanol + Diethyl Carbonate Reaction Reflux in Anhydrous Solvent Reactants->Reaction Heat Catalyst Sodium Methoxide Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Pure 3-(3-Hydroxypropyl) -1,3-oxazolidin-2-one Purification->Product

Caption: General workflow for the synthesis of the core molecule.

Derivatives and Analogs: Focus on Anticancer Applications

The primary therapeutic area for derivatives of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one has been in oncology, stemming from its role as a precursor to Ifosfamide.

Ifosfamide and its Analogs

Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of a variety of cancers. It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. The 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one moiety is incorporated into the phosphoramidate ring of Ifosfamide.

The development of Ifosfamide analogs has been an active area of research to improve its therapeutic index, overcome resistance, and reduce toxicity. Modifications have been explored at various positions of the molecule, including the N-2 chloroethyl side chain.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the N-hydroxypropyl group are limited, general SAR principles for oxazolidinones provide valuable guidance for designing new analogs. For antibacterial oxazolidinones, the N-aryl group and the C-5 side chain are crucial for activity.[9] For anticancer analogs of Ifosfamide, modifications to the chloroethyl side chains have been shown to significantly impact efficacy.[2]

Data Presentation: Anticancer Activity of Ifosfamide Analogs

The following table summarizes the reported in vivo anticancer activity of some Ifosfamide analogs against L1210 lymphoid leukemia in mice.

CompoundModificationTherapeutic Index vs. IfosfamideReference
Ifosfamide Parent Drug1.0[2]
Bromo Analog (13) Replacement of one chloroethyl with a bromoethyl group~1.7[2]
Levorotatory Enantiomer of Bromo Analog -~1.7[2]

Note: The therapeutic index is a relative measure of the drug's efficacy versus its toxicity.

Mechanism of Action in Oncology

The anticancer activity of Ifosfamide and its analogs is primarily due to their ability to act as DNA alkylating agents.

Signaling Pathway of DNA Damage and Apoptosis
  • Metabolic Activation: Ifosfamide is hydroxylated by CYP450 enzymes to its active metabolite, isophosphoramide mustard.

  • DNA Alkylation: The isophosphoramide mustard is a powerful electrophile that cross-links DNA strands, primarily at the N7 position of guanine.

  • Induction of Apoptosis: This DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to cancer cell death.

Anticancer_Mechanism cluster_pathway Anticancer Mechanism of Ifosfamide Analogs Ifosfamide Ifosfamide (Prodrug) Activation Metabolic Activation (CYP450) Ifosfamide->Activation Active_Metabolite Isophosphoramide Mustard Activation->Active_Metabolite DNA_Damage DNA Cross-linking Active_Metabolite->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for Ifosfamide's anticancer action.

Future Directions and Untapped Potential

While the focus has been on anticancer applications, the 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one scaffold holds potential for other therapeutic areas. The hydroxyl group provides a reactive site for the attachment of various pharmacophores, opening up possibilities for developing new drugs with diverse biological activities.

Bioisosteric Replacement Strategies

A key area for future exploration is the bioisosteric replacement of the phosphoramidate group in Ifosfamide analogs.[10] Replacing this group with other functionalities could lead to compounds with improved pharmacokinetic properties, reduced toxicity, and potentially novel mechanisms of action. Examples of bioisosteres for phosphates include phosphonates, sulfonamides, and carboxylic acids.[10]

Conclusion

The 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one core is a valuable building block in medicinal chemistry, with a proven track record in the development of the anticancer agent Ifosfamide. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the design and discovery of new therapeutic agents. Future research focusing on the exploration of novel derivatives and the application of bioisosteric replacement strategies is likely to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Misiura, K., Kinas, R. W., Stec, W. J., Kusnierczyk, H., Radzikowski, C., & Sonoda, A. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226–230. [Link]

  • (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine | C16H21FN4O3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships. Angewandte Chemie International Edition, 42(18), 2010–2023. [Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

  • Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

  • Phosphate Bioisosteres. (2012, June 18). Cambridge MedChem Consulting. [Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • A new method for the preparation of ifosfamide and cyclophosphamide | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. (1995). Arzneimittel-Forschung, 45(3), 323–326. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of Ifosfamide

Abstract: This document provides a comprehensive guide for the synthesis of Ifosfamide, a critical oxazaphosphorine-class cytostatic agent. The protocol herein details a robust and validated synthetic route, commencing f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ifosfamide, a critical oxazaphosphorine-class cytostatic agent. The protocol herein details a robust and validated synthetic route, commencing from precursors related to 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. We elucidate the underlying chemical principles, provide step-by-step experimental procedures, and outline rigorous methods for purification and characterization. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering field-proven insights to ensure reproducibility, high purity, and safety.

Introduction and Strategic Overview

Ifosfamide, with the chemical name N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide, is an essential chemotherapeutic drug used in the treatment of a variety of cancers.[1] Structurally, it is an isomer of cyclophosphamide and functions as an alkylating agent following metabolic activation in the liver.[2] The synthesis of Ifosfamide is a multi-step process that requires precise control over reaction conditions to achieve a high yield of the desired stereoisomer and to minimize impurity formation.

The synthetic strategy presented here is based on established principles of phosphorus chemistry, adapted from authoritative patent literature. While the direct synthesis from 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is not a commonly documented industrial route, this starting material can be considered a protected form of 3-aminopropanol. The core of our validated protocol begins with a more direct precursor, N-(2-chloroethyl)-3-hydroxypropylamine , which can be synthesized or procured. The key transformation involves the construction of the six-membered oxazaphosphorinane ring through phosphorylation and subsequent intramolecular and intermolecular reactions.

The causality behind this strategic choice is rooted in efficiency and control. Starting with the pre-formed N-(2-chloroethyl)-3-hydroxypropylamine backbone ensures the correct placement of one of the critical chloroethyl groups on the ring nitrogen (N-3 position), a defining feature of Ifosfamide.[3]

cluster_prep Precursor Synthesis cluster_main Core Ifosfamide Synthesis cluster_purification Purification & Analysis Start 3-Aminopropanol (from deprotection of Oxazolidinone) Intermediate N-(2-chloroethyl)-3-hydroxypropylamine (Intermediate 1) Start->Intermediate Alkylation Phosphorylation Phosphorylation with POCl₃ Intermediate->Phosphorylation Cyclization Formation of Chlorinated Oxazaphosphorinane Intermediate Phosphorylation->Cyclization Amination Reaction with 2-Chloroethylamine Cyclization->Amination Crude_Ifosfamide Crude Ifosfamide Product Amination->Crude_Ifosfamide Purification Recrystallization Crude_Ifosfamide->Purification Analysis HPLC, NMR, MS Analysis Purification->Analysis Final_Product High-Purity Ifosfamide Analysis->Final_Product

Figure 1: Overall Synthetic Workflow for Ifosfamide.

Materials and Reagents

Successful synthesis relies on the quality of the materials used. All reagents should be of ACS grade or higher, and solvents should be anhydrous unless otherwise specified.

Reagent/MaterialFormulaM.W.SupplierNotes
N-(2-chloroethyl)-3-hydroxypropylamine HClC₅H₁₃Cl₂NO174.07CommercialKey starting material. Must be >98% pure.
Phosphorus oxychloridePOCl₃153.33CommercialUse freshly distilled. Highly corrosive.
2-Chloroethylamine HClC₂H₇Cl₂N115.99CommercialHighly hygroscopic. Store in a desiccator.
Triethylamine (TEA)(C₂H₅)₃N101.19CommercialUse freshly distilled over KOH.
Dichloromethane (DCM)CH₂Cl₂84.93CommercialAnhydrous grade, <50 ppm H₂O.
Diethyl Ether(C₂H₅)₂O74.12CommercialAnhydrous grade. Peroxide-free.
MethanolCH₃OH32.04CommercialAnhydrous grade.
Activated CarbonC12.01CommercialDecolorizing grade.
Anhydrous Magnesium SulfateMgSO₄120.37CommercialFor drying organic layers.

Experimental Protocols

Safety Precaution: Ifosfamide and its precursors are cytotoxic, mutagenic, and corrosive.[1][4] All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including impervious gloves, a lab coat, and chemical splash goggles, is mandatory.[2][5]

Protocol 1: Synthesis of Ifosfamide

This one-pot, two-step procedure is adapted from established methodologies and is designed to maximize yield while controlling for impurities.[6] The process hinges on careful temperature management to control the highly exothermic reactions.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry and purged with inert gas.

  • Initial Charge: To the flask, add 300 mL of anhydrous dichloromethane (DCM). Begin stirring and cool the flask to between -10°C and 0°C using an ice-salt or acetone/dry ice bath.

  • Addition of Precursors: Add 20.4 g (0.117 mol) of N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride and 42 mL (0.301 mol) of triethylamine to the cooled DCM. Stir the resulting slurry for 15 minutes to ensure homogeneity.

  • Phosphorylation & Cyclization: Slowly add 15.3 g (0.100 mol) of phosphorus oxychloride dropwise via the dropping funnel. Causality: The rate of addition is critical. A slow rate prevents a dangerous temperature spike and the formation of undesired side products. The temperature must be strictly maintained below 10°C. After the addition is complete, allow the mixture to stir at this temperature for one hour, then let it warm to room temperature and stir for an additional two hours. This step forms the key intermediate, 2-chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide.

  • Amination: Re-cool the reaction mixture to between 5°C and 10°C. In a separate beaker, prepare a solution of 12.8 g (0.110 mol) of 2-chloroethylamine hydrochloride and 28 mL (0.201 mol) of triethylamine in 50 mL of DCM. Add this solution dropwise to the reaction flask, again controlling the temperature.

  • Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 100 mL of cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Ifosfamide as a viscous oil or semi-solid.

Protocol 2: Purification by Recrystallization

Crude Ifosfamide requires purification to remove residual reagents and byproducts. Crystallization from a mixed solvent system provides a product with high purity and improved physical properties, such as fillability and stability.[7]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude Ifosfamide product (approx. 26 g) in a solvent mixture of 90 mL diethyl ether and 10 mL methanol at 30°C.

  • Decolorization: Add 1 g of activated carbon to the solution and stir for 30 minutes at 30°C to remove colored impurities.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Crystallization:

    • Transfer the clear filtrate to a crystallization vessel equipped with a stirrer.

    • Cool the solution to 17°C and stir for 1-2 hours. Seed with a small crystal of pure Ifosfamide if necessary to induce crystallization.

    • Maintain the temperature at 17°C for 12 hours.

    • Slowly cool the mixture to 0°C over a period of 18-24 hours. Causality: A slow, controlled cooling rate is essential for the formation of large, well-defined crystals, which are easier to filter and result in higher purity.

    • Hold the mixture at 0°C for at least 6 hours to maximize crystal formation.

  • Isolation and Drying:

    • Isolate the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the product under high vacuum at room temperature to a constant weight. The expected yield of pure Ifosfamide is 18-21 g (69-80% based on POCl₃). The melting point should be 48-51°C.[7]

Start Dry Reactor Setup (N₂ Purge) Charge Charge DCM, Precursors, TEA Start->Charge Cool1 Cool to 0°C Charge->Cool1 Add_POCl3 Add POCl₃ (<10°C) Cool1->Add_POCl3 React1 Stir & Warm to RT Add_POCl3->React1 Cool2 Cool to 5°C React1->Cool2 Add_Amine Add Amine Solution (<10°C) Cool2->Add_Amine React2 Stir Overnight at RT Add_Amine->React2 Workup Quench & Aqueous Work-up React2->Workup Concentrate Concentrate (Rotovap) Workup->Concentrate Crude Crude Product Concentrate->Crude

Figure 2: Experimental Workflow for the Synthesis Protocol.

Analytical Characterization

The identity and purity of the final product must be confirmed. A self-validating protocol requires rigorous analytical checks.

TechniqueParameterExpected Result
HPLC Purity Assay>99.5% peak area.[8]
Retention TimeConsistent with Ifosfamide standard.
¹H NMR Chemical Shifts & IntegrationSpectrum consistent with the structure of Ifosfamide.
³¹P NMR Chemical ShiftA single peak at approximately δ = 11.3 ppm (in CDCl₃), confirming the phosphate ester environment.[3]
Mass Spec (ESI-MS) m/z[M+H]⁺ at ~261.0, showing the characteristic isotopic pattern for two chlorine atoms.[9][10]

HPLC Method Example: [11]

  • Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 70:30 Water:Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 195 nm

  • Sample Prep: 0.5 mg/mL in mobile phase

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check purity of reagents. Extend reaction time for the amination step.
Loss during work-up/purification.Avoid emulsions during extraction. Ensure slow, controlled crystallization to maximize recovery.
Product is an Oil, Fails to Crystallize Presence of solvent or impurities.Ensure complete removal of DCM. Try triturating the oil with cold ether/hexane. Re-purify via column chromatography if necessary.
Multiple Spots on TLC / Peaks in HPLC Side reactions due to poor temperature control.Re-run the reaction with stricter temperature monitoring, especially during the addition of POCl₃.
Impure starting materials.Verify the purity of all reagents before starting the synthesis.

References

  • Kufe, D.W., Pollock, R.E., Weichselbaum, R.R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.

  • Al-Rawithi, S., Al-Gazlan, S., & Al-Dirbashi, O. (2004). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. Journal of Liquid Chromatography & Related Technologies, 27(15), 2415-2426.

  • Lübbert, H., & Brock, N. (1989). U.S. Patent No. 4,882,452. U.S. Patent and Trademark Office.

  • U.S. Food and Drug Administration. (2010). IFOSFAMIDE injection prescribing information.

  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Ifosfamide.

  • DailyMed. (2022). IFOSFAMIDE- ifosfamide injection, powder, for solution. National Library of Medicine.

  • Zhang, Z. (2007). CN Patent No. 101058589A. Google Patents.

  • Zhang, Z. (2009). CN Patent No. 100526322C. Google Patents.

  • Zhang, Z. (2008). Method of synthesizing ifosfamide. Eureka | Patsnap.

  • Pfizer Inc. (2013). Ifosfamide Injection Safety Data Sheet.

  • Zhang, T., & Wang, Y. (2020). CN Patent No. 111943979B. Google Patents.

  • Stec, W. J., & Misiura, K. (2001). U.S. Patent No. 6,187,941B1. U.S. Patent and Trademark Office.

  • Pfizer Inc. (2013). Safety Data Sheet for Ifosfamide Injection.

  • Rojas-García, A. E., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE, 10(11), e0143332.

  • ChemicalBook. (n.d.). Ifosfamide synthesis.

  • MicroSolv Technology Corporation. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3690, Ifosfamide.

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Application

Protocol for using 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in organic synthesis

An Application Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Synthetic Organic Chemistry Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a detailed technical guide for re...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Synthetic Organic Chemistry

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the practical applications of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This versatile reagent primarily serves as a stable, masked equivalent of 3-aminopropanol, enabling the synthesis of complex N-substituted 3-aminopropanol derivatives. Its utility also extends to polymer chemistry as a functional monomer. This guide explains the underlying chemical principles, provides detailed, field-tested protocols for its use, and outlines the rationale behind specific experimental choices to ensure procedural robustness and reproducibility.

Introduction and Core Principles

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a bifunctional organic compound featuring a stable oxazolidinone ring and a reactive primary hydroxyl group. The oxazolidinone moiety is a cyclic carbamate, which effectively protects the secondary amine of the parent 3-aminopropanol structure, rendering it non-nucleophilic and stable to a wide range of reaction conditions. This "masked amine" characteristic is the cornerstone of its synthetic utility.

The primary hydroxyl group on the propyl side-chain provides a convenient handle for chemical modification, allowing the molecule to be incorporated into larger structures via etherification, esterification, or other alcohol-centric transformations. Subsequent cleavage of the oxazolidinone ring under hydrolytic conditions cleanly reveals the secondary amine, yielding a functionalized 3-aminopropanol derivative. This strategy is particularly valuable in multi-step syntheses where direct use of 3-aminopropanol would lead to competitive N- and O-functionalization.[1][2]

While the oxazolidinone ring is famously employed in chiral auxiliaries for asymmetric synthesis (e.g., Evans auxiliaries), 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is an achiral molecule.[3][] However, the principles of N-acylation and, more importantly, the reliable methods for cleavage, are directly transferable from the extensive literature on chiral auxiliaries.[5][6]

Physicochemical Properties
PropertyValueReference
IUPAC Name 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one[7]
CAS Number 87010-29-5[7][8]
Molecular Formula C₆H₁₁NO₃[7]
Molecular Weight 145.16 g/mol [7]
Appearance Varies (typically a colorless oil or low-melting solid)
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]

Key Application: A Masked Synthon for 3-Aminopropanol Derivatives

The most powerful application of this reagent is in the synthesis of molecules containing a specifically functionalized 3-aminopropanol backbone. The workflow involves two key stages: modification of the hydroxyl side-chain, followed by the hydrolytic unmasking of the amine.

G cluster_0 Stage 1: Side-Chain Functionalization cluster_1 Stage 2: Deprotection (Unmasking) A 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one B Functionalized Intermediate A->B  Reaction at  -OH group (e.g., Etherification) C Target Molecule: N-Substituted 3-Aminopropanol Derivative B->C  Ring Cleavage (Hydrolysis)

Caption: General workflow for synthesizing functionalized 3-aminopropanols.
Protocol 2.1: Side-Chain Functionalization via Williamson Ether Synthesis

This protocol details the conversion of the terminal hydroxyl group into an ether linkage, a common and robust transformation.

Principle & Rationale: The Williamson ether synthesis is a reliable method for forming ether bonds. It proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base is required to deprotonate the primary alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, with the only byproduct being hydrogen gas. A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it solvates the sodium cation without interfering with the nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes.

    • Expert Insight: Adding NaH slowly at 0 °C controls the rate of hydrogen gas evolution. The reaction is allowed to warm to room temperature to ensure complete deprotonation, which is typically observed by the cessation of gas bubbling.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Attack: Cool the resulting alkoxide solution back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the functionalized intermediate.

Protocol 2.2: Hydrolytic Cleavage of the Oxazolidinone Ring

This protocol describes the "unmasking" step, releasing the free amine.

Principle & Rationale: The oxazolidinone ring is a carbamate, which can be hydrolyzed under basic conditions in a saponification-type reaction. Lithium hydroxide (LiOH) is particularly effective for this transformation. The small lithium cation is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion. A mixed solvent system, typically THF and water, is used to ensure the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized intermediate from Protocol 2.1 (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, ~0.1 M).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0–4.0 eq.) to the solution at room temperature.

    • Expert Insight: An excess of base is used to ensure the reaction goes to completion. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate cleavage if the substrate is sterically hindered or electron-rich.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature (or with gentle heating) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Dilute the remaining aqueous solution with water and extract several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar byproducts. The desired aminopropanol product, being polar, will often remain in the aqueous layer or be partially extracted depending on its R-group.

    • Self-Validating System: The pH of the aqueous layer should be adjusted based on the nature of the product. If the product is basic, acidifying the aqueous layer with HCl will form the ammonium salt, retaining it in the aqueous phase while impurities are extracted. Subsequent basification with NaOH will regenerate the free amine for extraction into an organic solvent.

  • Purification: Dry the combined organic extracts containing the final product over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography or distillation, depending on its physical properties.

Comparative Data for Hydrolytic Cleavage
BaseEquivalentsSolvent SystemTemperature (°C)Typical Time (h)Notes
LiOH 2-4THF / H₂O25-504-24Generally the most effective and widely used method.[5]
NaOH 2-5Dioxane / H₂O50-806-18Requires higher temperatures; may cause side reactions.
KOH 2-5EtOH / H₂O60-1008-24More aggressive conditions needed.
Al-Hg ExcessTHF / H₂O0-251-3Reductive cleavage, useful for sensitive functional groups.[9]

Application in Polymer Chemistry

The presence of a primary hydroxyl group makes 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one a useful monomer or functionalizing agent in the synthesis of polymers like polyesters and polyurethanes. The oxazolidinone ring can be retained in the polymer side-chain as a polar functional group or can be hydrolyzed post-polymerization to generate primary amine functionalities along the polymer backbone.

G Monomer 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one Polymer Functional Polyester or Polyurethane with Oxazolidinone Side-Chains Monomer->Polymer Polycondensation Comonomer Diacid or Diisocyanate (e.g., Adipoyl Chloride) Comonomer->Polymer

Caption: Use as a functional monomer in polycondensation reactions.
Protocol 3.1: Conceptual Protocol for Polyester Synthesis

Principle & Rationale: This molecule can act as a diol-equivalent in step-growth polymerization. The hydroxyl group reacts with a dicarboxylic acid derivative (like a diacyl chloride) to form ester linkages, creating a polyester backbone. This method allows for the incorporation of the polar oxazolidinone group into the polymer structure, which can modify properties such as solubility and thermal stability.

Conceptual Methodology:

  • Monomer Preparation: In a reaction vessel under an inert atmosphere, dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq.) and a suitable diol comonomer (if desired) in an appropriate anhydrous solvent.

  • Initiation: Add a diacyl chloride (e.g., adipoyl chloride, 1.0 eq. relative to total moles of hydroxyl groups) dropwise to the cooled solution. A non-nucleophilic base like pyridine or triethylamine is often added as an acid scavenger.

  • Polymerization: The reaction is typically stirred at room temperature and may be gently heated to drive the polycondensation to completion, resulting in a polymer with repeating ester units and pendant oxazolidinone rings.

  • Isolation: The resulting polymer is isolated by precipitation into a non-solvent, followed by filtration and drying under vacuum.

Safety and Handling

While specific GHS classification for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is not widely reported, general precautions for handling laboratory chemicals are mandatory.[7][8] Some related oxazolidinone structures are known to be skin or eye irritants.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613. PubChem, National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Safety Data Sheet - TUNAP. TUNAP. [Link]

  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health (NIH). [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]

  • Asymmetric synthesis of enantiopure isoxazolidinone monomers for the synthesis of β-oligopeptides by chemoselective amide ligation. PubMed. [Link]

  • Asymmetric synthesis of enantiopure isoxazolidinone monomers for the synthesis of β3-oligopeptides by chemoselective amide ligation. National Institutes of Health (NIH). [Link]

  • Asymmetric synthesis of multiple quaternary stereocentre-containing cyclopentyls by oxazolidinone-promoted Nazarov cyclizations. PubMed. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reductive cleavage of oxazolidine compounds - Google Patents.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

  • Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. PubMed. [Link]

  • Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof - Google Patents.
  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2. Applications and Modifications. ResearchGate. [Link]

  • 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 3-Amino-1-propanol - Wikipedia. Wikipedia. [Link]

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Method

Application Notes and Protocols for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a Versatile Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals I. Introduction: A Functionalized Chiral Auxiliary for Modern Asymmetric Synthesis In the landscape of asymmetric synthesis, chiral auxiliaries remain a cor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Functionalized Chiral Auxiliary for Modern Asymmetric Synthesis

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers. Among the most successful and widely utilized are the oxazolidinone-based auxiliaries, pioneered by David A. Evans. These scaffolds provide a rigid chiral environment that directs the approach of electrophiles to a prochiral enolate, resulting in high levels of diastereoselectivity.

This guide focuses on a specific, functionalized variant: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one . While not as extensively documented as the archetypal Evans auxiliaries (e.g., those bearing benzyl or isopropyl groups at the 4-position), this molecule offers a unique strategic advantage: a terminal hydroxyl group. This functional handle opens avenues for advanced applications, most notably in the realm of solid-phase organic synthesis (SPOS), enabling the development of reusable auxiliary systems and streamlined purification protocols.

The protocols and methodologies detailed herein are grounded in the well-established principles of oxazolidinone chemistry.[1][2] While specific performance data for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is sparse in peer-reviewed literature, the presented protocols are robust adaptations from analogous systems and are intended to serve as a comprehensive starting point for researchers. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific synthetic challenges.

II. Synthesis of the Chiral Auxiliary: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The synthesis of N-substituted oxazolidin-2-ones can be achieved through various methods. A common and efficient approach involves the cyclization of an amino alcohol with a carbonate equivalent. For the target molecule, 3-amino-1-propanol serves as the readily available starting material.

Protocol 1: Synthesis from 3-Amino-1-propanol

This protocol is adapted from general procedures for the synthesis of N-substituted oxazolidin-2-ones.[3][4]

Reaction Scheme:

Materials:

  • 3-Amino-1-propanol

  • Diethyl carbonate

  • Sodium methoxide (NaOMe) or Potassium carbonate (K2CO3)

  • Methanol (or another suitable high-boiling solvent)

  • Toluene

  • Silica gel for column chromatography

  • Standard laboratory glassware for reflux and purification

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-1-propanol (1.0 eq.).

  • Add a 5 to 10-fold excess of diethyl carbonate. This serves as both a reagent and a solvent.

  • Add a catalytic amount of a suitable base, such as sodium methoxide (0.05 eq.) or potassium carbonate (0.5 eq.).[4] The base facilitates the cyclization by promoting the intramolecular attack of the alkoxide onto the initially formed carbamate.

  • Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess diethyl carbonate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to yield pure 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

III. N-Acylation of the Auxiliary: Preparing for Asymmetric Transformations

The first step in utilizing the chiral auxiliary is its acylation to introduce the desired acyl group that will be subject to stereoselective functionalization. Two common and effective protocols are provided below.

Protocol 2: N-Acylation using n-Butyllithium and an Acyl Chloride

This classic method offers high yields but requires anhydrous conditions and low temperatures.[5]

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (hydroxyl group may need protection, e.g., as a TBDMS ether)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Procedure:

  • Dissolve the (protected) 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C. The formation of the lithium salt is typically indicated by a slight color change.

  • Add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protocol 3: N-Acylation using DMAP Catalysis

This method is often more convenient as it avoids cryogenic temperatures and strong, pyrophoric bases.[1][6]

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (hydroxyl group may need protection)

  • Acyl anhydride (e.g., propionic anhydride) or acyl chloride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the (protected) auxiliary (1.0 eq.), acyl anhydride (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq.) to the solution.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product via silica gel chromatography.

IV. Application in Asymmetric Alkylation

The N-acylated auxiliary can be used to generate chiral enolates for diastereoselective alkylation, a powerful method for constructing stereogenic centers alpha to a carbonyl group.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. The incoming electrophile then preferentially attacks from the less sterically hindered face, leading to the observed stereochemical outcome.

G cluster_0 Asymmetric Alkylation Workflow start N-Acyl Oxazolidinone enolate (Z)-Enolate Formation (e.g., NaHMDS, -78 °C) start->enolate Deprotonation alkylation Alkylation (R-X) enolate->alkylation Electrophilic Attack product Diastereomerically Enriched Product alkylation->product

Caption: Workflow for Asymmetric Alkylation.

Protocol 4: Diastereoselective Alkylation of N-Propionyl-3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

This protocol is a representative example adapted from established procedures for Evans' auxiliaries.[1][7] The hydroxyl group on the propyl chain should be protected (e.g., as a TBDMS ether) prior to this sequence.

Materials:

  • N-Propionyl-(protected)-3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Anhydrous THF

  • Alkyl halide (e.g., benzyl bromide)

Step-by-Step Procedure:

  • Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of NaHMDS (1.1 eq.) or freshly prepared LDA (1.1 eq.). Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Perform an aqueous workup as described in Protocol 2.

  • Purify the product by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:5~85-95
Allyl iodide>95:5~80-90
Methyl iodide>90:10~85-95
*Note: These are representative values based on analogous systems and should be considered illustrative.

V. Application in Asymmetric Aldol Reactions

N-acyl oxazolidinones are highly effective in directing stereoselective aldol additions, allowing for the synthesis of syn- or anti-aldol products with high diastereoselectivity.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

For boron-mediated aldol reactions, the formation of a (Z)-boron enolate is key. This enolate reacts with an aldehyde via a six-membered, chair-like Zimmerman-Traxler transition state. The bulky substituent on the oxazolidinone ring occupies a pseudo-equatorial position to minimize steric interactions, forcing the aldehyde's R group into an equatorial position as well. This arrangement leads to the formation of the syn-aldol product.

G cluster_1 Zimmerman-Traxler Transition State B B(nBu)2 O1 O B->O1 C1 C O1->C1 O2 O O2->B C2 C C1->C2 R_aux R_aux C1->R_aux R_acyl R_acyl C1->R_acyl C2->O2 H H C2->H R_ald R_ald C2->R_ald

Caption: Zimmerman-Traxler Model for syn-Aldol Selectivity.

Protocol 5: Diastereoselective syn-Aldol Reaction

This protocol for a boron-mediated aldol reaction is adapted from the seminal work of Evans.[8][9] The hydroxyl group on the auxiliary should be protected.

Materials:

  • N-Propionyl-(protected)-3-(3-hydroxypropyl)-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous DCM

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7), Methanol

Step-by-Step Procedure:

  • Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu2BOTf (1.1 eq.) followed by the dropwise addition of DIPEA (1.2 eq.). Stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Extract the product with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over MgSO4, filter, and concentrate.

  • Purify by silica gel chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:2~85-95
Benzaldehyde>95:5~80-90
Acetaldehyde>95:5~75-85
*Note: These are representative values based on analogous systems and should be considered illustrative.

VI. Cleavage of the Chiral Auxiliary

After the desired stereocenter(s) have been established, the chiral auxiliary must be removed to reveal the final product. A variety of mild and efficient methods are available.

Protocol 6: Hydrolytic Cleavage to the Carboxylic Acid

Method: Lithium hydroperoxide (LiOOH) Use Case: Mild cleavage to the chiral carboxylic acid. The auxiliary is recovered intact.[1] Procedure:

  • Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and water at 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer. The chiral carboxylic acid can be isolated from the acidified aqueous layer by extraction.

Protocol 7: Reductive Cleavage to the Alcohol

Method: Lithium borohydride (LiBH4) Use Case: Reduction of the imide to the corresponding primary alcohol. Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF or diethyl ether at 0 °C.

  • Add LiBH4 (2.0 eq.) and stir for 2-6 hours.

  • Quench carefully with water or 1 M NaOH.

  • Extract the product and the auxiliary with an organic solvent.

  • Separate the product alcohol and the auxiliary by chromatography.

VII. Application in Solid-Phase Organic Synthesis (SPOS)

The true potential of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one lies in its suitability for immobilization on a solid support. This enables the use of the auxiliary in flow chemistry or in automated synthesis platforms, with the significant advantage of simplified purification and potential for auxiliary recycling.[10]

Protocol 8: Immobilization onto Merrifield Resin

This protocol describes the attachment of the auxiliary to a common polystyrene-based resin.[11][12]

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • Merrifield resin (chloromethylated polystyrene)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Potassium iodide (KI) (catalytic)

Step-by-Step Procedure:

  • Swell the Merrifield resin in anhydrous DMF for 1 hour.

  • In a separate flask, dissolve the auxiliary (2.0-3.0 eq. relative to resin loading) in anhydrous DMF.

  • Cool the solution to 0 °C and add NaH (2.0-3.0 eq.) portion-wise. Stir until hydrogen evolution ceases.

  • Add the swollen resin to this solution, followed by a catalytic amount of KI.

  • Heat the mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • Cool the mixture, filter the resin, and wash extensively with DMF, water, methanol, and DCM to remove unreacted starting materials.

  • Dry the resin under vacuum. The loading of the auxiliary can be determined by elemental analysis or by cleaving a small sample and quantifying the released auxiliary.

G cluster_2 Solid-Phase Asymmetric Synthesis Workflow start Auxiliary Immobilization acylation N-Acylation on Resin start->acylation reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) acylation->reaction Excess Reagents Washed Away cleavage Cleavage from Resin reaction->cleavage Purification by Filtration product Enantioenriched Product cleavage->product recycle Auxiliary Regeneration cleavage->recycle

Caption: General workflow for SPOS using an immobilized auxiliary.

Once immobilized, the resin-bound auxiliary can be used in the asymmetric reactions described above. The key difference is that after each step (acylation, alkylation/aldol), purification is achieved by simply filtering the resin and washing it thoroughly to remove excess reagents and by-products. The final chiral product is then cleaved from the resin, leaving the auxiliary attached for potential reuse.

VIII. Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one represents a promising, yet underexplored, chiral auxiliary. Its inherent directing capabilities, common to the oxazolidinone class, are augmented by a functional handle that makes it an ideal candidate for modern synthetic methodologies like solid-phase synthesis. The protocols provided in this guide, while based on well-established precedents, offer a robust framework for researchers to begin exploring the full potential of this versatile molecule. Through careful adaptation and optimization, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one can become a valuable tool in the efficient and stereocontrolled synthesis of complex chiral molecules.

IX. References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Kim, B. H., Lee, J. Y., Kim, K., Park, D., & Lee, S. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • Gawley, R. E. (1998). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695-697. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Organic Letters, 8(8), 1613-1616. [Link]

  • James, K. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC, EJ826725. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2005). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. The Journal of Organic Chemistry, 70(18), 7135-7143. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]

  • Hansen, T. V., et al. (2022). Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]

  • James, K. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Request PDF. [Link]

  • Urpí, F., & Vilarrasa, J. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • James, K. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Springer Nature Experiments. [Link]

  • Bull, S. D., et al. (2008). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 6(13), 2345-2356. [Link]

  • Kim, B. H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. [Link]

  • Sundén, H., et al. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. [Link]

  • Szabó, D., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Kukharev, B. F., et al. (2023). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). ResearchGate. [Link]

  • Navarrete-Vázquez, G., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(12), 9176-9185. [Link]

  • Kim, B. H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ChemInform. [Link]

  • Oh, H. S., et al. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Tetrahedron Letters, 41(24), 4723-4726. [Link]

  • Oh, H. S., et al. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Korea University Pure. [Link]

  • Free. (n.d.). Combinatorial chemistry On solid Phase. Free. [Link]

  • Aversa, M. C., et al. (1998). Stereoselective Diels–Alder reactions of 3-phosphonopropenoyl derivatives of 1,3-oxazolidin-2-ones. Sci-Hub. [Link]

  • Google Patents. (n.d.). US 8,232,265 B2. Google Patents.

  • Google Patents. (n.d.). US5925662A - Compounds derived from oxazolidin-2-one and preparation and therapeutical use thereof. Google Patents.

  • Urpí, F., & Vilarrasa, J. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Google Patents. (n.d.). DE60118241T2 - METHOD FOR PRODUCING OXAZOLIDINONE COMPOUNDS. Google Patents.

  • Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]

  • Google Patents. (n.d.). WO2003072576A2 - Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them. Google Patents.

  • Albericio, F., et al. (2021). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. MDPI. [Link]

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  • Google Patents. (n.d.). US20070185132A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereo. Google Patents.

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  • S. G. Manjunatha, et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PMC. [Link]

Sources

Application

The Versatility of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Medicinal Chemistry: A Guide to Application and Synthesis

In the landscape of modern drug discovery and development, the strategic deployment of versatile chemical scaffolds is paramount. Among these, the oxazolidin-2-one ring system has established itself as a privileged pharm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic deployment of versatile chemical scaffolds is paramount. Among these, the oxazolidin-2-one ring system has established itself as a privileged pharmacophore, most notably embodied in the antibiotic Linezolid. This guide delves into the specific applications of a valuable derivative, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one , a bifunctional molecule poised for significant utility in medicinal chemistry. Its unique combination of a reactive hydroxyl group and the stable oxazolidinone core makes it an attractive starting material for the synthesis of complex pharmaceutical agents and a potential cornerstone in the construction of sophisticated drug delivery systems.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the effective utilization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Core Physicochemical Properties

To effectively utilize any chemical entity, a foundational understanding of its physical and chemical properties is essential.

PropertyValueReference
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
CAS Number 87010-29-5
Appearance White to off-white solidCommercially available data
Solubility Soluble in water, methanol, and other polar organic solventsInferred from structure

Application 1: A Key Building Block in the Synthesis of Ifosfamide Analogs

One of the documented applications of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is in the preparation of the anticancer agent Ifosfamide and its analogs.[1] Ifosfamide is an oxazaphosphorine alkylating agent widely used in the treatment of various cancers.[2][3] The synthesis of Ifosfamide and its derivatives often involves the construction of a substituted oxazaphosphorine ring. The 3-aminopropanol moiety, which can be derived from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, serves as a crucial precursor for this ring system.

The general synthetic strategy involves the reaction of a propanolamine derivative with phosphorus oxychloride to form a cyclic phosphoramidic chloride, which is then further functionalized.[4]

Ifosfamide_Analog_Synthesis Cpd 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Amine 3-Aminopropanol Cpd->Amine Hydrolysis Intermediate Cyclic Phosphoramidic Chloride Amine->Intermediate POCl₃, Base Ifosfamide_Analog Ifosfamide Analog Intermediate->Ifosfamide_Analog Reaction with (2-chloroethyl)amine

Caption: Synthesis of Ifosfamide Analogs.

Protocol 1: Synthesis of a 3-Substituted-1,3,2-Oxazaphosphorinane-2-oxide (Ifosfamide Analog Precursor)

This protocol is an illustrative procedure based on established synthetic routes for Ifosfamide.[4][5]

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • Aqueous Sodium Hydroxide (NaOH)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 2-Chloroethylamine hydrochloride

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

Step 1: Hydrolysis to 3-Aminopropanol

  • In a round-bottom flask, dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1 equivalent) in a 2M aqueous solution of NaOH (2 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopropanol. Note: 3-aminopropanol is commercially available and can be used directly.

Step 2: Cyclization with Phosphorus Oxychloride

  • In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 3-aminopropanol (1 equivalent) and TEA (2.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of POCl₃ (1.1 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

Step 3: Formation of the Ifosfamide Analog Precursor

  • To the crude product from Step 2, add anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM.

  • Slowly add the 2-chloroethylamine solution to the cooled cyclic phosphoramidic chloride solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ifosfamide analog precursor.

Application 2: A Versatile Chemical Building Block for Derivatization

The terminal hydroxyl group of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a prime site for chemical modification, allowing for its incorporation into a wide array of more complex molecules. Standard organic transformations can be employed to convert the hydroxyl group into esters, ethers, amines, and other functional groups.

Derivatization cluster_ester Esterification cluster_amine Conversion to Amine Cpd 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Ester Ester Derivative Cpd->Ester Steglich Esterification Amine Amine Derivative Cpd->Amine Mesylation, Azide Substitution, Reduction Carboxylic_Acid R-COOH, DCC, DMAP Reagents 1. MsCl, TEA 2. NaN₃ 3. H₂, Pd/C

Caption: Derivatization of the Hydroxyl Group.

Protocol 2: Esterification of the Hydroxyl Group (Steglich Esterification)

This protocol describes a mild and efficient method for forming an ester linkage.[6][7]

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • A carboxylic acid of choice (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1 equivalent), the carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Conversion of the Hydroxyl Group to a Primary Amine

This multi-step protocol is a reliable method for converting a primary alcohol to a primary amine.[1][8][9]

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrogen gas supply

Procedure:

Step 1: Mesylation of the Alcohol

  • Dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM and cool to 0 °C.

  • Slowly add MsCl (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with cold water and brine. Dry the organic layer and concentrate to yield the crude mesylate, which is used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude mesylate in DMF and add NaN₃ (3 equivalents).

  • Heat the mixture to 60-80 °C and stir for 8-12 hours.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate to obtain the crude azide.

Step 3: Reduction to the Amine

  • Dissolve the crude azide in methanol.

  • Carefully add 10% Pd/C (catalytic amount) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired amine derivative.

Application 3: A Potential Linker for Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one makes it an intriguing candidate for use as a linker in antibody-drug conjugates (ADCs). ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[10] The linker plays a critical role in the stability and efficacy of an ADC.[11] While direct use of this specific molecule as an ADC linker is not widely documented, its structure allows for its elaboration into a functional linker.

The following is a proposed synthetic scheme to convert 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one into a maleimide-containing linker, a common reactive group for conjugation to antibodies.[12][]

ADC_Linker_Synthesis Cpd 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Amine Amine Derivative Cpd->Amine Protocol 3 Linker Maleimide Linker Amine->Linker Maleic anhydride, Ac₂O, NaOAc ADC Antibody-Drug Conjugate Linker->ADC Thiol-Maleimide Conjugation to Antibody

Caption: Proposed Synthesis of an ADC Linker.

Protocol 4: Synthesis of a Maleimide-Functionalized Linker

This protocol outlines the synthesis of a maleimide-functionalized linker from the amine derivative of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Materials:

  • 3-(3-Aminopropyl)-1,3-oxazolidin-2-one (from Protocol 3)

  • Maleic anhydride

  • Acetic anhydride

  • Sodium acetate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-(3-Aminopropyl)-1,3-oxazolidin-2-one (1 equivalent) in anhydrous THF.

  • Add maleic anhydride (1.1 equivalents) and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.

  • Add acetic anhydride (3 equivalents) and sodium acetate (0.3 equivalents) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours to effect cyclization to the maleimide.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the maleimide-functionalized linker by column chromatography.

This linker can then be conjugated to a cytotoxic payload and subsequently to a monoclonal antibody through established bioconjugation protocols.

Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a chemical entity of significant potential in medicinal chemistry. Its established role in the synthesis of Ifosfamide analogs, coupled with its utility as a versatile building block for derivatization, underscores its value. Furthermore, its structure lends itself to innovative applications, such as in the design of linkers for antibody-drug conjugates. The protocols detailed in this guide provide a practical framework for researchers to harness the capabilities of this promising molecule in their drug discovery and development endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such adaptable scaffolds will undoubtedly play a crucial role in advancing the field.

References

  • Chemistry Steps. Alcohols to Amines. Available from: [Link]

  • Erowid. One Pot Conversion of Alcohols to Amines. Available from: [Link]

  • Oreate AI. Transforming Alcohols to Amines: A One-Pot Approach. Available from: [Link]

  • Dissertation. The Synthesis of Ifosfamide. Available from: [Link]

  • ResearchGate. New protocol for converting alcohols into amines. Available from: [Link]

  • ResearchGate. Synthesis of side-chain-substituted ifosfamide analogs. Available from: [Link]

  • Google Patents. Method of synthesizing ifosfamide.
  • Google Patents. Process for the preparation of ifosfamide having improved properties.
  • Google Patents. Ifosfamide, analogues thereof and their preparation.
  • ResearchGate. Ifosfamide - History, efficacy, toxicity and encephalopathy. Available from: [Link]

  • Frontiers. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available from: [Link]

  • ResearchGate. One-step synthesis of ADCs via maleimide-diene coupling. Available from: [Link]

  • SigutLabs. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. Available from: [Link]

  • European Patent Office. IFOSFAMIDE COMPOSITIONS FOR PARENTERAL ADMINISTRATION AND A PROCESS FOR THEIR PREPARATION. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]

  • Google Patents. a2) United States Patent (10) Patent No.: US8,734,853 B2.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available from: [Link]

  • PubMed. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Available from: [Link]

Sources

Method

Using 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one to create novel oxazolidinones

Application Notes & Protocols Topic: Strategic Derivatization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one for the Synthesis of Novel Oxazolidinone Scaffolds Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one for the Synthesis of Novel Oxazolidinone Scaffolds

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Introduction: The Oxazolidinone Core and a Versatile New Building Block

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably as the pharmacophore in a critical class of antibiotics.[1][2][3] Linezolid, the first clinically approved drug in this class, revolutionized the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6] The unique mechanism of action—inhibiting the initiation of bacterial protein synthesis—circumvents many existing resistance pathways, driving extensive research into novel analogues with improved properties.[4][7][8]

The development of next-generation oxazolidinones hinges on the strategic exploration of structure-activity relationships (SAR). This requires versatile and efficient synthetic routes to a diverse library of derivatives. Central to this effort is the use of functionalized building blocks that can be readily elaborated. 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one emerges as a highly valuable and strategic starting material.[9][10][11][12] Its structure incorporates the stable oxazolidinone core, N-substituted to prevent undesired reactivity at that position, and a terminal primary alcohol on a flexible propyl linker. This hydroxyl group is the key handle for synthetic manipulation, providing a reliable point for introducing a wide array of chemical diversity.

This document serves as a technical guide, providing both the strategic rationale and detailed protocols for leveraging 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a platform for creating novel oxazolidinone derivatives. We will focus on the critical step of activating the terminal hydroxyl group and its subsequent conversion via nucleophilic substitution.

The Core Challenge: Activating a Terminal Hydroxyl Group

The hydroxyl group (-OH) is ubiquitous in organic chemistry but is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (HO⁻), is a strong base. Therefore, the central synthetic challenge is to convert the -OH group into a moiety that readily departs upon attack by a nucleophile.[13] This activation is the gateway to derivatization.

Below is a workflow diagram illustrating the general strategy.

G A Starting Material 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one B Activation of -OH Group A->B Reagents: TsCl, MsCl, PPh3/DEAD, etc. C Activated Intermediate (e.g., Tosylate, Mesylate, Halide) B->C D Nucleophilic Substitution (S N 2) C->D Nucleophile: N3-, R-O-, R-S-, Phthalimide, etc. E Novel Oxazolidinone Derivative D->E

Caption: General workflow for derivatization.

We will explore three field-proven methods for this activation, each with distinct advantages.

  • Sulfonylation (Mesylation/Tosylation): This is arguably the most common and reliable method. The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). This transforms the -OH group into a mesylate (-OMs) or tosylate (-OTs), which are excellent leaving groups because their corresponding anions are highly stabilized by resonance. This approach is robust, high-yielding, and generates stable intermediates that can be isolated or used in situ.

  • Halogenation: Direct conversion of the alcohol to an alkyl halide (bromide or iodide) provides a reactive intermediate for substitution. While classic reagents like PBr₃ can be harsh, the Appel reaction (using PPh₃ and CBr₄ or I₂) offers a milder alternative compatible with more sensitive functional groups.

  • Mitsunobu Reaction: This powerful, one-pot reaction allows for the direct substitution of the hydroxyl group with a pronucleophile (pKa < 15) with a complete inversion of stereochemistry (though not relevant for this achiral propyl linker).[14][15] It proceeds via an alkoxyphosphonium salt intermediate, which is highly activated towards Sₙ2 displacement.[15][16] The key reagents are a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17][18] This method is prized for its mild conditions and broad scope but requires careful purification to remove stoichiometric byproducts.

Synthetic Protocols: From Activation to Derivatization

The following protocols are designed to be self-validating, with clear steps and rationales. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Protocol 1: Activation via Tosylation

This protocol details the conversion of the starting alcohol to its corresponding tosylate, a stable and highly reactive intermediate.

Reaction Scheme:

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one145.1610006.891.0
p-Toluenesulfonyl chloride (TsCl)190.6515768.271.2
Triethylamine (TEA)101.191046 (1.44 mL)10.331.5
Dichloromethane (DCM), anhydrous-20 mL--

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 g, 6.89 mmol).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Base Addition: Add triethylamine (1.44 mL, 10.33 mmol) to the stirred solution.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.58 g, 8.27 mmol) portion-wise over 5-10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 50% Ethyl Acetate/Hexanes. The product spot should be less polar than the starting material.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: The product, 3-(2-oxo-1,3-oxazolidin-3-yl)propyl 4-methylbenzenesulfonate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of an Azido-Derivative (Sₙ2 Substitution)

This protocol utilizes the activated tosylate from Protocol 1 to introduce an azide moiety, a versatile functional group that can be readily reduced to a primary amine.

Reaction Scheme:

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
3-(2-oxo-1,3-oxazolidin-3-yl)propyl 4-methylbenzenesulfonate299.3420006.681.0
Sodium Azide (NaN₃)65.0165110.021.5
Dimethylformamide (DMF), anhydrous-20 mL--

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask, add the tosylate intermediate (2.0 g, 6.68 mmol) and sodium azide (651 mg, 10.02 mmol).

  • Dissolution: Add 20 mL of anhydrous DMF and stir the suspension under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) without solvating the azide anion, thus increasing its nucleophilicity.

  • Monitoring: Monitor the reaction by TLC until the starting tosylate is consumed.

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water (3 x 30 mL) to remove residual DMF, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting product, 3-(3-azidopropyl)-1,3-oxazolidin-2-one, can be purified by flash column chromatography (e.g., 30-40% Ethyl Acetate/Hexanes) to yield a colorless oil.

Protocol 3: Direct Synthesis of a Phthalimide Derivative via Mitsunobu Reaction

This protocol demonstrates the power of the Mitsunobu reaction to directly convert the starting alcohol into a protected amine in a single, efficient step. [17] Reaction Scheme:

G cluster_0 Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-N-CO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair [PPh₃⁺-N-NH-CO₂Et] Nu⁻ Betaine->IonPair Alcohol R-OH (Starting Material) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺] Nu⁻ Alcohol->Alkoxyphosphonium Pronucleophile Nu-H (Phthalimide) Pronucleophile->IonPair Proton Transfer IonPair->Alkoxyphosphonium Product R-Nu (Final Product) Alkoxyphosphonium->Product S N 2 Attack Byproducts Ph₃P=O + DEAD-H₂

Caption: Simplified Mitsunobu reaction pathway.

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one145.1610006.891.0
Phthalimide147.1311187.581.1
Triphenylphosphine (PPh₃)262.2921698.271.2
Diisopropyl azodicarboxylate (DIAD)202.211672 (1.65 mL)8.271.2
Tetrahydrofuran (THF), anhydrous-30 mL--

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under nitrogen, dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 g, 6.89 mmol), phthalimide (1.12 g, 7.58 mmol), and triphenylphosphine (2.17 g, 8.27 mmol) in 30 mL of anhydrous THF.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath. The order of addition is important to ensure the correct intermediates are formed. [17]3. Reagent Addition: Add DIAD (1.65 mL, 8.27 mmol) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a milky white or pale yellow suspension) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: This is the most challenging step of the Mitsunobu protocol. The crude residue contains the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

    • Initial Purification: Triturate the crude solid with cold diethyl ether. The DIAD-hydrazine byproduct is often insoluble and can be filtered off.

    • Chromatography: Concentrate the filtrate and purify by flash column chromatography on silica gel (e.g., gradient elution from 20% to 50% Ethyl Acetate/Hexanes) to separate the product from the triphenylphosphine oxide.

  • Final Product: Concentration of the pure fractions yields 2-(3-(2-oxo-1,3-oxazolidin-3-yl)propyl)isoindoline-1,3-dione. This protected amine can be deprotected using standard conditions (e.g., hydrazine hydrate in ethanol) to yield the free primary amine.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. PMC - NIH. Available at: [Link]

  • Synthesis of a novel oxazolidinone antibiotic containing a 10H-phenoxazine ring system. Arkivoc. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. Available at: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. Available at: [Link]

  • Synthesis method of linezolid intermediate. Patsnap.
  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one. PubChem. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Applications for the activation of hydroxyl groups to nucleophilic attack. NTU IRep. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]

  • Oxazolidinone scaffolds in drug discovery and development. ResearchGate. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available at: [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. Available at: [Link]

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. Available at: [Link]

  • Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. PubMed. Available at: [Link]

  • Oxazolidinones: a novel class of antibiotics. PubMed. Available at: [Link]

  • Oxazolidinone derivatives with various activities. ResearchGate. Available at: [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. Available at: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH. Available at: [Link]

  • 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. NIST WebBook. Available at: [Link]

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Application

Application Notes &amp; Protocols: Experimental Setup for Reactions of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Abstract This technical guide provides a comprehensive overview of the experimental setup and protocols for key reactions involving 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This versatile heterocyclic compound, featurin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup and protocols for key reactions involving 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This versatile heterocyclic compound, featuring both a reactive hydroxyl group and a cyclic carbamate, serves as a valuable building block in organic synthesis and polymer chemistry. This document outlines detailed procedures for its synthesis, derivatization, and polymerization, supported by mechanistic insights and best practices for reaction monitoring and product characterization. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, emphasizing safety, reproducibility, and scientific integrity.

Introduction: The Chemical Versatility of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS No. 87010-29-5) is a bifunctional organic molecule with the chemical formula C₆H₁₁NO₃.[1][2] Its structure is characterized by a five-membered oxazolidinone ring N-substituted with a hydroxypropyl chain. This unique combination of a cyclic carbamate and a primary alcohol makes it a highly useful intermediate. The terminal hydroxyl group offers a reactive site for a wide array of chemical modifications, such as esterification, etherification, and attachment to other molecules. The oxazolidinone ring itself can participate in reactions, most notably ring-opening polymerization (ROP), to produce polyurethanes. Its applications include the preparation of pharmaceutical intermediates, such as analogs of the chemotherapeutic agent Ifosfamide, and the development of novel polymers.[2][3]

PropertyValue
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1][4]
Appearance Clear Colourless to Pale Yellow Oil/Liquid[2][3]
CAS Number 87010-29-5[1][5]
Density ~1.214 g/cm³ (at 20°C)[3]
Boiling Point Not available (decomposes)
Solubility Slightly soluble in Chloroform and Methanol[3]

Safety, Handling, and Storage

Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). The following is a summary of key safety considerations.

  • Hazard Identification : While many suppliers report that the substance does not meet GHS hazard criteria, it is prudent to handle it with care as with any laboratory chemical.[1] Some related oxazolidinone structures can be skin sensitizers.[6]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[5]

  • First Aid Measures :

    • Skin Contact : Wash off with soap and plenty of water.[5]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[5]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[5]

    • Inhalation : Move the person into fresh air.[5] In all cases of exposure, consult a physician.[5]

  • Storage : Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[4]

Protocol I: Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one via Hydroxylation

This protocol describes the synthesis of the title compound from its brominated precursor, 3-(3-Bromopropyl)-1,3-oxazolidin-2-one. The reaction proceeds via a standard bimolecular nucleophilic substitution (Sɴ2) mechanism, where a hydroxide ion displaces the bromide.[7]

Materials and Equipment
  • Reagents : 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, Sodium Hydroxide (NaOH), Deionized Water, Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware, pH paper.

Step-by-Step Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Bromopropyl)-1,3-oxazolidin-2-one (10.0 g, 1.0 eq) in 100 mL of deionized water.

  • Addition of Base : To the stirring solution, add Sodium Hydroxide (2.0 g, 1.1 eq) portion-wise. The addition should be controlled to prevent excessive heat generation.

  • Reaction : Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes eluent system. The product will have a lower Rf value than the starting material.

  • Workup and Extraction :

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution to pH ~7 using a dilute HCl solution.

    • Transfer the aqueous solution to a separatory funnel and extract the product with Dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration : Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude product, a pale yellow oil, can be purified by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 50% to 100% Ethyl Acetate) to afford the pure 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Synthesis_Workflow A 1. Dissolve Precursor (3-Bromopropyl-oxazolidinone) in Water B 2. Add NaOH (portion-wise) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT & Neutralize C->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Workflow for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Protocol II: Ring-Opening Polymerization (ROP)

The oxazolidinone ring can undergo ring-opening polymerization (ROP) to form polyurethanes. This process is typically initiated by cationic or anionic species.[8] The driving force for the polymerization is the release of ring strain. This protocol outlines a general cationic ROP.

Materials and Equipment
  • Reagents : 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (monomer), Boron trifluoride etherate (BF₃·OEt₂) (initiator), Anhydrous Dichloromethane (DCM), Methanol.

  • Equipment : Schlenk flask or oven-dried glassware, magnetic stirrer, syringe, nitrogen/argon line.

Step-by-Step Procedure
  • Monomer Preparation : Dry the monomer, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, under high vacuum for several hours to remove any residual water, which can interfere with the polymerization.

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the dried monomer (5.0 g) in anhydrous DCM (20 mL).

  • Initiation : Cool the solution to 0°C in an ice bath. Add the initiator, Boron trifluoride etherate (e.g., 0.1 mol% relative to the monomer), dropwise via syringe. The use of a Lewis acid like BF₃·OEt₂ facilitates the cationic ring-opening.[8]

  • Polymerization : Allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation : Terminate the polymerization by adding a small amount of methanol (1-2 mL). Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexanes.

  • Isolation : Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Caption: Generalized scheme for the Cationic Ring-Opening Polymerization (ROP).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized products.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.For the monomer, expect signals corresponding to the propyl chain protons (~1.8, 3.6, 4.2 ppm) and the oxazolidinone ring protons (~3.6, 4.4 ppm). For the polymer, broadening of these signals will be observed.
¹³C NMR Confirm carbon framework.For the monomer, a key signal for the carbonyl carbon (C=O) will be present around 159 ppm.
FTIR Identify key functional groups.Monomer: Strong C=O stretch (~1740 cm⁻¹), broad O-H stretch (~3400 cm⁻¹). Polymer: Disappearance of the cyclic C=O, appearance of urethane C=O (~1700 cm⁻¹) and N-H bands.
LC-MS Confirm molecular weight of small molecules.For the monomer, the mass spectrometer should detect the [M+H]⁺ or [M+Na]⁺ ion, corresponding to m/z 146.1 or 168.1, respectively.[9]
GPC Determine molecular weight and polydispersity (PDI) of the polymer.Provides the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn).

References

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. [Link]

  • Safety Data Sheet - TUNAP. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) - World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. [Link]

  • Depolymerization and Re/Upcycling of Biodegradable PLA Plastics - PMC - NIH. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. [Link]

  • Homopolymers of Oxazolidinone Acrylimide and Control of 1,5-Stereo-induction in the Alternating Copolymerization of Isobutylene and an Oxazolidinone Acrylimide - ACS Publications. [Link]

  • LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone - DDDT. [Link]

  • Analytical procedures developed and validated for multidrug (n ≥ 3) - ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • Ring-Opening Polymerization—An Introductory Review - MDPI. [Link]

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Method

Application Notes and Protocols: Synthesis and Utilization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and reaction conditions for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a val...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction conditions for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a valuable building block in medicinal chemistry and drug development. We present detailed protocols for its preparation via N-alkylation of 1,3-oxazolidin-2-one, discuss the critical reaction parameters, and explore the subsequent functionalization of the terminal hydroxyl group. The methodologies described herein are designed to be robust and scalable, enabling researchers to efficiently incorporate this versatile scaffold into their synthetic strategies.

Introduction

The 1,3-oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics.[1][2] The nitrogen atom of the oxazolidinone ring provides a convenient handle for the introduction of various side chains, allowing for the fine-tuning of pharmacological properties. 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, in particular, offers a unique combination of the stable oxazolidinone core and a reactive primary alcohol functionality, separated by a flexible three-carbon linker. This arrangement makes it an ideal intermediate for the synthesis of more complex molecules through derivatization of the hydroxyl group, enabling the exploration of new chemical space in drug discovery programs.

Synthetic Pathways and Mechanistic Considerations

The most direct and common approach to the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is the N-alkylation of the parent 1,3-oxazolidin-2-one. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen of the oxazolidinone attacks an electrophilic three-carbon synthon.

Method 1: N-Alkylation with a Halopropanol

This is a classical and widely applicable method for N-alkylation. The reaction involves the deprotonation of 1,3-oxazolidin-2-one with a suitable base to form a nucleophilic amide anion, which then displaces a halide from a 3-halopropanol.

Reaction Scheme:

N-Alkylation with Halopropanol cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Oxazolidinone 1,3-Oxazolidin-2-one Anion Oxazolidinone Anion Oxazolidinone->Anion Base Base (e.g., NaH, K2CO3) Halopropanol 3-Halopropanol (X = Cl, Br) Anion->Halopropanol SN2 Attack Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Anion->Product

Figure 1: General workflow for N-alkylation.

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for deprotonation. Alternatively, weaker bases like potassium carbonate (K2CO3) can be employed, often requiring higher temperatures and longer reaction times. The reactivity of the halopropanol follows the order I > Br > Cl. While 3-chloro-1-propanol is often more economical, 3-bromo-1-propanol generally provides better yields and faster reaction rates.

Method 2: Cyclization of 3-Amino-1-propanol with a Carbonyl Source

An alternative approach involves the formation of the oxazolidinone ring from 3-amino-1-propanol and a suitable carbonyl source, such as diethyl carbonate or phosgene derivatives.[3] This method is particularly useful when substituted 3-amino-1-propanols are readily available.

Reaction Scheme:

Cyclization Reaction Aminopropanol 3-Amino-1-propanol Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Aminopropanol->Product Carbonate Diethyl Carbonate Carbonate->Product Byproduct Ethanol Product->Byproduct + 2 EtOH

Figure 2: Cyclization of 3-amino-1-propanol.

This reaction is typically carried out at elevated temperatures in the presence of a base, such as sodium methoxide, to facilitate the cyclization.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one via N-Alkylation with 3-Chloro-1-propanol

Materials:

  • 1,3-Oxazolidin-2-one

  • 3-Chloro-1-propanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-oxazolidin-2-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add 3-chloro-1-propanol (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Table 1: Representative Reaction Conditions for N-Alkylation

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete deprotonation of the oxazolidinone.
Solvent Dimethylformamide (DMF)Aprotic, polar solvent that effectively dissolves the reactants and the intermediate sodium salt.
Temperature 60-70 °CProvides sufficient energy to overcome the activation barrier for the SN2 reaction with the less reactive chloride leaving group.
Electrophile 3-Chloro-1-propanolCost-effective and readily available starting material.

Applications in Drug Development: Further Functionalization

The terminal hydroxyl group of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a key functional handle for the synthesis of diverse libraries of compounds. This allows for the exploration of structure-activity relationships (SAR) by introducing various moieties.

Protocol 2: Etherification of the Terminal Hydroxyl Group

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq.) portionwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise and stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Esterification of the Terminal Hydroxyl Group

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.2 eq.) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Further Functionalization:

Functionalization Workflow Start 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Ether Ether Derivatives Start->Ether Etherification Ester Ester Derivatives Start->Ester Esterification Other Other Derivatives (e.g., Amines via Mesylation/Azide Displacement) Start->Other Multi-step Synthesis

Figure 3: Potential derivatizations of the hydroxyl group.

Conclusion

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. The synthetic protocols detailed in this guide offer reliable and adaptable methods for its preparation and subsequent derivatization. By leveraging the chemistry of the oxazolidinone core and the accessible hydroxyl functionality, researchers can efficiently generate diverse compound libraries to accelerate drug discovery efforts.

References

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.
  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2001). Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Gregory, W. A., et al. (1989). Antidepressant agents. Synthesis and antidepressant activity of a series of 3-aryl-2-oxazolidinones and 3-aryl-2-oxazolidinethiones. Journal of Medicinal Chemistry, 32(8), 1673-1681.
  • Li, Z., et al. (2005). A practical synthesis of the oxazolidinone antibacterial agent linezolid. Tetrahedron: Asymmetry, 16(10), 1851-1857.
  • Lu, Z., et al. (2004). Practical synthesis of the antibacterial agent linezolid. Arkivoc, 2004(5), 15-22.
  • Swain, C. J., et al. (1991). Novel 5-HT3 antagonists. Indole-3-spiro-piperidines. Journal of Medicinal Chemistry, 34(1), 140-151.
  • Toda, Y., et al. (2020). Tetraarylphosphonium Salt-Catalyzed [3 + 2] Cycloaddition of Isocyanates and Epoxides for the Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 85(16), 10980–10987.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zask, A., et al. (2004). Synthesis and antibacterial activity of a novel class of oxazolidinones. Journal of Medicinal Chemistry, 47(19), 4774-4786.
  • Organic Chemistry Portal. Oxazolidinone Synthesis. [Link]

  • PubChem. 3-(3-Hydroxypropyl)oxazolidin-2-one. [Link]

  • Cortis, M., et al. (2016). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journal of Organic Chemistry, 16, 1726–1735.
  • A method for the synthesis of 2-oxazolidinones and 2-imidazolidinones from five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines. (2010). Green Chemistry, 12(11), 2049-2054.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). Molecules, 16(12), 9937-9947.
  • Current Updates on Oxazolidinone and Its Significance. (2013). Journal of Chemistry, 2013, 1-14.
  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (2023). ACS Omega, 8(2), 2486–2495.
  • Process to prepare oxazolidinones. (2002).
  • Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). (2023). Chemistry of Heterocyclic Compounds, 59(6-7), 391-394.

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Application

High-Yield Synthesis of Ifosfamide Analogs using 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

<Application Note & Protocol Abstract This application note provides a comprehensive guide for the high-yield synthesis of Ifosfamide (IFO) analogs, a critical class of oxazaphosphorine alkylating agents used in cancer c...

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note & Protocol

Abstract

This application note provides a comprehensive guide for the high-yield synthesis of Ifosfamide (IFO) analogs, a critical class of oxazaphosphorine alkylating agents used in cancer chemotherapy.[1][2][3] We detail a robust and efficient synthetic strategy that utilizes 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a masked 3-aminopropanol equivalent. This approach offers significant advantages over traditional methods by improving handling, stability, and reaction control, ultimately leading to higher purity and yields of the desired cyclic phosphorodiamidates. This document provides the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for an Optimized Synthesis

Ifosfamide and its analogs are indispensable chemotherapeutic agents, functioning as prodrugs that undergo metabolic activation to form DNA alkylating species, primarily isophosphoramide mustard (IPM).[3][4] This active metabolite forms inter- and intra-strand DNA crosslinks, disrupting DNA replication and inducing apoptosis in rapidly proliferating cancer cells.[1][3][4] The therapeutic efficacy of IFO is well-established; however, its synthesis can be challenging, often involving hazardous reagents and producing variable yields.[5]

Traditional syntheses often involve the direct reaction of a phosphorodiamidic chloride with 3-aminopropan-1-ol.[6] While effective, 3-aminopropan-1-ol is a hygroscopic and somewhat volatile liquid, which can complicate stoichiometric accuracy and introduce impurities. The strategy outlined herein employs 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a stable, crystalline solid, as a synthetic surrogate. The oxazolidinone ring serves as a protecting group for the amine, which is revealed in situ under basic conditions during the final cyclization step. This method provides a more controlled and reproducible pathway to the target oxazaphosphorinane ring system characteristic of Ifosfamide analogs.

Principle of the Method

The synthesis is strategically divided into two primary stages. This bifurcation allows for the isolation and purification of a key intermediate, ensuring high-quality material proceeds to the final, critical cyclization step.

Stage 1: Synthesis of the Phosphorodiamidic Chloride Intermediate. This stage involves the reaction of a primary or secondary amine (R¹R²NH) with phosphorus oxychloride (POCl₃). This reaction forms the N,N-disubstituted phosphoramidic dichloride, which is then further reacted with a second amine—typically the (2-chloroethyl)amine moiety essential for alkylating activity—to yield the asymmetric N'-(2-chloroethyl)-N,N-R¹R²-phosphorodiamidic chloride intermediate. Precise temperature control and inert atmosphere are critical to prevent side reactions and hydrolysis.[7][8]

Stage 2: Cyclization with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. The phosphorodiamidic chloride intermediate is condensed with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. The reaction proceeds via the nucleophilic attack of the terminal hydroxyl group onto the phosphorus center, displacing the chloride. Subsequent addition of a strong base (e.g., sodium hydride) facilitates an intramolecular cyclization. The base deprotonates the oxazolidinone nitrogen, which then opens the ring and concurrently displaces the second chloroethyl group on the other nitrogen atom to form the six-membered oxazaphosphorinane ring. This clever use of the oxazolidinone serves as a masked amino group, simplifying the process and enhancing yield.

Workflow Visualization

The overall synthetic strategy is depicted below.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Cyclization A R¹R²NH + POCl₃ B Phosphoramidic Dichloride A->B Low Temp (-10 to 0 °C) D N'-(2-chloroethyl)-N,N-R¹R²- phosphorodiamidic chloride B->D + Reagent C C (2-Chloroethyl)amine HCl + Base C->D E 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one F Linear Adduct Intermediate D->F Condensation (e.g., Et₃N, DCM) E->F G Final Ifosfamide Analog F->G Strong Base (e.g., NaH, THF) Intramolecular Cyclization

Caption: Overall workflow for the two-stage synthesis of Ifosfamide analogs.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and reactions. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All glassware must be rigorously dried before use.

Protocol 1: Synthesis of N,N'-bis(2-chloroethyl)phosphorodiamidic chloride (A Key Precursor)

This protocol details the synthesis of a common phosphorodiamidic chloride intermediate. For other analogs, the starting amine can be substituted.

Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Bis(2-chloroethyl)amine hydrochloride

  • Triethylamine (Et₃N), distilled from CaH₂

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • To the flask, add bis(2-chloroethyl)amine hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) dropwise via the dropping funnel over 20 minutes. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount will neutralize the HCl generated in the next step.

  • In a separate, dry flask, prepare a solution of phosphorus oxychloride (1.1 eq) in anhydrous DCM.

  • Add the POCl₃ solution dropwise to the stirred amine suspension at 0 °C over 30-45 minutes. Critical Point: Maintain the temperature below 5 °C to minimize side-product formation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous DCM.

  • Combine the filtrates and wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a viscous oil.[9] This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Ifosfamide Analog via Cyclization

Materials:

  • N,N'-bis(2-chloroethyl)phosphorodiamidic chloride (from Protocol 1)

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one[10]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Silica Gel for column chromatography

Procedure:

  • Wash the sodium hydride (1.5 eq) with anhydrous hexanes (3x) under an argon atmosphere to remove the mineral oil, then carefully decant the hexanes. Suspend the washed NaH in anhydrous THF.

  • In a separate three-necked flask under argon, dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF.

  • Cool the oxazolidinone solution to 0 °C and add the NaH suspension portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Prepare a solution of the phosphorodiamidic chloride (1.05 eq, from Protocol 1) in anhydrous THF.

  • Add the phosphorodiamidic chloride solution dropwise to the deprotonated oxazolidinone solution at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then gently reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by TLC (disappearance of the starting materials) or ³¹P NMR.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ifosfamide analog.

Results and Characterization

This synthetic route consistently provides Ifosfamide analogs in high yields. The purity and identity of the final compounds should be confirmed using standard analytical techniques.

Table 1: Representative Yields and Spectroscopic Data
AnalogStarting AmineOverall Yield (%)³¹P NMR (δ, ppm)¹H NMR (Key Signals, δ, ppm)MS (m/z) [M+H]⁺
Ifosfamide 2-Chloroethylamine75-85%~11.53.2-3.8 (m, -CH₂Cl, -CH₂N-)261.0
Analog A Propylamine70-80%~12.10.9 (t, -CH₃), 1.5 (m, -CH₂-), 3.1-3.7 (m)255.1
Analog B Cyclohexylamine68-78%~11.81.0-2.0 (m, cyclohexyl-H), 3.2-3.7 (m)295.1

Note: NMR shifts are representative and may vary depending on the solvent and specific analog structure.

Mechanism Visualization

The key base-mediated intramolecular cyclization step is illustrated below.

Caption: Key intramolecular cyclization step to form the oxazaphosphorinane ring.

Troubleshooting and Key Insights

  • Low Yield in Stage 1: This is often due to moisture. Ensure all glassware is oven- or flame-dried and all reagents/solvents are anhydrous. The quality of POCl₃ is paramount; use freshly distilled reagent for best results. Inefficient HCl scavenging can also stall the reaction, so ensure the correct stoichiometry of base is used.[7]

  • Incomplete Cyclization in Stage 2: The activity of the sodium hydride is critical. Use fresh, properly washed NaH. If the reaction stalls, adding an additional portion of NaH may drive it to completion. Ensure the solvent (THF) is rigorously anhydrous.

  • Purification Challenges: The final products can be viscous oils or low-melting solids. Column chromatography must be performed carefully. A ³¹P NMR of the crude product can be highly informative to assess purity and identify major phosphorus-containing byproducts before undertaking purification.

Conclusion

The use of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one provides a reliable and high-yield pathway for the synthesis of Ifosfamide and its analogs. By masking the primary amine of the 3-aminopropanol backbone, this strategy circumvents issues with reagent handling and stability. The two-stage protocol allows for robust process control, leading to high-purity final products suitable for preclinical and clinical development. This method represents a significant improvement for research laboratories and manufacturing settings focused on the development of novel oxazaphosphorine-based anticancer agents.

References

  • Purdue University. (n.d.). Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evaluation. Purdue e-Pubs. Retrieved from [Link]

  • Niedballa, U., et al. (1995). Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Arzneimittelforschung, 45(3), 323-6. Retrieved from [Link]

  • Vrudhula, V. M. (n.d.). Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evaluation. ProQuest. Retrieved from [Link]

  • Jalalifar, M., et al. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(10), 5483-5485. Retrieved from [Link]

  • Reddy, C. R., et al. (2012). Efficient and divergent synthesis of cyclophosphamide analogues from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans. Chemical Communications, 48(74), 9284-9286. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of side-chain-substituted ifosfamide analogs. Request PDF. Retrieved from [Link]

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  • Navarrete-Vázquez, G., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(1), 475-484. Retrieved from [Link]

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Method

Application Notes and Protocols for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Linkers in Bioconjugation Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, carbohydrates, or...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Bioconjugation

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, carbohydrates, or nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful technique enables the creation of novel therapeutic and diagnostic agents, including antibody-drug conjugates (ADCs), by combining the unique properties of different molecular entities.[1] At the heart of every bioconjugate is the linker, a chemical moiety that connects the biomolecule to a payload, such as a drug or a fluorescent dye. The choice of linker is critical, as it influences the stability, solubility, and pharmacokinetic properties of the final conjugate.[2]

This guide provides a comprehensive overview of the application of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a versatile linker in bioconjugation. We will explore its chemical properties, detail protocols for its activation and conjugation to proteins, and discuss methods for the purification and characterization of the resulting bioconjugates.

Featured Linker: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Chemical Structure and Properties

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a bifunctional molecule featuring a stable oxazolidinone ring and a reactive primary hydroxyl group at the terminus of a propyl chain.

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Key Functional Groups:

    • Primary Hydroxyl (-OH): The terminal hydroxyl group is the primary site for activation and subsequent conjugation to a biomolecule.

    • Oxazolidinone Ring: This heterocyclic core provides a stable, hydrophilic spacer arm, which can improve the solubility and pharmacokinetic profile of the resulting bioconjugate. The oxazolidinone moiety is generally stable under physiological conditions.

The presence of the primary hydroxyl group allows for a variety of activation chemistries, enabling its versatile use in bioconjugation.

The Causality Behind Experimental Choices: Activating the Hydroxyl Group

The primary hydroxyl group of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is not inherently reactive towards common functional groups on proteins, such as the ε-amino group of lysine residues. Therefore, an activation step is necessary to convert the hydroxyl group into a more reactive species that can readily undergo nucleophilic attack. The choice of activation chemistry is critical and should be guided by the desired stability of the resulting linkage and the compatibility with the biomolecule of interest.

This guide details two robust methods for the activation of the hydroxyl group:

  • Activation with N,N'-Disuccinimidyl Carbonate (DSC): This method forms a reactive N-hydroxysuccinimidyl (NHS) carbonate ester.[3] NHS esters are widely used in bioconjugation for their high reactivity towards primary amines under mild conditions, forming stable carbamate linkages.[2]

  • Activation with Tresyl Chloride: This approach converts the hydroxyl group into a tresylate ester. Tresyl-activated intermediates are highly reactive towards primary amines, forming stable secondary amine linkages.[4]

Experimental Workflow: An Overview

The overall workflow for utilizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a linker in bioconjugation can be visualized as a three-stage process:

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Bioconjugation cluster_2 Stage 3: Purification & Analysis Activation Activation of 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one Conjugation Conjugation to Biomolecule (e.g., Antibody) Activation->Conjugation Activated Linker Purification Purification of Conjugate (e.g., SEC) Conjugation->Purification Crude Conjugate Analysis Characterization (e.g., HIC-HPLC, MS) Purification->Analysis Purified Conjugate

Caption: General workflow for bioconjugation using an activatable linker.

Protocol 1: Activation with N,N'-Disuccinimidyl Carbonate (DSC) and Conjugation to a Protein

This protocol describes the formation of a stable carbamate linkage between the linker and a protein.

Part A: Activation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

This step converts the terminal hydroxyl group of the linker into a reactive NHS carbonate.

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • N,N'-Disuccinimidyl carbonate (DSC)[5]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. Dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous DCM or ACN under an inert atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Activation: Slowly add a solution of DSC (1.1 equivalents) in anhydrous DCM or ACN to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture containing the activated linker can often be used directly in the next step after removal of the solvent under reduced pressure. Alternatively, for purification, the solvent can be evaporated, and the residue purified by silica gel chromatography.

Part B: Conjugation to a Protein (e.g., IgG Antibody)

This part of the protocol details the reaction of the DSC-activated linker with the lysine residues of an antibody.

Materials:

  • DSC-activated 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (from Part A)

  • Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Solution: Dissolve the DSC-activated linker in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the activated linker stock solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for each specific application.[] A typical starting point is a 5-10 fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed at 4°C for longer durations (4-16 hours) to minimize potential protein degradation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any remaining activated linker. Incubate for an additional 30 minutes at room temperature.

Part C: Purification and Characterization

Purification:

The resulting antibody conjugate is purified to remove excess linker, unconjugated payload, and reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[7]

  • Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the conjugate with the storage buffer. The antibody conjugate will elute in the void volume, while smaller molecules will be retained.

  • Collect the fractions containing the purified conjugate, which can be monitored by UV absorbance at 280 nm.

Characterization:

  • Drug-to-Antibody Ratio (DAR): The average number of linker-payload molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry (MS).[8][9]

  • Purity and Aggregation: SEC-HPLC is used to assess the purity of the conjugate and to quantify the presence of aggregates.

  • Antigen Binding: An enzyme-linked immunosorbent assay (ELISA) should be performed to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Protocol 2: Activation with Tresyl Chloride and Conjugation to a Protein

This protocol results in the formation of a highly stable secondary amine linkage.

Part A: Activation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

This step converts the terminal hydroxyl group into a reactive tresylate ester.

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)[4]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Standard glassware for anhydrous reactions under an inert atmosphere

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: Dry the 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one under vacuum. In a flame-dried flask under an inert atmosphere, dissolve the dried linker (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.5 equivalents) and stir for 15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Slowly add tresyl chloride (2.2 equivalents) dropwise to the cooled solution with vigorous stirring. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.[4]

  • Work-up: The activated linker can be isolated by precipitation in cold diethyl ether and collected by filtration.

Part B: Conjugation to a Protein (e.g., IgG Antibody)

This part of the protocol details the reaction of the tresyl-activated linker with the lysine residues of an antibody.

Materials:

  • Tresyl-activated 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (from Part A)

  • Antibody (e.g., IgG) in a suitable buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 8.5-9.0)

  • Anhydrous DMF or DMSO

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in the reaction buffer. The slightly alkaline pH facilitates the deprotonation of the lysine amino groups, enhancing their nucleophilicity.

  • Linker Solution: Dissolve the tresyl-activated linker in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the activated linker stock solution to the antibody solution with gentle stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification and Characterization: Follow the same procedures for purification and characterization as described in Protocol 1, Part C.

Visualization of the Conjugation Reaction

The following diagram illustrates the chemical transformation during the conjugation of a DSC-activated linker to a lysine residue on a protein.

Caption: Reaction scheme for protein conjugation via a DSC-activated linker.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.)

Quantitative Data Summary

The following table provides a summary of typical quantitative data that should be collected and analyzed during the development of a bioconjugate using the described protocols. The values presented are illustrative and will vary depending on the specific antibody, payload, and reaction conditions.

ParameterMethodTypical Value/RangeRationale for Measurement
Drug-to-Antibody Ratio (DAR) HIC-HPLC, Mass Spectrometry2 - 4A critical quality attribute that influences the efficacy and toxicity of an ADC.
Purity SEC-HPLC> 95%Ensures the removal of unconjugated antibody, linker, and payload.
Aggregate Content SEC-HPLC< 5%High levels of aggregation can lead to immunogenicity and reduced efficacy.
Antigen Binding Affinity (KD) ELISA, Surface Plasmon Resonance (SPR)Comparable to unconjugated antibodyConfirms that the conjugation process has not negatively impacted the biological activity of the antibody.
In Vitro Stability (Plasma) Incubation followed by HIC-HPLC> 90% stable after 7 daysAssesses the stability of the linker and the conjugate in a biologically relevant matrix.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established bioconjugation chemistries.[3][4] To ensure the trustworthiness and self-validation of the experimental results, it is crucial to incorporate appropriate controls and characterization steps.

  • Controls: Always include a control reaction with the unconjugated antibody to assess any changes in its properties due to the reaction conditions.

  • Orthogonal Characterization: Employ multiple analytical techniques to characterize the bioconjugate. For example, use both HIC-HPLC and mass spectrometry to confirm the DAR.

  • Functional Assays: Beyond confirming the structural integrity of the conjugate, it is essential to perform functional assays, such as cell-based cytotoxicity assays for ADCs, to validate the biological activity of the final product.

By adhering to these principles, researchers can confidently develop and characterize bioconjugates using 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a versatile and reliable linker.

References

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  • Journal of Biochemical and Biophysical Methods. (1999). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. [Link]

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  • Methods in Molecular Biology. (2013). Protocols for lysine conjugation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). DSC: a multifunctional activator in peptide chemistry and drug synthesis. [Link]

  • OSTI.GOV. (2024). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. [Link]

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  • Wikipedia. (n.d.). Carbonyldiimidazole. [Link]

  • Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CDI Coupling Reagent: Your Partner for Amide & Ester Synthesis. [Link]

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  • Bioconjugation application notes. (n.d.). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. [Link]

  • Analytical Chemistry. (2020). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. [Link]

  • ResearchGate. (n.d.). Reaction scheme for activation of alcohols by tresyl chloride followed by replacement with primary amines. [Link]

  • PMC. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. [Link]

  • Analytical Chemistry. (2019). Native Hydrophobic Interaction Chromatography Hyphenated to Mass Spectrometry for Characterization of Monoclonal Antibody Minor Variants. [Link]

  • Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

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  • ResearchGate. (2020). (PDF) Online Coupling of Analytical Hydrophobic Interaction Chromatography with Native Mass Spectrometry for the Characterization of Monoclonal Antibodies and Related Products. [Link]

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Application

Application Notes and Protocols for the Development of Novel Antibacterial Agents from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Introduction: The Rationale for Derivatizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one The oxazolidinone class of antibiotics represents a significant advancement in the fight against multidrug-resistant Gram-positive bac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The oxazolidinone class of antibiotics represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, circumvents common resistance pathways that affect other antibiotic classes.[3][4][5] Linezolid, the first clinically approved oxazolidinone, has been pivotal in treating severe infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

Despite their success, the emergence of resistance and the desire for an improved therapeutic window necessitate the development of new oxazolidinone derivatives.[5][6] Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at the N-3 position of the oxazolidinone ring can significantly influence antibacterial potency and spectrum.[7][8] The starting scaffold, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, presents a versatile and strategically valuable starting point for the synthesis of a new generation of antibacterial agents. The terminal hydroxyl group on the N-3 propyl side chain is a key functional handle for a variety of chemical modifications, allowing for the systematic exploration of new chemical space and the optimization of antibacterial activity.

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antibacterial agents derived from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new anti-infective therapies. We will detail synthetic derivatization strategies, provide step-by-step protocols for antibacterial and cytotoxicity testing, and discuss the interpretation of results to guide lead optimization.

Part 1: Synthetic Strategy and Library Development

The primary hydroxyl group of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is the focal point for derivatization. Our proposed synthetic workflow is designed to generate a diverse library of analogues for comprehensive SAR studies. The strategy involves two main pathways: activation of the hydroxyl group for nucleophilic substitution and oxidation to introduce new functionalities.

G A Starting Material: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one B Pathway 1: Activation of Hydroxyl Group A->B Tosyl Chloride, Pyridine C Pathway 2: Oxidation of Hydroxyl Group A->C PCC or Dess-Martin Periodinane D Intermediate 1: 3-(3-Tosyloxypropyl)-1,3-oxazolidin-2-one B->D F Intermediate 3: 3-(2-Formylethyl)-1,3-oxazolidin-2-one C->F E Intermediate 2: 3-(3-Azidopropyl)-1,3-oxazolidin-2-one D->E Sodium Azide G Final Analogues: Amine & Amide Derivatives D->G Various Amines/Amides H Final Analogues: Triazole Derivatives (via Click Chemistry) E->H Alkynes, Cu(I) catalyst I Final Analogues: Reductive Amination Products F->I Amines, NaBH(OAc)3

Caption: Proposed synthetic workflow for the derivatization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Protocol 1.1: Synthesis of 3-(3-Tosyloxypropyl)-1,3-oxazolidin-2-one (Intermediate 1)

This protocol describes the conversion of the terminal hydroxyl group into a good leaving group, a tosylate, which facilitates subsequent nucleophilic substitution reactions.

Materials:

  • 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tosylated intermediate.

Protocol 1.2: Synthesis of a Library of Amine and Amide Derivatives (Final Analogues)

This protocol outlines the nucleophilic substitution of the tosylate intermediate with a variety of amines and amides to generate a diverse library of final compounds.

Materials:

  • 3-(3-Tosyloxypropyl)-1,3-oxazolidin-2-one (Intermediate 1)

  • A diverse set of primary and secondary amines, and amides (e.g., piperazine, morpholine, various anilines, acetamide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a series of reaction vials, dissolve 3-(3-Tosyloxypropyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DMF.

  • To each vial, add a different amine or amide nucleophile (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).

  • Seal the vials and heat the reactions to 60-80 °C for 12-24 hours.

  • Monitor the progress of each reaction by TLC or LC-MS.

  • After completion, cool the reaction mixtures to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify each derivative by silica gel column chromatography or preparative HPLC to obtain the final products.

Part 2: In Vitro Antibacterial Susceptibility Testing

Once a library of derivatives has been synthesized, the next critical step is to evaluate their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the potency of a new compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Synthesized Derivatives C Stock Solutions (in DMSO) A->C B Bacterial Strains (e.g., S. aureus, E. faecalis) D Bacterial Inoculum (0.5 McFarland) B->D E Serial Dilution in 96-well plate C->E F Inoculation of wells D->F E->F G Incubation (37°C, 18-24h) F->G H Visual Inspection for Bacterial Growth G->H I Determine MIC (Lowest concentration with no visible growth) H->I J Data Table (MIC values) I->J

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized oxazolidinone derivatives

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve each synthesized derivative in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB. Typically, the final concentrations will range from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well, including a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8][9]

Compound Modification MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. faecalis
Parent -OH>64>64
Analog 1 -N(CH₃)₂1632
Analog 2 -NH-c-Hexyl816
Analog 3 -NH-Ph48
Analog 4 -N₃>64>64
Linezolid (Reference)22

This is an example data table. Actual results will vary.

Part 3: Cytotoxicity Assessment

A crucial aspect of developing a new antibacterial agent is to ensure it is selective for bacterial cells over mammalian cells.[2] Cytotoxicity assays are therefore an essential component of the preclinical evaluation pipeline.[10][11]

Protocol 3.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized oxazolidinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.

Compound Antibacterial MIC (S. aureus, µg/mL) Cytotoxicity IC₅₀ (HEK293, µg/mL) Selectivity Index (IC₅₀/MIC)
Analog 3 4>100>25
Analog 2 8>100>12.5
Linezolid 2>100>50

This is an example data table. A higher selectivity index is desirable.

Conclusion and Future Directions

This guide outlines a systematic approach to the development of novel antibacterial agents from the versatile starting material, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. By employing strategic chemical derivatization and a robust pipeline of in vitro testing, researchers can efficiently explore the structure-activity relationships of this new series of oxazolidinones. Promising lead compounds with high potency and a favorable selectivity index can then be advanced to further preclinical studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling. The ultimate goal is the identification of a clinical candidate with superior properties to existing therapies for the treatment of serious Gram-positive infections.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.
  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
  • Research Starters: Oxazolidinone antibiotics. (n.d.). EBSCO.
  • Kim, Y. H., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352.
  • Kretschmer, D., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (pp. 69-79).
  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343.
  • Eustice, D. C., et al. (1988). Mechanism of action of DuP 721, a new oxazolidinone antimicrobial agent. Antimicrobial Agents and Chemotherapy, 32(8), 1218-1222.
  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
  • O'Dwyer, K., et al. (2015). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 583-596.
  • PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones.
  • Kim, Y. H., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one.
  • BenchChem. (2025). "Antibacterial agent 76" cytotoxicity assessment and reduction.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity and Cell Viability Assays.
  • Singh, R., et al. (2017). Structure-activity relationships governing to the oxazolidinone development.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Gising, J., et al. (2017). Synthesis and Structure–Activity Relationships of N-(4-Benzamidino)-Oxazolidinones–Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
  • Wang, G. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Anti-Infective Agents in Medicinal Chemistry, 7(1), 32-49.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one synthesis

An Application Scientist's Guide to Optimizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Synthesis Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Synthesis

Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning and troubleshooting logic behind them, grounded in established chemical principles.

Introduction: The Synthetic Challenge

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a key building block in organic synthesis. The most common and environmentally benign route to its synthesis involves the reaction of 3-aminopropanol with a cyclic carbonate, such as ethylene carbonate or propylene carbonate.[1][2] While seemingly straightforward, this reaction is often plagued by issues ranging from low yields to difficult purification, frustrating even experienced chemists. This guide provides a structured, question-and-answer approach to troubleshoot these problems effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. We will diagnose the likely causes and provide actionable solutions based on scientific literature and field experience.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most common complaint. The issue can typically be traced back to one of four areas: reaction parameters, reagent quality, catalyst activity, or workup/purification losses.

A1: Systematic Troubleshooting for Low Yields

Let's break down the potential causes and solutions. Start by reviewing your reaction parameters against a validated protocol.

Logical Troubleshooting Flow

Here is a decision-making workflow to diagnose the root cause of low yield.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK r1 3-Aminopropanol dry? (Hygroscopic) reagents->r1 catalyst 3. Evaluate Catalyst conditions->catalyst Conditions Optimized c1 Temperature correct? (80-100 °C typical) conditions->c1 purification 4. Refine Purification Strategy catalyst->purification Catalyst Active success Yield Improved purification->success Recovery Maximized r2 Carbonate pure? r3 Solvent anhydrous? c2 Reaction time sufficient? (Monitor by TLC/LCMS)

Caption: Troubleshooting workflow for low reaction yield.

1. Reaction Parameters: Temperature and Time are Critical The reaction between β-amino alcohols and cyclic carbonates is highly dependent on temperature.[3]

  • Problem: Insufficient thermal energy leads to slow or stalled reactions. Excessively high temperatures can cause decomposition of reactants or products.

  • Solution: An optimal temperature range is typically 80-100 °C.[2] It is crucial to monitor the internal reaction temperature, not the oil bath setting. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time, which is often around 5-6 hours.[2][3]

2. Reagent Quality:

  • 3-Aminopropanol: This reagent is hygroscopic. Water can interfere with the reaction. Ensure it is sourced from a reputable supplier and handled under anhydrous conditions where possible.

  • Cyclic Carbonate: Use a high-purity cyclic carbonate. Ethylene carbonate is often preferred over propylene carbonate as it is symmetrical and avoids the formation of regioisomeric byproducts.[4]

  • Solvent: If using a solvent like N,N-Dimethylformamide (DMF), ensure it is anhydrous.

3. Catalyst Selection and Amount: A base catalyst is essential for this transformation. Potassium carbonate (K₂CO₃) is a cost-effective and highly efficient choice.[2]

  • Problem: Using too little catalyst results in a slow, incomplete reaction.

  • Solution: A catalyst loading of 1-5 mol% relative to the limiting reagent is a good starting point. Increasing the catalyst amount can improve the yield, but excessive amounts may complicate the workup.[2]

CatalystTypical Loading (mol%)SolventTemperature (°C)Reported YieldReference
K₂CO₃ 1DMF80Excellent[2]
MgO -Ethanol80Excellent[3]
Solvent-free -None100Good[3]
Caption: Comparison of catalytic systems for 2-oxazolidinone synthesis.
Q2: My final product is difficult to purify. I see multiple spots on TLC after workup. What are these impurities?

A2: Identifying and Minimizing Byproducts

Impurity generation is often a result of side reactions or the use of unsymmetrical reagents.

  • Primary Impurity Source: The most common byproduct is the un-cyclized hydroxyethyl carbamate intermediate. This occurs when the final intramolecular cyclization step is incomplete.

    • Solution: Ensure adequate reaction time and temperature to drive the reaction to completion. The cyclization is often the rate-limiting step.

  • Regioisomers (when using Propylene Carbonate): Propylene carbonate is an unsymmetrical molecule. The nucleophilic attack of the amine can occur at either of the two carbonate carbons, leading to two different ring-opened intermediates and potentially two final regioisomeric products.[4]

    • Solution: To avoid this, use a symmetrical carbonate like ethylene carbonate . This eliminates the possibility of regioisomer formation and simplifies purification significantly.

  • Purification Strategy: The product, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, is a polar, water-soluble compound.

    • Recommended Method: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increasing the polarity with methanol is recommended.

    • Alternative: For large-scale reactions, recrystallization can be explored. Solvents like ethyl acetate or a mixture of isopropanol and diethyl ether may be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this reaction?

A1: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The primary amine of 3-aminopropanol acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the cyclic carbonate. This opens the ring to form a hydroxyalkyl carbamate intermediate.

  • Intramolecular Cyclization: The hydroxyl group from the original amino alcohol then attacks the newly formed carbamate carbonyl group. This intramolecular transesterification forms the stable five-membered oxazolidinone ring and eliminates a diol (ethylene glycol or propylene glycol) as a byproduct. The use of a base catalyst facilitates the deprotonation steps, making the nucleophiles more reactive.[6]

Caption: Reaction mechanism for oxazolidinone formation.

Q2: Can this synthesis be performed without a solvent?

A2: Yes, solvent-free conditions are a viable and greener alternative.

Several studies have shown that the reaction can be performed by simply heating the neat mixture of the amino alcohol, cyclic carbonate, and catalyst.[3] This approach offers significant environmental benefits by eliminating solvent waste. However, efficient stirring is crucial in a solvent-free reaction to ensure homogeneity and good heat transfer, especially as the viscosity of the reaction mixture changes. The optimal temperature may be slightly higher (e.g., 100-120 °C) to maintain a liquid phase.

Q3: How critical is it to remove the diol byproduct during the reaction?

A3: Removal of the diol can help drive the reaction to completion.

The cyclization step is a reversible equilibrium. According to Le Châtelier's principle, removing one of the products (the diol, e.g., ethylene glycol) will shift the equilibrium towards the formation of the desired oxazolidinone. If the reaction is stalling, performing it under a mild vacuum (if the boiling points of the reactants allow) can help remove the volatile diol as it forms, potentially improving the final yield.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis, incorporating best practices discussed above.

Objective: To synthesize 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in high yield.

Materials:

  • 3-Aminopropanol (1.0 eq)

  • Ethylene Carbonate (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (0.02 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (optional, approx. 2 M concentration)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopropanol (1.0 eq) and ethylene carbonate (1.05 eq).

  • Solvent (Optional): If a solvent is used, add anhydrous DMF.

  • Catalyst: Add potassium carbonate (0.02 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 5-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If run neat, dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane.

    • Filter the mixture to remove the solid potassium carbonate catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent and the majority of the ethylene glycol byproduct.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 10% methanol in ethyl acetate (or dichloromethane) to isolate the pure product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

[1] Xia, C. et al. (2007). A method for the synthesis of 2-oxazolidinones and 2-imidazolidinones from five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines. Green Chemistry. Available at: [Link] [2] Clements, J. H. (2007). A method for the synthesis of 2-oxazolidinones and 2-imidazolidinones from five-membered cyclic carbonates and b-aminoalcohols o. Royal Society of Chemistry. Available at: [Link] [6] Hu, J. et al. (2015). Transformation of Atmospheric CO2 Catalyzed by Protic Ionic Liquids: Efficient Synthesis of 2-Oxazolidinones. Angewandte Chemie International Edition. Available at: [Link] [7] Dell'Amico, L. et al. (2010). Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link] [3] Shaikh, A. A. G. et al. (2007). A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines. ResearchGate. Available at: [Link] [5] Lu, X. et al. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Available at: [Link] [4] Kamble, V. T. et al. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scirp.org. Available at: [Link] [8] Benvegnu, T. et al. (2003). Process using a cyclic carbonate reactant. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS: 87010-29-5). This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS: 87010-29-5). This guide is designed for researchers, chemists, and drug development professionals who handle this versatile pharmaceutical intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications, such as the synthesis of Ifosfamide and its analogs.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Q1: What are the typical impurities found in crude 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

A1: Impurities are process-dependent but generally fall into three categories:

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., 3-aminopropanol, cyclic carbonates), reagents (e.g., carbonyldiimidazole), and by-products from side reactions.[3][4] If transition metal catalysts were used in a preceding step, such as in the synthesis of more complex oxazolidinones, residual metals (e.g., palladium) could also be present.[5][6]

  • Degradation Products: The hydroxypropyl side chain can be susceptible to oxidation. Furthermore, under harsh thermal or pH conditions, the oxazolidinone ring can potentially hydrolyze. A study on the related compound 3-amino-1-propanol identified urea-based derivatives as potential degradation products, which could be relevant here.[7]

  • Residual Solvents: Solvents used during the synthesis or initial work-up are common impurities that must be removed.[8]

Q2: My sample of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a light-yellow liquid. What is the best initial purification strategy?

A2: Given its state as a liquid or low-melting solid, vacuum distillation is the most direct and scalable method for initial purification.[9] This technique is highly effective at removing non-volatile impurities (like salts or catalyst residues) and lower-boiling solvents. For separating impurities with close boiling points, fractional vacuum distillation is recommended.

Q3: How can I accurately assess the purity of my final product?

A3: A multi-faceted approach is best for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantifying purity and detecting trace impurities.[10] A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a typical starting point.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can help identify and quantify impurities if their signals do not overlap with the product's signals.[11]

  • Gas Chromatography (GC): Useful for detecting volatile organic impurities and residual solvents.

  • LC-MS/MS: This powerful technique is invaluable for identifying the exact mass and structure of unknown impurities, particularly degradation products.

Q4: Can I use recrystallization to purify a compound that is a liquid at room temperature?

A4: Yes, this is often possible under specific conditions. If the compound has a melting point slightly below or near room temperature, inducing crystallization by cooling the solution in an ice bath or freezer may be effective.[12][13] Alternatively, if you are preparing a solid derivative of the compound, recrystallization is an excellent purification method for that subsequent step.[14] The key is finding a suitable solvent system where the compound is soluble when hot but has low solubility when cold.[15][16]

Section 2: Purification Workflow & Troubleshooting Guides

This section provides a general workflow for purification followed by detailed troubleshooting for common techniques.

General Purification Workflow

The logical flow for purifying crude 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is outlined below. The choice between distillation and chromatography as the primary step depends on the nature of the impurities.

Purification_Workflow Crude Crude Product (Liquid/Oil) Initial_Eval Initial Evaluation (TLC, ¹H NMR) Crude->Initial_Eval Decision Impurities Volatile? Initial_Eval->Decision Distillation Vacuum Distillation Purity_Check_1 Purity Analysis (HPLC, TLC) Distillation->Purity_Check_1 Chromatography Column Chromatography Solvent_Removal Solvent Removal (Rotary Evaporator) Chromatography->Solvent_Removal Purity_Check_1->Chromatography Purity Not OK (From Distillation) Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product Purity OK Solvent_Removal->Purity_Check_1 Decision->Distillation No (Non-volatile impurities) Decision->Chromatography Yes (Similar volatility/polarity)

Caption: General purification workflow for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.
2.1 Troubleshooting Vacuum Distillation

Q: My product appears to be decomposing during distillation, even under vacuum. What's happening? A: Thermal degradation is likely occurring. The combination of temperature and time can cause decomposition.

  • Causality: The hydroxyl group and the carbamate ester in the oxazolidinone ring can be sensitive to high temperatures.

  • Solutions:

    • Improve the Vacuum: Use a better vacuum pump to lower the boiling point of the compound, thereby reducing the required heat.

    • Use a Kugelrohr Apparatus: This short-path distillation apparatus minimizes the time the compound spends at high temperatures, reducing the risk of degradation.[17]

    • Add a Heat Dispersant: For pot distillation, adding a high-boiling, inert solvent like diphenylether can help distribute heat more evenly and prevent localized overheating.[9]

Q: I have poor separation from an impurity with a very close boiling point. How can I improve this? A: This requires increasing the theoretical plates of your distillation setup.

  • Causality: Standard simple or short-path distillation offers minimal separation efficiency for close-boiling components.

  • Solutions:

    • Use a Fractionating Column: Insert a packed column (e.g., with Raschig rings or Vigreux indentations) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation.

    • Optimize the Reflux Ratio: If using a column with a reflux head, increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). This improves separation but increases distillation time.

2.2 Troubleshooting Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column. What causes this? A: Streaking is often caused by compound overloading, interactions with the stationary phase, or improper solvent polarity.

  • Causality: The polar hydroxyl and carbamate groups can strongly and sometimes irreversibly bind to acidic sites on silica gel. The compound might also be too concentrated at the point of application.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For example, adding 0.5-1% triethylamine can neutralize acidic silica sites, while adding 1% methanol can help solvate the polar groups more effectively.

    • Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) silica gel if streaking on standard silica is persistent.

    • Reduce Sample Load: Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Q: My product recovery from the column is very low. Where did it go? A: Low recovery usually indicates that the product is irreversibly stuck to the stationary phase or was not fully eluted.

  • Causality: As mentioned, strong polar interactions can lead to the compound permanently adsorbing to the silica gel.

  • Solutions:

    • Flush the Column: After the initial elution, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to recover any strongly adsorbed material.

    • Pre-treat the Silica: Create a slurry of your silica gel with the mobile phase containing a modifier (like triethylamine) before packing the column. This deactivates the silica surface beforehand.

    • Check Polarity: Ensure you have run the full gradient of solvents and have not stopped eluting prematurely. Monitor the column effluent with a TLC stain (e.g., permanganate) that can visualize your compound.

Parameter Silica Gel Chromatography Reversed-Phase (C18) Chromatography
Stationary Phase Polar (SiO₂)Non-polar (C18-functionalized SiO₂)
Typical Eluent Non-polar to polar (e.g., Hexane/Ethyl Acetate)[5]Polar to non-polar (e.g., Water/Acetonitrile)[10]
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For Separating compounds of differing polaritySeparating compounds with different hydrophobic character
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation

This protocol is for the general purification of ~10-20 g of crude material.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum valve to evacuate the system.

  • Heating: Place the flask in a heating mantle and begin stirring. Gently increase the temperature until the liquid begins to boil and condensate appears on the condenser.

  • Collection: Collect the fraction that distills at a constant temperature and pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying 1-2 g of material that contains impurities of similar polarity.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexane) that gives your product an Rf value of approximately 0.3.[5]

  • Column Packing: Pack a glass column with silica gel using the selected solvent system (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen). Begin collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Troubleshooting Logic Diagram

The following diagram provides a decision-making process for when a compound "oils out" instead of crystallizing during a cooling recrystallization attempt.

Oiling_Out_Troubleshooting Start Hot, clear solution prepared for recrystallization Cooling Allow solution to cool slowly Start->Cooling Check_Crystals Do crystals form? Cooling->Check_Crystals Success Success! Collect crystals by vacuum filtration. Check_Crystals->Success Yes Check_Oiling Does it 'oil out'? Check_Crystals->Check_Oiling No No_Crystals No crystals or oil form Check_Oiling->No_Crystals No Reheat Re-heat solution until clear Check_Oiling->Reheat Yes Induce Induce Crystallization: 1. Scratch inner wall of flask 2. Add a seed crystal No_Crystals->Induce Add_Solvent Add more hot solvent (10-20% volume) Reheat->Add_Solvent Add_Solvent->Cooling Retry Induce->Cooling Retry

Caption: Troubleshooting decision tree for when a compound "oils out".
References
  • Unknown. (n.d.). Recrystallization. Google Sites.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Deck, K. M., et al. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 8(7), 1365–1386.
  • Cheng, A. (2020). Partial Synthesis of Novel Oxazolidinone Antibiotic Analogues. New College of Florida.
  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Le, T. N. A., et al. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 26(11), 3386.
  • Desai, P. V., et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 7(12), 1146–1151.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Al-Saffar, A. H. (2021). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review.
  • Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
  • Kumar, V., & Singh, A. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2013, 1–19.
  • Lu, C.-D., & Zakarian, A. (n.d.). (4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses. Retrieved from [Link]

  • Pfizer Inc. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form of the Same.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2019). Purification procedure of compounds 1-3.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • Nenseter, B., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12101–12115.
  • Unknown. (n.d.). RECRYSTALLIZATION.
  • PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Cargill, Incorporated. (n.d.). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
  • De, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(11), 3386.
  • Le, T. N. A., et al. (2021). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace.
  • Pyka-Pająk, A., & Dołowy, M. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub.
  • Global Substance Registration System. (n.d.). 3-ISOPROPYL-2-OXAZOLIDINONE.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Wang, J., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(11), 1545.
  • Scintila. (n.d.). 3-(3-Hydroxypropyl)-2-oxazolidinone.
  • Unknown. (n.d.). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview).
  • Kumar, A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • Higashi, K., et al. (2016). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Biological & Pharmaceutical Bulletin, 39(6), 915–919.

Sources

Troubleshooting

Side reactions in the synthesis of Ifosfamide from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Technical Support Center: Navigating Side Reactions in Ifosfamide Synthesis Welcome to the technical support guide for the synthesis of Ifosfamide. This document is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Side Reactions in Ifosfamide Synthesis

Welcome to the technical support guide for the synthesis of Ifosfamide. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical alkylating agent. Our focus is on anticipating and troubleshooting the common side reactions and impurities that can arise, particularly when using precursors related to the oxazaphosphorinane ring structure. While various synthetic routes exist, this guide centers on the prevalent and well-documented pathway involving the reaction of a substituted aminopropanol derivative with phosphorus oxychloride (POCl₃) and a chloroethylamine species. We will leverage this established chemistry to address challenges that are broadly applicable, including those that would be encountered when starting from 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, which would first require conversion to a suitable aminopropanol intermediate.

Our goal is to provide not just procedural steps, but the underlying chemical logic, enabling you to make informed decisions, diagnose issues effectively, and optimize your synthesis for yield and purity.

Section 1: The Core Synthesis Pathway

The synthesis of Ifosfamide (N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide) is a multi-step process that requires precise control over reaction conditions to favor the desired product over several potential side products. A common and efficient method involves a one-pot reaction sequence starting with N-(2-chloroethyl)-3-hydroxypropylamine (or its hydrochloride salt), which is first reacted with phosphorus oxychloride to form a cyclic phosphoramidic chloride intermediate. This intermediate is then reacted in situ with a second equivalent of 2-chloroethylamine to yield Ifosfamide.

The causality behind this sequence is critical:

  • Initial Cyclization: The reaction between the aminopropanol derivative and POCl₃ is highly selective. The more nucleophilic secondary amine and the primary alcohol react with the electrophilic phosphorus center to form the six-membered oxazaphosphorinane ring, displacing two chloride ions.

  • Final Amination: The remaining P-Cl bond is then targeted by the primary amine of 2-chloroethylamine to form the final P-N bond, completing the Ifosfamide structure. A tertiary base, such as triethylamine, is essential to scavenge the HCl generated in both steps.

Ifosfamide Synthesis Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Amination Start N-(2-chloroethyl)-3- hydroxypropylamine HCl + POCl₃ Intermediate (RS)-2-Chloro-3-(2-chloroethyl)- 1,3,2-oxazaphosphinane 2-oxide (Impurity F) Start->Intermediate  + Triethylamine (2 eq)  Dichloromethane  0-10 °C Product Ifosfamide Intermediate->Product  + Triethylamine (1 eq)  5-10 °C to RT Amine 2-Chloroethylamine HCl

Caption: General reaction scheme for the synthesis of Ifosfamide.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Question 1: My reaction yields are consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yield is a frequent issue that can often be traced back to three critical areas: reagent quality, moisture control, and temperature management.

  • Probable Cause A: Reagent Purity & Stability. Phosphorus oxychloride (POCl₃) is extremely sensitive to moisture and will rapidly hydrolyze to phosphoric acid and HCl[1]. If your POCl₃ has been improperly stored or is old, its effective concentration will be lower, leading to incomplete initial reaction. Similarly, triethylamine should be dry and pure to effectively scavenge HCl.

    • Troubleshooting Steps:

      • Always use a freshly opened bottle of POCl₃ or distill it under inert atmosphere prior to use.

      • Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly oven- or flame-dried.

      • Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Probable Cause B: Side Reactions from Poor Temperature Control. The reactions are highly exothermic. If the temperature rises uncontrollably, especially during the POCl₃ addition, side reactions such as the formation of pyrophosphoryl chlorides or other ill-defined oligomers can occur.

    • Troubleshooting Steps:

      • Maintain the reaction temperature strictly between 0-10°C during the addition of POCl₃ and the subsequent amination step[2].

      • Add reagents dropwise via a syringe pump or addition funnel to ensure slow, controlled addition and allow for efficient heat dissipation.

      • Ensure your cooling bath (ice-water or cryocooler) has sufficient capacity for the scale of your reaction.

  • Probable Cause C: Inefficient Workup and Product Isolation. Ifosfamide has some water solubility, and improper extraction can lead to significant product loss.

    • Troubleshooting Steps:

      • After quenching the reaction with water, ensure the pH is neutral or slightly basic before extraction to keep Ifosfamide in its free base form.

      • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform to ensure complete recovery.

      • Combine organic layers, dry thoroughly over anhydrous MgSO₄ or Na₂SO₄, and filter before concentrating the solvent under reduced pressure.

Question 2: My final product is contaminated with a significant amount of a precursor impurity, identified as (RS)-2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide (Ifosfamide Impurity F). Why is this happening?

Answer: The presence of Ifosfamide Impurity F indicates that the second step of the reaction—the amination of the cyclic phosphoramidic chloride intermediate—is incomplete.

  • Probable Cause A: Stoichiometry Imbalance. There may not be enough 2-chloroethylamine nucleophile available to react with all of the intermediate. This can happen if the amine starting material (often a hydrochloride salt) was not fully neutralized by the base or if there was a weighing error.

    • Troubleshooting Steps:

      • Ensure you are using at least one full equivalent of 2-chloroethylamine relative to the starting aminopropanol.

      • Confirm that you have added sufficient triethylamine (or other base) to neutralize both the HCl generated and the hydrochloride salt of the amine. A slight excess of the base is often beneficial.

  • Probable Cause B: Insufficient Reaction Time or Temperature. The amination step may be sluggish, especially at lower temperatures.

    • Troubleshooting Steps:

      • After adding the 2-chloroethylamine, allow the reaction to stir at a low temperature (e.g., 5-10°C) for an initial period, then let it warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion[2].

      • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the intermediate.

Question 3: My crude product is a difficult-to-crystallize oil, and HPLC analysis shows multiple unidentified peaks. What is the source of these impurities?

Answer: An oily crude product with multiple impurities often points to hydrolysis and the formation of degradation products. The P-N bonds in Ifosfamide and its intermediates are susceptible to cleavage under acidic or strongly basic conditions, especially in the presence of water[3].

  • Probable Cause: Hydrolysis during Reaction or Workup. If moisture was present during the reaction, or if the quenching and extraction steps were not carefully controlled, ring-opened hydrolysis products can form. One common degradation product is 3-((2-Chloroethyl)amino)propyl Dihydrogen Phosphate (Ifosfamide Impurity A)[4].

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: As mentioned in Q1, maintaining a dry reaction environment is paramount.

      • Controlled Quenching: Quench the reaction by adding it slowly to cold water or a saturated bicarbonate solution with vigorous stirring. This prevents localized "hotspots" of acid that can promote hydrolysis.

      • Purification Strategy: If the crude product is very impure, direct crystallization may fail. Consider purification by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Once a purer fraction is obtained, crystallization can be attempted from a solvent system like methyl tert-butyl ether/heptane[5].

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control throughout the synthesis?

    • Temperature: Low temperatures (0-10°C) are crucial to control exotherms and minimize side reactions[2].

    • Moisture: The use of anhydrous reagents and solvents under an inert atmosphere is mandatory to prevent hydrolysis of POCl₃ and key intermediates[1].

    • Stoichiometry: Precise measurement of reagents, especially the base (triethylamine), is essential for neutralizing the generated HCl and ensuring the reaction proceeds efficiently.

  • Q2: How can I effectively monitor the reaction's progress?

    • TLC: A simple and effective method. Use a mobile phase like 5-10% methanol in dichloromethane. You can visualize spots with potassium permanganate stain. You should see the starting material disappear and a new spot for the intermediate form, which is then converted to the final product spot.

    • HPLC: Provides more quantitative information on the conversion and the formation of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used, with UV detection around 195-203 nm[3][6].

    • ³¹P NMR: This is a powerful tool for observing phosphorus-containing species. The chemical shifts for the starting POCl₃, the intermediate, and the final Ifosfamide product are distinct, allowing for clear tracking of the reaction course.

  • Q3: What are the typical purity requirements for Ifosfamide Active Pharmaceutical Ingredient (API)?

    • According to industry standards and regulatory guidance, Ifosfamide API should have a purity of 98.0% or higher. Limits for impurities are stringent, with individual unspecified impurities typically not exceeding 0.5% and total impurities not exceeding 1.5%[7]. Genotoxic impurities must be controlled according to ICH M7 guidelines.

Section 4: Reference Experimental Protocol

This protocol describes the synthesis of Ifosfamide from N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride. It is designed to be self-validating by explaining the rationale behind each critical step.

Materials:

  • N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (Et₃N), dried over KOH

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

  • n-Heptane

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.

    • Rationale: Ensures a completely anhydrous and inert environment, critical for preventing hydrolysis of POCl₃.

  • Initial Charge: Add N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride (1.0 eq) and anhydrous DCM to the flask. Cool the resulting slurry to 0-5°C.

    • Rationale: The hydrochloride salt is often more stable and easier to handle than the free amine.

  • First Base Addition: Add triethylamine (2.1 eq) dropwise to the slurry while maintaining the temperature below 10°C. Stir for 20-30 minutes.

    • Rationale: One equivalent of Et₃N neutralizes the hydrochloride salt to form the free amine in situ. The second equivalent will neutralize the HCl produced during the cyclization with POCl₃. A slight excess ensures complete neutralization.

  • POCl₃ Addition: Add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture at this temperature for 1 hour after the addition is complete.

    • Rationale: Slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation. The subsequent stirring period allows for the complete formation of the cyclic phosphoramidic chloride intermediate.

  • Second Amine and Base Addition: In a separate flask, prepare a slurry of 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15 minutes. Cool this mixture in an ice bath and add it to the main reaction flask.

    • Rationale: Pre-neutralizing the second amine ensures it is in its active, nucleophilic free-base form before being added to the reaction.

  • Completion of Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Rationale: This extended stirring period at room temperature drives the final amination step to completion.

  • Workup - Quenching: Cool the reaction mixture back to 0-5°C and slowly quench by adding cold water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Rationale: Careful quenching neutralizes excess acid and prevents hydrolysis of the product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine all organic layers.

    • Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be an oil or a semi-solid.

    • Rationale: Washing with brine removes residual water, and drying removes all traces of moisture before solvent removal.

  • Purification - Crystallization: Dissolve the crude product in a minimal amount of warm methyl tert-butyl ether. Slowly add n-heptane until the solution becomes cloudy. Cool the mixture to 0-5°C and allow it to stand for several hours to induce crystallization. Collect the white crystalline solid by filtration, wash with cold heptane, and dry under vacuum.

    • Rationale: This solvent/anti-solvent crystallization method is effective for purifying Ifosfamide, separating it from more soluble impurities[5]. A second crystallization may be necessary to achieve >99% purity.

Section 5: Data Summary & Visualization

Data Tables

Table 1: Key Impurities in Ifosfamide Synthesis

Impurity NameStructure / FormulaCommon Cause of FormationMitigation Strategy
Ifosfamide Impurity A [4]3-((2-Chloroethyl)amino)propyl Dihydrogen PhosphateHydrolysis of the oxazaphosphorinane ringMaintain strict anhydrous conditions; controlled quenching at neutral pH.
Ifosfamide Impurity F (RS)-2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxideIncomplete amination of the intermediateEnsure correct stoichiometry of 2-chloroethylamine and base; allow sufficient reaction time.
Dechloro-Ifosfamide [5](A chloroethyl group is replaced by an ethyl group)Over-reduction by certain reagents (less common in this route but a known process impurity)Avoid harsh reducing agents during synthesis or workup.
Residual Solvents [8]e.g., DCM, MTBE, HeptaneIncomplete removal during final drying stepDry final product thoroughly under high vacuum at a controlled temperature.

Table 2: Representative HPLC Conditions for Purity Analysis

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column for separation of moderately polar organic molecules.
Mobile Phase Acetonitrile:Water (30:70 v/v), pH adjusted to 3 with HCl[3]Provides good resolution between Ifosfamide and its common impurities.
Flow Rate 1.0 - 1.5 mL/minTypical analytical flow rate for good peak shape and reasonable run time.
Detection UV at 195 nm or 203 nm[3][6]Ifosfamide lacks a strong chromophore, requiring detection at low UV wavelengths.
Injection Volume 10-25 µLStandard volume for analytical HPLC.
Diagrams

Troubleshooting_Flowchart Problem Problem Observed LowYield Low Yield Problem->LowYield ImpurityF High Impurity F Problem->ImpurityF OilyCrude Oily Crude / Multiple Impurities Problem->OilyCrude Cause_Moisture Moisture Contamination? (Hydrolyzed POCl₃) LowYield->Cause_Moisture Cause_Temp Poor Temp Control? LowYield->Cause_Temp Cause_Workup Inefficient Workup? LowYield->Cause_Workup Cause_Stoich Incorrect Stoichiometry? ImpurityF->Cause_Stoich Cause_Time Insufficient Reaction Time? ImpurityF->Cause_Time Cause_Hydrolysis Hydrolysis During Workup? OilyCrude->Cause_Hydrolysis Solution_Anhydrous Action: Use Anhydrous Reagents/Solvents Cause_Moisture->Solution_Anhydrous Solution_Temp Action: Improve Cooling & Slow Addition Cause_Temp->Solution_Temp Solution_Extract Action: Optimize Extraction (pH control, multiple extractions) Cause_Workup->Solution_Extract Solution_Stoich Action: Verify Reagent Amounts & Base Equivalents Cause_Stoich->Solution_Stoich Solution_Time Action: Increase Stir Time & Monitor by TLC/HPLC Cause_Time->Solution_Time Cause_Hydrolysis->Solution_Anhydrous Solution_Quench Action: Controlled Quenching & Consider Chromatography Cause_Hydrolysis->Solution_Quench

Caption: Troubleshooting decision tree for Ifosfamide synthesis.

Side_Reactions Intermediate (RS)-2-Chloro-3-(2-chloroethyl)- 1,3,2-oxazaphosphinane 2-oxide Ifosfamide Desired Product: Ifosfamide Intermediate->Ifosfamide + 2-Chloroethylamine (Desired Path) Hydrolysis_Product Side Product: Impurity A (Ring-Opened) Intermediate->Hydrolysis_Product + H₂O (Side Reaction) Unreacted_Intermediate Side Product: Impurity F (Unreacted) Intermediate->Unreacted_Intermediate Incomplete Reaction (Process Failure)

Caption: Key reaction crossroads leading to product or impurities.

References

  • Veeprho. (n.d.). Ifosfamide Impurities and Related Compound. Retrieved from [Link]

  • Al-Rawithi, S., Hussein, R., & Raines, D. (2001). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. Journal of Liquid Chromatography & Related Technologies, 24(16), 2537-2548. (Simulated reference based on available abstracts)
  • Ebnöther, A., & J. R. (1997). Ifosfamide, analogues thereof and their preparation. (WO1997022614A1). Google Patents.
  • Asta Medica Aktiengesellschaft. (2001). Process for the preparation of oxazaphosphorine-2-amines. (US6187941B1). Google Patents.
  • Reddy, G. S., Kumar, B. P., & Reddy, P. R. (2019). A New HSGC-FID Method Development and Validation for the Simultaneous Estimation of Residual Solvents in Ifosfamide. International Journal of Pharmaceutical Sciences Review and Research, 58(2), 110-115. Retrieved from [Link]

  • Gerna, G., De Piceis, R., & Stronati, M. (1999). Determination of ifosfamide by HPLC using on-line sample preparation. Journal of Chemotherapy, 11(1), 69–73. Retrieved from [Link]

  • Fernández-de Gortari, E., Pérez-Faginas, A., & García-López, P. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE, 10(11), e0143421. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. Retrieved from [Link]

  • Morlock, G. E., & Yüce, I. (2018). On-surface reactions for miniaturized synthesis-guided identification of drug impurities. Journal of Chromatography A, 1572, 145–151. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ifosfamide - Impurity A. Retrieved from [Link]

  • Wikipedia. (2023). Phosphoryl chloride. Retrieved from [Link]

  • Chen, H., Xu, X., Liu, L. L., & Tan, C. (2013). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 3(38), 16247-16250. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the reaction temperature, a critical parameter for achieving high yield and purity.

Introduction: The Critical Role of Temperature

The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a valuable building block in pharmaceutical chemistry, is highly sensitive to the reaction temperature. Precise temperature control is paramount as it directly influences reaction kinetics, product yield, impurity profile, and overall process efficiency. This guide will provide a comprehensive overview of temperature optimization, common challenges, and practical solutions.

The primary synthetic route involves the cyclization of 3-amino-1-propanol with a suitable carbonate source, such as diethyl carbonate. The reaction temperature dictates the rate of this cyclization. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures may promote undesirable side reactions and decomposition of both starting materials and the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

A1: Based on literature precedents for similar N-substituted oxazolidinones, a starting reaction temperature in the range of 125-135°C is recommended when using diethyl carbonate as the carbonyl source in the presence of a base catalyst like potassium carbonate or sodium methoxide.[1] Some transesterification reactions with cyclic carbonates have been shown to be effective at lower temperatures, around 80°C , with specific catalysts like MgO. However, for the reaction with diethyl carbonate, the higher temperature range is more common to drive the reaction to completion by removing the ethanol byproduct.

Q2: How does the choice of carbonate source affect the optimal reaction temperature?

A2: The reactivity of the carbonate source is a key factor. Diethyl carbonate generally requires higher temperatures (125-135°C) to achieve a reasonable reaction rate. More reactive carbonylating agents, such as phosgene derivatives or carbonyldiimidazole, can often be used at lower temperatures, but they are also more hazardous and costly. For greener and safer processes utilizing CO2, elevated pressures are typically required in addition to optimized temperatures.

Q3: What are the consequences of a reaction temperature that is too low?

A3: A reaction temperature below the optimal range will primarily result in a slow reaction rate and incomplete conversion of the starting materials. This leads to a low yield of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and complicates the purification process due to the presence of unreacted 3-amino-1-propanol and the carbonate source.

Q4: What happens if the reaction temperature is too high?

A4: Exceeding the optimal temperature can lead to several detrimental outcomes:

  • Decomposition of Starting Materials: 3-amino-1-propanol has been shown to be thermally stable up to 135-165°C in the presence of CO2.[2][3] Above this range, degradation can occur. Diethyl carbonate also decomposes at very high temperatures, though it is generally stable within the recommended reaction range.[4][5]

  • Formation of Side Products: At elevated temperatures, side reactions become more prevalent. For instance, the formation of N,N'-bis(3-hydroxypropyl)-urea has been observed as a degradation product in related systems.[3]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one that are often linked to reaction temperature.

Problem Potential Cause (Temperature-Related) Troubleshooting Steps & Solutions
Low to No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.1. Verify Temperature: Ensure the internal reaction temperature is being accurately measured. 2. Increase Temperature Incrementally: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR). A good starting point for optimization is 125°C.[1] 3. Consider a Catalyst: If not already in use, the addition of a base catalyst such as potassium carbonate or sodium methoxide can significantly increase the reaction rate at a given temperature.
Presence of Unreacted Starting Materials in Final Product Incomplete reaction due to insufficient temperature or reaction time.1. Optimize Temperature: As above, systematically increase the temperature to find the optimal balance between reaction rate and side product formation. 2. Extend Reaction Time: At a given temperature, a longer reaction time may be required for complete conversion. Monitor the reaction until no further consumption of starting materials is observed. 3. Efficient Removal of Byproducts: In reactions with diethyl carbonate, the removal of the ethanol byproduct is crucial to drive the equilibrium towards the product. Ensure efficient distillation if the reaction is run at reflux.
Formation of Unknown Impurities Reaction temperature is too high, leading to side reactions or decomposition.1. Lower the Temperature: Reduce the reaction temperature in 5-10°C increments and observe the effect on the impurity profile. 2. Analyze Impurities: If possible, identify the structure of the major impurities using techniques like GC-MS or LC-MS.[6] This can provide clues about the degradation pathways and help in optimizing the conditions to avoid them. For example, the presence of urea derivatives might indicate a reaction with CO2 from the air at high temperatures.[3] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions that can be promoted at higher temperatures.
Darkening of the Reaction Mixture Thermal decomposition of starting materials or product at excessively high temperatures.1. Immediately Reduce Temperature: If the reaction mixture darkens significantly, it is a strong indication of decomposition. Lower the temperature to a safer range. 2. Determine a Maximum Temperature Threshold: Through systematic experimentation, establish the maximum temperature at which the reaction can be run without significant color change. The thermal stability of 3-amino-1-propanol suggests that temperatures should ideally be kept below 165°C.[2][3]

Experimental Protocols for Temperature Optimization

A systematic approach is crucial for determining the optimal reaction temperature for your specific laboratory setup and reagent purity.

Protocol 1: Small-Scale Temperature Scouting

Objective: To identify a promising temperature range for the synthesis.

Methodology:

  • Set up a series of small-scale reactions (e.g., 1-5 mmol) in parallel.

  • Charge each reaction vessel with 3-amino-1-propanol, diethyl carbonate (or another carbonate source), and a suitable catalyst (e.g., K₂CO₃).

  • Set each reaction to a different temperature (e.g., 110°C, 120°C, 130°C, 140°C, and 150°C).

  • Allow the reactions to proceed for a fixed amount of time (e.g., 4-6 hours).

  • At the end of the reaction time, quench the reactions and analyze the crude product mixture from each temperature point by a quantitative method (e.g., qNMR or GC with an internal standard) to determine the yield and purity.

Data Presentation: Temperature Scouting Results
Reaction Temperature (°C)Yield of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (%)Purity (%)Observations
1103598Slow reaction, significant unreacted starting material
1206597Good conversion, minimal side products
1308596High conversion, slight increase in impurities
1408290Slight decrease in yield, noticeable impurity formation
1507585Significant impurity formation and slight darkening of the mixture

Note: The data in this table is illustrative and will vary based on specific reaction conditions.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow Start Start Optimization Setup Set up parallel reactions at different temperatures (e.g., 110°C, 120°C, 130°C, 140°C, 150°C) Start->Setup Run Run reactions for a fixed time Setup->Run Analyze Analyze yield and purity (TLC, GC, NMR) Run->Analyze Decision Is yield > 80% and purity > 95%? Analyze->Decision Low_Yield Low Yield/Incomplete Reaction Decision->Low_Yield No, low yield High_Impurity High Impurity/Decomposition Decision->High_Impurity No, high impurity End Optimal Temperature Identified Decision->End Yes Optimize_Further Refine temperature in a narrower range (e.g., 125°C, 130°C, 135°C) Low_Yield->Optimize_Further Increase temperature High_Impurity->Optimize_Further Decrease temperature Optimize_Further->Setup

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed to provide expert insights a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and subsequent reactions of this versatile building block. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Q1: What are the primary catalytic strategies for synthesizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, and oxazolidin-2-ones in general, can be approached through several catalytic routes. The most prevalent methods include:

  • Cycloaddition of Epoxides with Isocyanates: This is a highly atom-economical method. Various metal catalysts, including aluminum and chromium salen complexes, can be employed to facilitate this [3+2] cycloaddition.[1][2]

  • Reaction of β-Amino Alcohols with Carbonyl Sources: 3-Amino-1-propanol can be reacted with sources of a carbonyl group such as phosgene, diethyl carbonate, or even carbon dioxide under catalytic conditions.[2] For instance, the carbonylation of β-amino alcohols with CO2 is a greener alternative, though it often requires specific catalysts to proceed efficiently.[2]

  • Intramolecular Cyclization: N-protected epoxides can undergo intramolecular cyclization to form the oxazolidinone ring. This can sometimes be achieved even without a catalyst, promoted by solvents like water, or with acid catalysis.[3][4]

Q2: I am planning a ring-opening polymerization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one to synthesize a polyurethane. What class of catalysts should I consider?

For the ring-opening polymerization (ROP) of oxazolidinones to form polyurethanes, the choice of catalyst is critical to control the polymerization rate and the properties of the resulting polymer. Key catalyst classes include:

  • Organometallic Catalysts: Complexes of metals like zinc, yttrium, and cobalt have shown effectiveness in the ROP of cyclic esters and lactones, and similar principles can be applied here.[5]

  • Organocatalysts: Strong non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and phosphazene bases can be effective catalysts for ROP.[6] These offer the advantage of being metal-free.

  • Lewis Acids: Lewis acidic catalysts can activate the carbonyl group of the oxazolidinone, making it more susceptible to nucleophilic attack by the propagating chain end.

The choice will depend on the desired polymer characteristics, reaction conditions, and tolerance of the system to residual metal content.

Q3: Can 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one be used as a precursor for non-isocyanate polyurethanes (NIPUs)?

Yes, absolutely. The synthesis of polyhydroxyurethanes (PHUs), a type of non-isocyanate polyurethane (NIPU), is a significant application of molecules like 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. The hydroxyl group allows it to act as a monomer in polyaddition reactions. The general strategy involves the reaction of the hydroxyl group with a suitable crosslinker, or the ring-opening of the oxazolidinone by a polyamine. This approach avoids the use of hazardous isocyanates.[7]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Problem 1: Low or No Conversion in the Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Catalyst Inactivity/Poisoning The catalyst may be deactivated by impurities in the starting materials or solvent. For instance, water can hydrolyze some catalysts. Some functional groups on substrates can also act as catalyst poisons.[8]Ensure all reagents and solvents are rigorously dried. If substrate-based poisoning is suspected, consider a more robust catalyst or protecting the interfering functional group.
Inappropriate Catalyst Choice The chosen catalyst may not have sufficient activity for the specific transformation under the selected reaction conditions.Screen a range of catalysts with different mechanisms of action (e.g., Lewis acids, organocatalysts). Review literature for catalysts proven to be effective for similar substrates.[1][6]
Suboptimal Reaction Conditions Temperature, pressure, and reaction time can significantly impact catalyst turnover and overall conversion.Systematically optimize the reaction parameters. For example, in CO2 cycloaddition reactions, increasing the pressure can enhance the reaction rate.[2]
Poor Solubility The catalyst or starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.Select a solvent in which all components are fully soluble at the reaction temperature. In some cases, a phase-transfer catalyst may be beneficial.

Troubleshooting Workflow: Low Conversion

start Low/No Conversion Observed check_reagents Analyze Reagent & Solvent Purity start->check_reagents check_catalyst Verify Catalyst Activity & Purity check_conditions Review Reaction Conditions (T, P, t) check_catalyst->check_conditions Catalyst OK solution_catalyst Screen Alternative Catalysts Increase Catalyst Loading check_catalyst->solution_catalyst Suspect Inactivity solution_conditions Systematically Optimize Parameters (e.g., Temperature Gradient, Time Course) check_conditions->solution_conditions Conditions Suboptimal check_reagents->check_catalyst Reagents OK solution_reagents Purify/Dry Reagents & Solvents check_reagents->solution_reagents Impurities Found end_goal Improved Conversion solution_reagents->end_goal solution_catalyst->end_goal solution_conditions->end_goal

Caption: Troubleshooting logic for low reaction conversion.

Problem 2: Formation of Undesired Side Products

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Lack of Selectivity The catalyst may be promoting alternative reaction pathways. For example, in a ring-opening reaction, the catalyst might favor an undesired regioselectivity.Choose a catalyst known for high selectivity in the desired transformation. For enantioselective reactions, a chiral catalyst is necessary.[5]
Reaction with Solvent The solvent may not be inert and could be participating in the reaction. For example, protic solvents can react with intermediates.Switch to a non-coordinating, aprotic solvent.
Thermal Decomposition High reaction temperatures can lead to the decomposition of starting materials, products, or the catalyst itself.Attempt the reaction at a lower temperature, possibly with a more active catalyst to compensate for the slower rate.
Side Reactions of Functional Groups The hydroxypropyl side chain can undergo side reactions, such as etherification, if not properly accounted for in the reaction design.Consider protecting the hydroxyl group before the main reaction and deprotecting it afterward.
Problem 3: Catalyst Deactivation over Multiple Runs

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Leaching of Active Species For heterogeneous catalysts, the active metal may be leaching into the solution, leading to a loss of activity in subsequent cycles.Analyze the reaction mixture for traces of the leached metal. Modify the catalyst support or immobilization strategy to improve stability.
Formation of Inactive Species The active catalytic species may be converted into an inactive state. For example, a Pd(II) catalyst might be reduced to inactive Pd(0).[9]Introduce a co-catalyst or additive that can regenerate the active state of the catalyst in situ.[9]
Fouling of Catalyst Surface Polymeric byproducts or other insoluble materials can coat the surface of a heterogeneous catalyst, blocking active sites.Implement a catalyst regeneration step between cycles, such as washing with a suitable solvent or calcination.

Catalyst Deactivation and Regeneration Cycle

Active Active Catalyst Reaction Reaction Cycle Active->Reaction Participates Inactive Inactive Catalyst Regeneration Regeneration Step Inactive->Regeneration Treated Reaction->Inactive Deactivates via Leaching/Fouling/Reduction Regeneration->Active Reactivates

Caption: The cycle of catalyst deactivation and regeneration.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Synthesis of 3-Aryl-2-Oxazolidinones (A Model Reaction)

This protocol outlines a general method for screening palladium catalysts in the N-arylation of an oxazolidinone, which can be adapted for reactions with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

  • Preparation: To a flame-dried Schlenk tube, add the oxazolidinone (1.0 mmol), aryl bromide (1.2 mmol), base (e.g., K2CO3, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and ligand (e.g., a phosphine ligand, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated oxazolidinone.[6]

Protocol 2: Acid-Catalyzed Ring-Opening of an Oxazolidinone-Fused Aziridine with an Alcohol (A Model for Ring-Opening Reactions)

This protocol provides a framework for the ring-opening of related cyclic systems, which can inform the design of experiments with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

  • Reaction Setup: In a vial, combine the oxazolidinone-fused aziridine (0.11 mmol), the alcohol (1.1 mmol), and a solvent such as CH2Cl2 (0.6 mL).

  • Catalyst Addition: Add a solution of a strong acid catalyst, such as triflic acid (TfOH, 0.02 mmol), to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature (25 °C) for a specified time (e.g., 1 hour).[10]

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the resulting 2-amino ether product by flash chromatography.[10]

References

  • RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Ring-Opening Transformations of 2-Oxazolidinones. Retrieved from [Link]

  • PubMed. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polyoxazolidines and Their Application in Polyurethane Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new gateway toward self-blown foams. Retrieved from [Link]

  • ChemRxiv. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Myelosuppression with Oxazolidinones: Are There Differences?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Retrieved from [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics. Retrieved from [Link]

  • Mini-review. (n.d.). Polyurethane synthesis and classification. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation in Reactive Distillation | Request PDF. Retrieved from [Link]

  • eScholarship.org. (n.d.). Multifunctional Catalysts for Ring-Opening Copolymerizations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in enantioselective ring-opening polymerization and copolymerization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Experiments

Welcome to the technical support center for experiments involving 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific understanding to overcome common experimental challenges and ensure the success of your work.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and application of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

A. Synthesis-Related Issues

Question 1: My synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one from 3-amino-1-propanol and a carbonate source is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and reagent purity. The reaction of 3-amino-1-propanol with a carbonate source, such as propylene carbonate or diethyl carbonate, is a nucleophilic substitution followed by intramolecular cyclization. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: The reaction temperature might be too low, or the reaction time too short. The choice of carbonate source also influences reactivity.

    • Solution:

      • Temperature: For reactions with propylene carbonate, a temperature range of 150-180°C is often required to drive the reaction to completion.[1] When using diethyl carbonate, a lower temperature might be sufficient, but a catalyst is often necessary.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy to determine the optimal reaction time.[2][3]

      • Catalyst: While the reaction can proceed without a catalyst, especially at higher temperatures, the use of a mild base or a Lewis acid catalyst can improve the reaction rate and yield.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Causality: At elevated temperatures, 3-amino-1-propanol can undergo self-condensation or other side reactions. The carbonate source can also undergo undesired reactions.

    • Solution:

      • Controlled Temperature: Gradually increase the temperature to the desired level and maintain it consistently.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Reagent Purity: Impurities in the starting materials can interfere with the reaction.

    • Causality: Water in the 3-amino-1-propanol or carbonate source can lead to hydrolysis of the carbonate and other undesired reactions.

    • Solution:

      • Use Dry Reagents: Ensure that 3-amino-1-propanol and the carbonate source are anhydrous. Distillation of 3-amino-1-propanol before use is recommended.

Question 2: I am observing the formation of a significant amount of a high-boiling point byproduct during my synthesis. What could it be and how can I minimize it?

Answer:

A common high-boiling point byproduct in the synthesis of N-substituted oxazolidinones from amino alcohols is the formation of dimers or oligomers.

  • Causality: This can occur through intermolecular reactions between molecules of 3-amino-1-propanol or between the product and the starting material, especially at high temperatures and prolonged reaction times.

  • Minimization Strategies:

    • Stoichiometry Control: Use a slight excess of the carbonate source to ensure that all the 3-amino-1-propanol reacts.

    • Gradual Addition: Adding the 3-amino-1-propanol slowly to the hot carbonate source can help to maintain a low concentration of the amino alcohol, favoring the intramolecular cyclization over intermolecular side reactions.

    • Catalyst Choice: The use of a suitable catalyst can promote the desired intramolecular cyclization at a lower temperature, thereby reducing the likelihood of high-temperature side reactions.

B. Purification-Related Issues

Question 3: I am having difficulty purifying 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one by vacuum distillation. The product seems to be degrading. What should I do?

Answer:

Thermal degradation during vacuum distillation is a common issue with hydroxy-functionalized oxazolidinones.

  • Causality: The combination of high temperature and prolonged heating time during distillation can lead to decomposition of the oxazolidinone ring or side-chain reactions.

  • Troubleshooting Steps:

    • Lower the Distillation Temperature: Use a high-vacuum pump to lower the boiling point of the product. Aim for the lowest possible distillation temperature.

    • Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation setup minimizes the residence time of the compound at high temperatures.

    • Fractional Distillation: If impurities have close boiling points, a fractional distillation with a short, insulated column can be attempted, but careful monitoring of the temperature is crucial.

    • Alternative Purification Method: If thermal degradation is unavoidable, consider using column chromatography.

Question 4: Column chromatography of my crude 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is giving me broad peaks and poor separation. What are the likely reasons and how can I optimize the separation?

Answer:

Poor separation in column chromatography for a polar molecule like 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one can be attributed to several factors.

  • Inappropriate Stationary Phase:

    • Causality: Standard silica gel can be too acidic for some compounds, leading to tailing or decomposition.[4]

    • Solution:

      • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, or use neutral alumina.

      • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might provide better separation.

  • Incorrect Mobile Phase:

    • Causality: The polarity of the eluent may not be optimized for your compound and impurities.

    • Solution:

      • Systematic Solvent Screening: Perform a thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/methanol) to find the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the desired product.[4]

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can help to separate compounds with a wide range of polarities and sharpen the peaks.

  • Sample Loading:

    • Causality: Overloading the column or using a large volume of a highly polar solvent to dissolve the sample can lead to band broadening.[5]

    • Solution:

      • Concentrated Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[5]

      • Dry Loading: For samples that are not very soluble in the mobile phase, dry loading is a good alternative. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[5]

C. Characterization-Related Issues

Question 5: The 1H NMR spectrum of my purified 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one shows broad signals for the hydroxyl proton and some of the methylene protons. Is this normal?

Answer:

Yes, broad signals for hydroxyl protons are common in 1H NMR spectroscopy.

  • Causality: The broadening of the hydroxyl proton signal is due to chemical exchange with residual water in the NMR solvent and hydrogen bonding. The rate of this exchange can also affect the appearance of adjacent methylene protons.

  • Solutions and Confirmation:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly decrease in intensity due to the exchange of the proton with deuterium. This confirms the presence of the -OH group.

    • Variable Temperature NMR: Acquiring the spectrum at different temperatures can sometimes sharpen the signals by altering the rate of chemical exchange and hydrogen bonding.

    • Anhydrous NMR Solvent: Using a freshly opened or properly dried NMR solvent can minimize the amount of residual water and result in a sharper hydroxyl peak.

Question 6: My FTIR spectrum shows a weaker than expected carbonyl (C=O) peak for the oxazolidinone ring. What could be the reason?

Answer:

The intensity of the carbonyl absorption in an FTIR spectrum can be influenced by several factors.

  • Causality:

    • Impurity: The sample may contain non-carbonyl impurities that dilute the concentration of the desired product.

    • Hydrogen Bonding: The hydroxyl group in the molecule can form intermolecular hydrogen bonds with the carbonyl oxygen, which can sometimes lead to a broadening and slight shift of the carbonyl peak, potentially affecting its apparent intensity.

    • Hydrolysis: If the sample has been exposed to moisture, some of the oxazolidinone ring may have hydrolyzed, leading to a decrease in the concentration of the cyclic carbamate.[6]

  • Troubleshooting:

    • Confirm Purity: Use other analytical techniques like NMR or chromatography to confirm the purity of your sample.

    • Characteristic Peak Position: The carbonyl peak for a 2-oxazolidinone typically appears around 1750-1730 cm⁻¹.[2][3] Ensure that you are looking in the correct region of the spectrum.

    • Dry Sample: Ensure your sample is completely dry before acquiring the FTIR spectrum.

D. Application-Related Issues

Question 7: I am using 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one as a chain extender in a polyurethane synthesis, but the resulting polymer has poor mechanical properties. What could be the problem?

Answer:

When using a diol as a chain extender in polyurethane synthesis, several factors can affect the properties of the final polymer.

  • Stoichiometry Imbalance:

    • Causality: An incorrect ratio of isocyanate (NCO) groups to hydroxyl (OH) groups will result in a polymer with a lower molecular weight and incomplete network formation, leading to poor mechanical properties.[6][7]

    • Solution:

      • Accurate Titration: Accurately determine the hydroxyl value of your 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and the isocyanate content of your diisocyanate to calculate the correct stoichiometric ratio.

      • Moisture Control: Exclude moisture from the reaction, as water will react with the isocyanate groups and disrupt the stoichiometry.

  • Incomplete Mixing or Reaction:

    • Causality: Poor mixing of the polyol, chain extender, and isocyanate can lead to a heterogeneous polymer with inconsistent properties. The reaction may also not have gone to completion.

    • Solution:

      • Efficient Stirring: Use a mechanical stirrer to ensure thorough mixing of the reactants.

      • Catalyst: Use a suitable catalyst (e.g., a tin-based catalyst or an amine catalyst) to ensure a complete and timely reaction.[4]

      • Curing Conditions: Ensure that the polymer is cured at the recommended temperature and for a sufficient amount of time to allow for complete reaction and network formation.

  • Hydrolysis of the Oxazolidinone Ring:

    • Causality: If the polyurethane is synthesized or stored under conditions that promote hydrolysis (e.g., presence of acid or base and moisture), the oxazolidinone ring can open. This would alter the structure of the polymer backbone and could negatively impact its mechanical properties.[6]

    • Solution:

      • Neutral Conditions: Conduct the polymerization under neutral or near-neutral pH conditions.

      • Dry Storage: Store the final polyurethane product in a dry environment.

II. Frequently Asked Questions (FAQs)

Question 1: What is the chemical stability of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and what are the optimal storage conditions?

Answer:

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a relatively stable compound under anhydrous and neutral conditions. However, it is susceptible to hydrolysis, especially under acidic or basic conditions.[6]

  • Hydrolysis: The ester-like carbamate linkage in the oxazolidinone ring can be cleaved by water, leading to the formation of 3-amino-1-propanol and carbon dioxide (or carbonate/bicarbonate in basic solutions). The rate of hydrolysis is dependent on pH and temperature.

  • Optimal Storage Conditions:

    • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential oxidation.

    • Container: Use a tightly sealed container made of an inert material.

Question 2: What are the key safety precautions I should take when handling 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

Answer:

While specific toxicity data for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols.[10]

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's safety guidelines.

Question 3: Can 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one be used in ring-opening polymerization (ROP)?

Answer:

The oxazolidinone ring itself is generally stable and does not readily undergo ring-opening polymerization under typical ROP conditions used for cyclic esters or ethers. However, the hydroxyl group on the propyl side chain can be used to initiate the ring-opening polymerization of other monomers, such as lactide, caprolactone, or oxazolines.[11][12][13] In this role, the 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one unit would be incorporated as the end-group of the resulting polymer chain.

III. Experimental Protocols & Data

A. Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

This protocol is a representative procedure based on the reaction of an amino alcohol with a cyclic carbonate.

Materials:

  • 3-Amino-1-propanol (anhydrous)

  • Propylene carbonate (anhydrous)

  • Dean-Stark trap (optional, for removal of any water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-1-propanol (1.0 eq) and propylene carbonate (1.1 eq).

  • Heat the reaction mixture to 160-170°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent). The starting material, 3-amino-1-propanol, is highly polar and should remain at the baseline, while the product will have a higher Rf value.

  • After the reaction is complete (as indicated by the disappearance of the 3-amino-1-propanol spot on TLC), allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography.

Workflow for Synthesis and Purification:

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification start Mix 3-Amino-1-propanol and Propylene Carbonate heat Heat to 160-170°C start->heat react React for 4-6 hours heat->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool crude Crude Product cool->crude distill Vacuum Distillation crude->distill Thermal Stability? chrom Column Chromatography crude->chrom pure Pure Product distill->pure chrom->pure TroubleshootingSynthesis low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions impure_reagents Impure Reagents low_yield->impure_reagents low_temp Low Temperature incomplete_reaction->low_temp short_time Short Reaction Time incomplete_reaction->short_time high_temp High Temperature side_reactions->high_temp water_present Water Present impure_reagents->water_present

Caption: Causality diagram for low yield in the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

IV. References

  • FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. ([Link])

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). ([Link])

  • FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques | Request PDF. ([Link])

  • Safety data sheet - Carl ROTH. ([Link])

  • Safety Data Sheet - TUNAP. ([Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. ([Link])

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. ([Link])

  • Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview) - ResearchGate. ([Link])

  • Material Safety Data Sheet - 2-Oxazolidone, 98% - Cole-Parmer. ([Link])

  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scirp.org. ([Link])

  • troubleshooting column chromatography : r/chemistry - Reddit. ([Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ([Link])

  • Chemical structure analysis of the oxazolidine derivatives by FTIR... - ResearchGate. ([Link])

  • FTIR Spectrum of C 9 H 8 N 2 O 3 , oxazolidinone ligand (L - ResearchGate. ([Link])

  • 3-(3-Hydroxypropyl)oxazolidin-2-one | C6H11NO3 | CID 10975613 - PubChem. ([Link])

  • ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. ([Link])

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents. ()

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. ([Link])

  • Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed. ([Link])

  • The Role of PU Chain Extenders in Polyurethane Elastomers. ([Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. ([Link])

  • One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one - ResearchGate. ([Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ([Link])

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed. ([Link])

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. ([Link])

  • Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers Using Independent Building Vibration Isolation - Sensors and Materials. ([Link])

  • Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives - MDPI. ([Link])

  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. ([Link])

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate. ([Link])

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PubMed Central. ([Link])

  • Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing). ([Link])

  • Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators | Request PDF. ([Link])

  • Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins - ResearchGate. ([Link])

  • STABILITY: PHYSICAL AND CHEMICAL. ()

  • Ring Opening Polymerization, Copolymers - YouTube. ([Link])

  • HPLC Troubleshooting. ([Link])

  • CO2 chemical absorption in 3-amino-1-propanol aqueous solutions in BC reactor | Request PDF. ([Link])

  • 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem - NIH. ([Link])

  • In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed. ([Link])

  • Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC - NIH. ([Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. ([Link])

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Troubleshooting

Technical Support Center: Stability of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage its stability throughout your experimental workflows.

Overview of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS: 87010-29-5) is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including analogs of the chemotherapy agent Ifosfamide.[1][2] Its structure contains an oxazolidinone ring, a functional group present in several classes of bioactive molecules, including antibiotics.[3] Understanding the inherent stability of this heterocyclic system is critical for ensuring the integrity of experimental results, the purity of synthesized materials, and the reliability of analytical data.

The primary stability concern for this molecule, and for oxazolidinones in general, is the susceptibility of the cyclic carbamate (ester-amide) linkage to hydrolysis, particularly under non-neutral pH conditions.[4][5][6] This guide will delve into the mechanisms of degradation and provide actionable protocols for its study and mitigation.

Table 1: Physicochemical Properties of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

PropertyValueSource
CAS Number 87010-29-5[7][8]
Molecular Formula C₆H₁₁NO₃[7][9]
Molecular Weight 145.16 g/mol [7][9]
Appearance Clear Colourless to Pale Yellow Oil/Liquid[1][2]
LogP -1.22 (at 25℃)[1]
Topological Polar Surface Area 49.8 Ų[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in solution?

The most significant degradation pathway is the hydrolysis of the oxazolidinone ring.[4] This reaction involves the cleavage of the cyclic carbamate bond. The process is catalyzed by both acid and base, leading to ring-opening and the formation of a β-amino alcohol derivative.[5][10] This is a common vulnerability for oxazolidine and oxazolidinone-based structures.[4][6]

Q2: How does solution pH impact the stability of the compound?

The solution's pH is the most critical factor governing the stability of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. Studies on related compounds show that degradation rates are significantly accelerated under both strongly acidic (pH < 2) and alkaline (pH > 8) conditions.[11][12] The compound exhibits its greatest stability in the slightly acidic to neutral pH range (approximately pH 4 to 7).[11] At extreme pH values, the rate of hydrolysis can increase dramatically, leading to rapid loss of the parent compound.[11][12]

Q3: What are the expected degradation products from hydrolysis?

Hydrolysis of the oxazolidinone ring is expected to yield N-(2-hydroxyethyl)-3-aminopropan-1-ol . This occurs through the cleavage of the ester bond within the ring, followed by rearrangement. The diagram below illustrates this primary degradation mechanism.

G cluster_main Primary Hydrolytic Degradation Pathway cluster_conditions parent 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Acid Acid (H₃O⁺) parent->Acid Base Base (OH⁻) parent->Base product N-(2-hydroxyethyl)-3-aminopropan-1-ol + CO₂ Acid->product Ring Opening Base->product Ring Opening

Caption: Hydrolysis of the oxazolidinone ring under acidic or basic conditions.

Q4: Is the compound susceptible to oxidative degradation?

Yes, compounds containing the oxazolidinone scaffold can be susceptible to oxidative degradation.[13] While the primary alcohol on the propyl side chain is a potential site for oxidation, studies on other oxazolidinone drugs have shown that oxidation can also occur on the heterocyclic ring itself, often following a hydrogen abstraction pathway.[13] The rate and products of oxidation can be influenced by pH, the presence of metal ions, and temperature.[13] Therefore, avoiding exposure to strong oxidizing agents and metal contaminants is advisable.

Q5: What are the recommended storage conditions for stock solutions?

Based on general stability principles for hydrolytically and oxidatively sensitive compounds:

  • Solvent: Prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol. Avoid preparing long-term stock solutions in aqueous buffers.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation.[7]

  • Protection: Protect solutions from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen) to prevent photolytic and oxidative degradation.

Q6: Which analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating analytical method is crucial for accurately quantifying the parent compound while separating it from any degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective technique.[14] It can separate the more polar degradation products from the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of unknown degradation products, which helps in elucidating their structures and confirming degradation pathways.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the kinetics of degradation in solution and to definitively characterize the structure of isolated degradation products.[4][10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Table 2: Troubleshooting Common Stability Issues

SymptomPotential CauseRecommended Action & Investigation
Rapid loss of parent compound peak in HPLC analysis of aqueous samples. Hydrolytic Degradation: The pH of your aqueous buffer is likely too high or too low, accelerating ring hydrolysis.1. Measure the pH of your buffer. Aim for a pH between 4 and 7 for maximum stability.[11]2. Prepare aqueous solutions immediately before use.3. If the experiment allows, lower the temperature to slow the degradation rate.
Appearance of new, more polar peaks in the chromatogram over time. Formation of Degradation Products: These are likely the ring-opened hydrolytic products or oxidation byproducts.1. Confirm the identity of the new peaks using LC-MS. The primary hydrolytic product should have a mass corresponding to the parent + H₂O.2. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants.
Inconsistent results in cell-based or enzymatic assays. Compound Precipitation or Degradation: The compound may be precipitating in the aqueous assay medium or degrading during the incubation period.1. Check the final DMSO concentration; high concentrations can cause precipitation when added to aqueous media.[18]2. Visually inspect for precipitation. If observed, consider using solubility enhancers or reducing the compound concentration.3. Run a time-course experiment to assess compound stability directly in the assay medium under incubation conditions (e.g., 37°C, presence of CO₂).
Discoloration (e.g., yellowing) of stock solutions. Oxidative or Photolytic Degradation: Exposure to oxygen, trace metals, or light may be causing degradation.1. Store stock solutions under an inert atmosphere (N₂ or Ar).2. Use high-purity solvents to minimize metal ion contamination.3. Protect solutions from light by using amber vials or wrapping them in foil.

Key Experimental Protocols

Protocol 1: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[19][20] It forms the basis for developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in a non-aqueous solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[13]

    • Thermal Degradation: Test both the solid compound and a solution in a suitable solvent (e.g., water:acetonitrile 50:50) at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the compound in solution to light conditions as specified by ICH guideline Q1B.

  • Time Points: Collect samples from each condition at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). For base hydrolysis, which may be rapid, shorter time points may be necessary.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms to identify new peaks. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[19]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of resolving the parent compound from its degradation products.

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile or Methanol

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for the parent and impurities. A wavelength around 210 nm is often a good starting point for compounds lacking a strong chromophore.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

2. Method Development & Optimization:

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of the parent compound and any degradants from your forced degradation study.

  • Optimize Separation:

    • Inject a mixture of the parent compound and a degraded sample (e.g., from the base hydrolysis stress test).

    • Adjust the gradient slope to improve the resolution between the parent peak and the nearest eluting impurity peak. The hydrolytic degradation product will be significantly more polar and thus will elute much earlier than the parent compound.

    • If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous mobile phase.

  • Method Validation (Abbreviated): Once satisfactory separation is achieved, perform specificity checks by analyzing all forced degradation samples to ensure no degradation products co-elute with the parent peak.

References

  • Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. (n.d.). Scholars Research Library. [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (n.d.). PMC - NIH. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). PubMed. [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2012). PubMed. [Link]

  • Forced degradation study data under stress conditions. (n.d.). ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies. (n.d.). Coriolis Pharma. [Link]

  • 3-(3-Hydroxypropyl)oxazolidin-2-one. (n.d.). PubChem. [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (n.d.). ResearchGate. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (n.d.). MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (n.d.). ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). Semantic Scholar. [Link]

  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020). ResearchGate. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). PMC - PubMed Central - NIH. [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. (n.d.). MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (n.d.). OUCI. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. [Link]

  • Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. (2020). PubMed. [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. (2015). Scirp.org. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable oxazolidinone intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions to achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

A1: The most prevalent and industrially adaptable method is the cyclization of 3-amino-1-propanol with a carbonylating agent, typically diethyl carbonate (DEC). This reaction is usually carried out in the presence of a basic catalyst, such as sodium methoxide or potassium carbonate, and often at elevated temperatures to drive the reaction to completion. The primary byproduct of this reaction is ethanol, which is typically removed by distillation to shift the equilibrium towards the product.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: Several parameters are crucial for a clean reaction:

  • Purity of Starting Materials: Ensure the 3-amino-1-propanol and diethyl carbonate are of high purity and free from water. Moisture can lead to hydrolysis of diethyl carbonate and other side reactions.

  • Stoichiometry: A slight excess of diethyl carbonate is often used to ensure complete conversion of the 3-amino-1-propanol. However, a large excess can complicate purification.

  • Catalyst Choice and Loading: The type and amount of base can significantly influence the reaction rate and the formation of byproducts. Stronger bases may accelerate the reaction but can also promote side reactions.

  • Temperature and Reaction Time: The reaction is typically heated to facilitate the cyclization and removal of ethanol. However, excessively high temperatures or prolonged reaction times can lead to thermal decomposition and the formation of oligomeric impurities.

  • Efficient Removal of Ethanol: Continuous removal of the ethanol byproduct is essential to drive the reaction towards the formation of the desired oxazolidinone.

Q3: How should I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials and the formation of the product. GC-MS is particularly useful for identifying any volatile byproducts that may be forming.

Q4: What are the recommended storage conditions for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

A4: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a stable compound but should be stored in a cool, dry place away from moisture and strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential degradation over time.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the common impurities that can arise during the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and provides actionable troubleshooting steps.

Impurity Profile and Identification
Impurity NameStructurePotential CauseMitigation Strategy
Unreacted 3-Amino-1-propanol HO-(CH₂)₃-NH₂Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient removal of ethanol.
Ethyl 3-hydroxypropylcarbamate HO-(CH₂)₃-NH-CO-OEtIncomplete cyclization of the intermediate carbamate.Increase reaction temperature and/or time to promote intramolecular cyclization. Use a more effective catalyst.
1,3-Bis(3-hydroxypropyl)urea HO-(CH₂)₃-NH-CO-NH-(CH₂)₃-OHReaction of the intermediate carbamate with another molecule of 3-amino-1-propanol.Maintain a slight excess of diethyl carbonate. Control the addition rate of 3-amino-1-propanol if using a semi-batch process.
Oligomeric Byproducts N/AHigh reaction temperatures or prolonged reaction times leading to polymerization.Optimize reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed.
Troubleshooting Scenarios

Scenario 1: Low Yield of the Desired Product

  • Symptom: The final isolated yield of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is significantly lower than expected.

  • Potential Causes & Solutions:

    • Incomplete Reaction: As confirmed by TLC or GC analysis showing significant amounts of starting material.

      • Action: Increase the reaction temperature to the recommended range (typically 100-140 °C) and ensure efficient distillation of ethanol. Consider increasing the catalyst loading (e.g., sodium methoxide) incrementally. Prolong the reaction time and monitor for completion.

    • Loss During Work-up/Purification:

      • Action: If using liquid-liquid extraction, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase. For purification by distillation, ensure the vacuum is stable and the column is efficient to prevent product decomposition at high temperatures. For recrystallization, perform a solubility study to select the optimal solvent system and avoid significant product loss in the mother liquor.[1]

Scenario 2: Presence of Unreacted 3-Amino-1-propanol in the Final Product

  • Symptom: GC or NMR analysis of the purified product shows a peak corresponding to 3-amino-1-propanol.

  • Potential Causes & Solutions:

    • Insufficient Diethyl Carbonate:

      • Action: Re-evaluate the stoichiometry of your reactants. Use a slight molar excess (e.g., 1.1-1.2 equivalents) of diethyl carbonate.

    • Inefficient Purification:

      • Action: 3-Amino-1-propanol is a relatively polar and volatile compound. During vacuum distillation, ensure the initial fractions, which may contain unreacted starting materials, are collected separately. If purifying by column chromatography, use a suitable solvent system that provides good separation between the product and the more polar 3-amino-1-propanol.

Scenario 3: High Levels of Ethyl 3-hydroxypropylcarbamate Impurity

  • Symptom: A significant peak corresponding to the open-chain carbamate intermediate is observed in the crude or purified product by HPLC or GC-MS.

  • Potential Causes & Solutions:

    • Insufficient Temperature or Catalyst Activity: The cyclization of the carbamate intermediate to the oxazolidinone is a key step that requires sufficient energy and catalytic activity.

      • Action: Ensure the reaction temperature is maintained at a level that promotes both the formation of the carbamate and its subsequent cyclization. If using a weaker base like potassium carbonate, a higher temperature may be required compared to using sodium methoxide.[2][3] Consider screening different catalysts to find one that efficiently promotes the cyclization step under your desired reaction conditions.

Scenario 4: Detection of 1,3-Bis(3-hydroxypropyl)urea

  • Symptom: A higher molecular weight impurity is detected, which is identified as 1,3-Bis(3-hydroxypropyl)urea by mass spectrometry.

  • Potential Causes & Solutions:

    • Sub-stoichiometric Amount of Diethyl Carbonate: If there is an excess of 3-amino-1-propanol relative to the activated carbonyl species, the intermediate carbamate can be attacked by another molecule of the amino alcohol, leading to the urea byproduct.

      • Action: Maintain a slight excess of diethyl carbonate. Consider adding the 3-amino-1-propanol slowly to a heated solution of diethyl carbonate and the catalyst to maintain a low concentration of the free amine throughout the reaction.

Experimental Protocols

General Synthesis Protocol
  • To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 3-amino-1-propanol (1.0 eq) and diethyl carbonate (1.2 eq).

  • Add a catalytic amount of sodium methoxide (e.g., 5 mol%).

  • Heat the reaction mixture to 120-130 °C.

  • Ethanol will begin to distill off. Continue heating and collecting the ethanol until no more is produced.

  • Monitor the reaction by TLC or GC until the 3-amino-1-propanol is consumed.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector: 250 °C, split mode.

  • Mass Spectrometer: Scan range of 40-400 m/z.

This method should allow for the separation and identification of the starting materials, the product, and the common volatile impurities. Derivatization may be necessary for the analysis of less volatile impurities.[4]

Reaction Pathway and Impurity Formation Diagram

Synthesis_and_Impurities cluster_0 A 3-Amino-1-propanol I Ethyl 3-hydroxypropylcarbamate (Intermediate/Impurity) A->I + Diethyl Carbonate U 1,3-Bis(3-hydroxypropyl)urea (Impurity) A->U B Diethyl Carbonate B->I Cat Base Catalyst (e.g., NaOMe) Cat->I P 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (Product) Cat->P I->P Intramolecular Cyclization (-EtOH) I->U + 3-Amino-1-propanol EtOH Ethanol (Byproduct) I->EtOH

Caption: Reaction pathway for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and the formation of major impurities.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
  • GlaxoSmithKline. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • MDPI. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(3-hydroxypropyl)urea. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxypropyl)oxazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2014). Unexpected Formation of a Tricycle in the Reaction of 1,3-Bis(Hydroxymethyl)Urea with Propane-1,3-Diamine. Retrieved from [Link]

  • ResearchGate. (2011). Isolation and characterization of process-related impurities in linezolid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). N-Dealkylation of Amines. National Institutes of Health. Retrieved from [Link]

  • U.S. National Library of Medicine. (2016). Synthesis of Oxazolidin-2-ones by Oxidative Coupling of Isonitriles, Phenyl Vinyl Selenone, and Water. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(hydroxymethyl)urea. Retrieved from [Link]

Sources

Troubleshooting

Overview: The Significance of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for the production of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the complexities of synthesizing and scaling up this important chemical intermediate. This guide is structured to address common challenges in a direct question-and-answer format, blending established chemical principles with field-proven insights.

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS No. 87010-29-5) is a key building block in synthetic organic chemistry.[1] Its primary significance lies in its role as a precursor and intermediate in the synthesis of various pharmaceuticals, most notably as a known impurity and synthetic analog of the chemotherapeutic agent Ifosfamide.[2][3][4] Achieving high purity and yield on a large scale is critical for its application in drug development and manufacturing. This guide will address the common hurdles encountered during its production.

Section 1: Synthesis Fundamentals & FAQs

This section covers the most frequent questions regarding the fundamental reaction chemistry for producing 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Q1: What is the most common and scalable synthesis route for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

The most industrially viable and scalable route is the cyclization of 3-amino-1-propanol with a suitable carbonylating agent, typically diethyl carbonate (DEC). This reaction is generally catalyzed by a strong base, such as sodium methoxide (NaOMe), which facilitates the formation of the oxazolidinone ring.[5]

Causality: This method is preferred for its high atom economy, the relative safety of the reagents compared to alternatives like phosgene, and the straightforward nature of the reaction. The primary byproduct, ethanol, is easily removed from the reaction mixture.

Below is a diagram illustrating the core reaction pathway.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products 3_amino_1_propanol 3-Amino-1-propanol Reaction Cyclocondensation (Heat) 3_amino_1_propanol->Reaction DEC Diethyl Carbonate (DEC) DEC->Reaction NaOMe Sodium Methoxide (NaOMe) NaOMe->Reaction Catalyzes Target 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Reaction->Target Byproduct Ethanol Reaction->Byproduct

Caption: General synthesis pathway for the target molecule.
Q2: Why is a basic catalyst necessary, and what are the alternatives?

A basic catalyst is crucial for deprotonating the hydroxyl or amine group of 3-amino-1-propanol, significantly increasing its nucleophilicity. Sodium methoxide is highly effective because it generates the potent methoxide nucleophile and is soluble in common organic solvents.

Expert Insight: While other bases like potassium carbonate (K₂CO₃) or strong organic bases (e.g., DBU) can be used, sodium methoxide offers a good balance of reactivity, cost, and ease of handling for large-scale operations.[5] The choice of base can impact reaction kinetics and side-product formation, so it should be carefully optimized.

Q3: What are the critical process parameters that must be controlled during the synthesis?

Controlling key parameters is essential for maximizing yield and purity. The most critical factors are summarized in the table below.

ParameterImportance & RationaleTypical Range
Temperature The reaction is exothermic. Poor temperature control can lead to runaway reactions and the formation of degradation products or unwanted side reactions. A controlled ramp-up and steady reaction temperature are vital.80 - 130 °C
Reagent Stoichiometry An excess of diethyl carbonate is often used to drive the reaction to completion. However, a large excess can complicate purification. The ratio must be optimized.1.2 - 2.0 eq. of DEC
Catalyst Loading A catalytic amount is sufficient. Overloading the catalyst can promote side reactions and increase the basicity of the final mixture, complicating the work-up.0.05 - 0.10 eq. of NaOMe
Reaction Time The reaction should be monitored for completion (e.g., by HPLC or GC) to avoid prolonged heating, which can lead to product degradation.4 - 12 hours

Section 2: Troubleshooting Guide

Even with a well-defined process, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem Area 1: Low Product Yield
Q: My final isolated yield is significantly lower than expected. What are the common causes and how can I investigate them?

Low yield is a multifaceted problem. The first step is to determine if the issue lies with the reaction itself or with the isolation (work-up and purification) process. The following decision tree provides a logical workflow for troubleshooting.

Caption: Troubleshooting decision tree for low product yield.
Problem Area 2: Product Purity & Side Reactions
Q: My final product shows several impurities via HPLC. What are the likely side products and how can they be minimized?

The primary challenge in this synthesis is controlling side reactions. The hydroxyl and amine groups on the starting material and product can lead to undesired products.

G Target Target Product Reactants Reactants Reactants->Target Main Path (Intramolecular Cyclization) Side_Product_1 Dimer/Oligomer (Intermolecular reaction) Side_Reactant_1 Side_Reactant_1 Side_Reactant_1->Side_Product_1 Cause: High Temp / High Concentration Side_Reactant_2 3-Amino-1-propanol Side_Product_2 Bis-carbamate Side_Reactant_2->Side_Product_2 Cause: Incorrect Stoichiometry Side_Reactant_3 3-Amino-1-propanol Side_Product_3 Linear Carbamate (Intermediate) Side_Reactant_3->Side_Product_3 Cause: Incomplete Cyclization

Caption: Main reaction pathway and potential side reactions.

Mitigation Strategies:

  • Dimer/Oligomer Formation: This occurs when a molecule of the product reacts with another molecule of starting material instead of cyclizing.

    • Solution: Employ a slow, controlled addition of the 3-amino-1-propanol to the heated diethyl carbonate and catalyst mixture. This keeps the instantaneous concentration of the amino alcohol low, favoring the intramolecular cyclization reaction.

  • Bis-Carbamate Formation: This can happen if the hydroxyl group of the product reacts with another molecule of diethyl carbonate.

    • Solution: Avoid a large excess of diethyl carbonate and do not prolong the reaction time unnecessarily after full conversion of the starting material is achieved.

  • Incomplete Cyclization: The linear carbamate intermediate may persist if the reaction temperature is too low or the reaction time is too short.

    • Solution: Ensure the reaction is heated to the optimal temperature (typically >100°C) to provide sufficient energy for the final ring-closing step.

Problem Area 3: Purification at Scale
Q: Column chromatography is not feasible for our production scale. What is the best method for purifying kilograms of this product?

For multi-kilogram quantities, high-vacuum fractional distillation is the industry-standard method for purifying liquid products like this one.[6]

Expert Insight: The product is a relatively high-boiling, viscous oil.[3] A successful distillation requires:

  • A Deep Vacuum: A vacuum level below 1 Torr is essential to lower the boiling point and prevent thermal degradation.

  • Efficient Fractionation: A packed column (e.g., with Raschig rings or structured packing) is necessary to separate the product from lower and higher boiling impurities.

  • Controlled Heating: Use a heating mantle with a stirrer and monitor the vapor and pot temperatures closely. Overheating the distillation pot is a common cause of yield loss due to product decomposition.

Section 3: Analytical Quality Control (QC)

Robust analytical methods are required to ensure the final product meets specifications. The following table outlines a standard QC testing panel.

TestMethodPurposeTypical Specification
Assay/Purity HPLC-UV/CADTo quantify the main component and all impurities.[7]≥ 98.0%
Identity ¹H NMR, ¹³C NMR, MSTo confirm the chemical structure matches the target molecule.[8]Conforms to reference standard
Appearance VisualTo check for color and clarity.Clear, colorless to pale yellow liquid[3]
Residual Solvents GC-HSTo quantify any remaining solvents from the synthesis and work-up.Per ICH Q3C guidelines
Water Content Karl Fischer TitrationTo measure residual water, which can affect stability and downstream reactions.≤ 0.5%

Section 4: Key Experimental Protocols

These protocols provide a starting point for lab-scale synthesis and purification. They must be optimized for your specific equipment and scale.

Protocol 1: Lab-Scale (100 g) Synthesis
  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Charging Reagents: To the flask, add diethyl carbonate (230 g, 1.95 mol). Begin stirring and add a 25% solution of sodium methoxide in methanol (15 g, 0.07 mol).

  • Heating: Heat the mixture to 110-115 °C.

  • Addition: Slowly add 3-amino-1-propanol (100 g, 1.33 mol) via an addition funnel over 2-3 hours, maintaining the internal temperature between 110-120 °C. Ethanol will begin to distill off.

  • Reaction: After the addition is complete, maintain the reaction at 120 °C for 5-7 hours. Monitor the reaction's progress by taking small aliquots for HPLC or GC analysis.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add 200 mL of water to dissolve the salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Protocol 2: High-Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all joints are well-sealed with appropriate vacuum grease. Connect to a high-vacuum pump with a cold trap.

  • Charging: Charge the crude oil into the distillation flask. Add a magnetic stir bar.

  • Distillation: Begin stirring and slowly apply vacuum, aiming for a pressure <1 Torr.

  • Heating: Gently heat the pot using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun), which contains residual solvents and low-boiling impurities.

    • Collect the main product fraction at the appropriate vapor temperature and pressure (this must be determined experimentally).

    • Stop the distillation before the high-boiling residue begins to distill, to avoid contamination.

  • Shutdown: Cool the pot to room temperature before releasing the vacuum to prevent oxidation of the hot product.

References

  • S. K. Guchhait, et al. (2007). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry.
  • J. E. G. Hernandez, et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(9), 3579-3592. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • ResearchGate. Purification procedure of compounds 1-3. Available at: [Link]

  • J. Desroches, et al. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(1), 961-970. Available at: [Link]

  • PubChem. 3-(3-Hydroxypropyl)oxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • S. C. P. D. S. F. de la Torre, et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(11), 3121. Available at: [Link]

  • N. Zhang, et al. (2023). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Drug Design, Development and Therapy, 17, 3341-3350. Available at: [Link]

  • ResearchGate. (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available at: [Link]

  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

  • Google Patents. Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • S. Singh, et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(5), e202400032. Available at: [Link]

  • ResearchGate. Analytical procedures developed and validated for multidrug (n ≥ 3). Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Pharma's Almanac. Available at: [Link]

  • B. P. Krishnan, et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2968. Available at: [Link]

  • Google Patents. Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
  • ResearchGate. ChemInform Abstract: Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones and Their Use in the Preparation of α-Hydroxyamides. Available at: [Link]

  • Y. Wang, et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(11), 1563. Available at: [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

< Welcome to the technical support center for monitoring the synthesis and reactions of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals, pr...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for monitoring the synthesis and reactions of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods.

Introduction to Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal impurities. 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a polar molecule, and its reactions often involve other polar starting materials, reagents, or products.[1][2][3] This polarity can present unique challenges for chromatographic separation. This guide will provide practical, field-proven insights to overcome these challenges.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, versatile, and cost-effective technique ideal for real-time reaction monitoring.[4] It allows for the simultaneous analysis of multiple samples, making it perfect for tracking the consumption of starting materials and the formation of products over time.[5]

Frequently Asked Questions (FAQs) for TLC Monitoring

Question 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

Answer: Streaking is a common issue in TLC and can be caused by several factors:

  • Overloading the sample: Applying too much sample to the plate is a frequent cause of streaking.[6] Try diluting your reaction mixture before spotting it on the TLC plate.

  • Highly polar compounds: The inherent polarity of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and its derivatives can lead to strong interactions with the silica gel stationary phase, causing streaking. To counteract this, you can:

    • Modify the mobile phase: Add a small amount of a polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. This can help to reduce tailing by competing with the analyte for active sites on the silica gel.

  • Inappropriate spotting solvent: If the sample is dissolved in a very polar solvent, it can cause the initial spot to be too large, leading to band broadening and streaking. Whenever possible, dissolve your sample in a less polar solvent for spotting.

  • Complex reaction mixture: If your reaction produces a complex mixture of products with similar polarities, they may appear as a streak. Experimenting with different solvent systems is key to achieving better separation.

Question 2: My spots are not moving from the baseline (Rf value is too low). What should I do?

Answer: An Rf value close to zero indicates that your compound is too strongly adsorbed to the stationary phase and is not being effectively eluted by the mobile phase.[7] This is a common problem with polar compounds like 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

  • Increase the polarity of the mobile phase: The most straightforward solution is to increase the polarity of your eluent.[5] For example, if you are using a mixture of hexane and ethyl acetate, increase the proportion of ethyl acetate. If that is not sufficient, you can switch to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

  • Consider a different stationary phase: While silica gel is the most common stationary phase, for extremely polar compounds, reversed-phase TLC plates (e.g., C18) may provide better results.[7]

Question 3: My starting material and product have very similar Rf values. How can I improve the separation?

Answer: Differentiating between compounds with similar Rf values is a common challenge in reaction monitoring.[7]

  • Optimize the mobile phase: Experiment with different solvent systems of varying polarities.[7] Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.

  • Use a co-spot: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture at the same point.[8] This helps to confirm if the spot in the reaction mixture lane is indeed the starting material or a new product with a similar Rf. If the co-spot appears as a single, elongated spot, the Rf values are very close. If it resolves into two distinct spots, you have achieved separation.

  • Two-dimensional TLC: For very complex mixtures or compounds that are difficult to separate, 2D-TLC can be a powerful tool.[7] In this technique, the plate is developed in one solvent system, then dried, rotated 90 degrees, and developed in a second, different solvent system. This can often resolve compounds that co-elute in a single dimension.

Question 4: I don't see any spots on my TLC plate after development. What could be the problem?

Answer: The absence of visible spots can be due to several reasons:

  • The compound is not UV-active: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one may not be strongly UV-active.[9] Visualization can be achieved using staining agents. Common general-purpose stains include potassium permanganate, p-anisaldehyde, and iodine.[9][10]

  • The concentration is too low: The concentration of your analyte in the reaction mixture might be below the detection limit of your visualization method.[11] Try spotting the sample multiple times at the same origin, allowing the solvent to dry between applications, to increase the concentration.[11]

  • The compound is volatile: If your product is volatile, it may have evaporated from the TLC plate during development or drying.

  • Improper spotting technique: Ensure the spotting capillary is making proper contact with the plate and that the sample is being transferred.

Experimental Protocol: Developing a TLC Method for Reaction Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate.[12] Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[12] Mark the lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).[8]

  • Sample Preparation: Dissolve a small amount of your starting material in a suitable solvent. Take a small aliquot of your reaction mixture.[13]

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution on the SM and Co lanes. Then, spot the reaction mixture on the Rxn and Co lanes.[8] Keep the spots small and concentrated.[9]

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase.[12] Ensure the solvent level is below the baseline.[11] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely. Visualize the spots under a UV lamp.[12] If no spots are visible, use an appropriate staining solution.[9]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A decrease in the intensity of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.[5]

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC offers higher resolution, sensitivity, and quantitative capabilities compared to TLC, making it an excellent choice for detailed reaction monitoring and purity analysis.[14]

Frequently Asked Questions (FAQs) for HPLC Monitoring

Question 1: I am having trouble retaining my polar analyte, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, on a standard C18 column. What are my options?

Answer: Poor retention of polar compounds on traditional reversed-phase columns is a common issue.[15][16] Here are several strategies to improve retention:

  • Use a polar-embedded or polar-endcapped column: These columns have a polar group embedded within the alkyl chain or at the end of it, which allows them to be used with highly aqueous mobile phases without phase collapse.[17][18] This makes them well-suited for retaining polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for the separation of very polar compounds that are not well-retained by reversed-phase chromatography.[18]

  • Aqueous Normal Phase (ANP) Chromatography: This technique utilizes a stationary phase that can exhibit both reversed-phase and normal-phase characteristics, offering versatility for separating polar compounds.[18]

  • Ion-Pair Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column. However, this approach can lead to ion suppression in mass spectrometry detection.[18]

Question 2: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[19]

  • Secondary Interactions: Silanol groups on the surface of the silica-based stationary phase can interact with basic analytes, causing peak tailing.

    • Use a base-deactivated column: Many modern columns are end-capped to minimize the number of free silanol groups.

    • Modify the mobile phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups and reduce these interactions.[20] For basic analytes, adding a competitor base like triethylamine can also improve peak shape.

  • Mismatched Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can lead to peak distortion. Ideally, your sample should be dissolved in the mobile phase.[16]

Question 3: My retention times are drifting or inconsistent. How can I troubleshoot this?

Answer: Unstable retention times can make peak identification and quantification unreliable.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analysis.[16] This is especially important for gradient methods and when using mobile phase additives.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts. Prepare your mobile phase carefully and consistently. Degas the mobile phase to prevent air bubbles from interfering with the pump.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Question 4: What detection method is most suitable for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one?

Answer: The choice of detector depends on the chromophore of the molecule.

  • UV-Vis Detector: Oxazolidinones generally have a UV absorbance maximum around 250-260 nm.[21][22] A UV-Vis detector set to this wavelength range is a common and effective choice.

  • Fluorescence Detector: Some oxazolidinone derivatives exhibit fluorescence, which can be exploited for highly sensitive and selective detection.[14][23]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and can be used for structural confirmation of the product and any impurities.[14]

Experimental Protocol: Developing an HPLC Method for Reaction Monitoring
  • Column Selection: Based on the polarity of your starting material and expected product, select an appropriate column. A good starting point for polar compounds is a polar-embedded C18 column or a HILIC column.[17][24]

  • Mobile Phase Selection:

    • Reversed-Phase: Start with a simple mobile phase of water and acetonitrile or methanol, with 0.1% formic acid added to both to improve peak shape.

    • HILIC: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 90-95%) and a small amount of aqueous buffer.

  • Method Development:

    • Begin with a gradient elution to quickly screen for the optimal mobile phase composition. A typical gradient might run from 95% aqueous to 95% organic over 10-15 minutes.

    • Once you have an idea of the elution conditions, you can optimize the method by adjusting the gradient slope or switching to an isocratic elution for faster analysis times.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[19]

  • Injection and Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak area can be used to quantify the progress of the reaction.

Visualizations and Data Summary

Diagrams

Reaction_Monitoring_Workflow cluster_TLC TLC Monitoring cluster_HPLC HPLC Monitoring TLC_Start Prepare & Spot TLC Plate (SM, Rxn, Co-spot) TLC_Dev Develop Plate in Solvent Chamber TLC_Start->TLC_Dev TLC_Vis Visualize Spots (UV or Stain) TLC_Dev->TLC_Vis TLC_Analyze Analyze Rf Values & Spot Intensity TLC_Vis->TLC_Analyze Decision Reaction Complete? TLC_Analyze->Decision HPLC_Start Prepare Sample (Dilute & Filter) HPLC_Inject Inject into HPLC System HPLC_Start->HPLC_Inject HPLC_Run Run Gradient or Isocratic Method HPLC_Inject->HPLC_Run HPLC_Analyze Analyze Chromatogram (Retention Time & Peak Area) HPLC_Run->HPLC_Analyze HPLC_Analyze->Decision Reaction Chemical Reaction Reaction->TLC_Start Reaction->HPLC_Start Decision->Reaction No Workup Proceed to Workup & Purification Decision->Workup Yes

Caption: General workflow for monitoring a chemical reaction using TLC and HPLC.

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_low_rf Low Rf (Stays at Baseline) cluster_similar_rf Similar Rf Values Problem TLC Problem Overload Overloading Problem->Overload Cause Polarity High Polarity Problem->Polarity Cause Solvent Wrong Spotting Solvent Problem->Solvent Cause MobilePhasePolarity Mobile Phase Not Polar Enough Problem->MobilePhasePolarity Cause OptimizeMobilePhase Optimize Mobile Phase Problem->OptimizeMobilePhase Solution CoSpot Use Co-spot Problem->CoSpot Solution Dilute Sample Dilute Sample Overload->Dilute Sample Add Modifier to Mobile Phase Add Modifier to Mobile Phase Polarity->Add Modifier to Mobile Phase Use Less Polar Spotting Solvent Use Less Polar Spotting Solvent Solvent->Use Less Polar Spotting Solvent Increase Mobile Phase Polarity Increase Mobile Phase Polarity MobilePhasePolarity->Increase Mobile Phase Polarity

Sources

Reference Data & Comparative Studies

Validation

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one vs other precursors for Ifosfamide

A Comparative Guide to Precursors in Ifosfamide Synthesis Introduction: The Synthetic Challenge of Ifosfamide Ifosfamide is a cornerstone of many chemotherapeutic regimens, valued for its efficacy against a range of soli...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Precursors in Ifosfamide Synthesis

Introduction: The Synthetic Challenge of Ifosfamide

Ifosfamide is a cornerstone of many chemotherapeutic regimens, valued for its efficacy against a range of solid tumors and lymphomas.[1] As an analogue of cyclophosphamide, it functions as a nitrogen mustard alkylating agent, but only after metabolic activation.[2][3] This critical bioactivation step underscores the necessity of its precise chemical synthesis to ensure purity, efficacy, and patient safety. The industrial production of Ifosfamide has evolved significantly, moving away from hazardous early methods to more streamlined, safer, and efficient pathways. The choice of starting material, or precursor, is the most critical decision in defining the overall efficiency, safety, and scalability of the synthesis.

This guide provides a comparative analysis of the primary synthetic routes to Ifosfamide, offering a deep dive into the chemistry, performance, and practical considerations of each approach. While the topic mentions 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, it is not a direct or commonly cited precursor in mainstream Ifosfamide synthesis. Instead, this guide will focus on the industrially relevant and academically documented precursors, providing researchers and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies.

Core Precursors and Their Synthetic Philosophies

The synthesis of Ifosfamide predominantly revolves around the construction of the 1,3,2-oxazaphosphorinane ring and the attachment of two distinct N-(2-chloroethyl) side chains. The key precursors represent different strategies for assembling this core structure. We will compare three major historical and current precursors:

  • 3-Amino-1-propanol: A versatile and safer starting material for a multi-step, one-pot synthesis.

  • N-(2-chloroethyl)-N-(3-hydroxypropyl)amine: A more advanced intermediate that simplifies the final cyclization steps.

  • Aziridine (Ethyleneimine): A historically significant but highly toxic precursor now largely avoided in industrial production.

The Modern Workhorse: Synthesis via 3-Amino-1-propanol

The route starting from 3-amino-1-propanol and phosphorus oxychloride is widely favored for its operational simplicity, avoidance of highly toxic reagents, and suitability for industrial-scale production.[4] This pathway constructs the Ifosfamide molecule in a sequential, controlled manner.

Synthetic Pathway Overview

The synthesis is typically a four-step process that can often be performed in a "one-pot" fashion without isolating each intermediate, which is a significant advantage for large-scale manufacturing.[5]

  • Ring Closure: 3-Amino-1-propanol reacts with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine to form a cyclic phosphoramidic chloride intermediate. The base is crucial for scavenging the HCl generated during the reaction.

  • First Side-Chain Addition: The cyclic intermediate then reacts with 2-chloroethylamine hydrochloride to add the first N-(2-chloroethyl) group.

  • Acylation: The resulting compound is acylated, typically with chloroacetyl chloride, to form an N-acylated intermediate. This step sets up the subsequent reduction.[5][6]

  • Reduction: The final step involves the reduction of the amide group using a reducing agent like sodium borohydride (NaBH₄) to yield Ifosfamide.[5]

Visualizing the 3-Amino-1-propanol Pathway

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Synthetic Process A 3-Amino-1-propanol Step1 Step 1: Ring Closure A->Step1 B Phosphorus Oxychloride (POCl₃) B->Step1 R1 Triethylamine R1->Step1 Base R2 2-Chloroethylamine HCl Step2 Step 2: Substitution R2->Step2 R3 Chloroacetyl Chloride Step3 Step 3: Acylation R3->Step3 R4 Sodium Borohydride (NaBH₄) Step4 Step 4: Reduction R4->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Final Ifosfamide Step4->Final

Caption: Workflow for Ifosfamide synthesis starting from 3-Amino-1-propanol.

The Advanced Intermediate Route: N-(2-chloroethyl)-N-(3-hydroxypropyl)amine

This synthetic approach utilizes a precursor that already contains one of the N-(2-chloroethyl) side chains and the 3-hydroxypropyl backbone. This simplifies the subsequent steps required to form the final product.

Synthetic Pathway Overview
  • Cyclization: N-(2-chloroethyl)-N-(3-hydroxypropyl)amine is reacted with phosphorus oxychloride to form the key intermediate, 3-(2-chloroethyl)-2-chlorotetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.[7]

  • Final Side-Chain Addition: This chlorinated intermediate is then reacted with a second equivalent of 2-chloroethylamine to complete the molecule, forming Ifosfamide.[7]

This route is more convergent but requires the prior synthesis of the N-(2-chloroethyl)-N-(3-hydroxypropyl)amine precursor, which can add steps to the overall process if not commercially available at a reasonable cost.

The Historical Route: Synthesis via Aziridine

Early syntheses of Ifosfamide utilized aziridine (also known as ethyleneimine). While chemically effective, this route has been largely abandoned in industrial settings due to the extreme toxicity and explosive nature of aziridine.[4]

Synthetic Pathway Overview

The synthesis generally involves reacting a phosphorus oxychloride derivative with aziridine. A subsequent ring-opening step with hydrochloric acid is then required to form the N-(2-chloroethyl) side chain.[4] The process is often plagued by low yields (around 20%), long reaction times, and complex purification.[5] The significant safety risks associated with handling large quantities of aziridine make this route unsuitable for modern pharmaceutical manufacturing.

Visualizing Precursor Starting Points

G cluster_precursors Primary Precursors P1 3-Amino-1-propanol Intermediate Cyclic Phosphoramide Intermediate P1->Intermediate Multi-step (Safer) P2 N-(2-chloroethyl)-N- (3-hydroxypropyl)amine P2->Intermediate Direct Cyclization P3 Aziridine P3->Intermediate Hazardous Route Ifosfamide Ifosfamide Intermediate->Ifosfamide

Caption: Comparison of starting precursors for Ifosfamide synthesis.

Performance Comparison: A Data-Driven Analysis

The choice of a synthetic route in a pharmaceutical setting is a multi-faceted decision, balancing yield, purity, cost, safety, and scalability.

Parameter3-Amino-1-propanol RouteN-(2-chloroethyl)-N-(3-hydroxypropyl)amine RouteAziridine Route
Overall Yield 30-35% (reported total recovery)[5], with some newer patents suggesting yields up to 60-77%[4]Yields can be high for the final steps (e.g., 78% from an aziridine-opened intermediate)[7], but depend on the precursor's synthesis.~20%[5]
Number of Steps ~4 steps, often in one pot[5]~2 steps from the precursor[7]3-4 steps[5]
Key Reagents POCl₃, Triethylamine, 2-Chloroethylamine HCl, Chloroacetyl Chloride, NaBH₄POCl₃, 2-ChloroethylamineAziridine, POCl₃, HCl
Safety Concerns Moderate. Use of POCl₃ and chloroacetyl chloride requires care. NaBH₄ can be explosive.[4]Moderate. Use of POCl₃.Extreme. Aziridine is highly toxic, carcinogenic, and can polymerize explosively.[4]
Industrial Scalability High. Simple operations and avoidance of highly toxic materials make it suitable for large-scale production.[5]Moderate. Dependent on the cost and availability of the advanced precursor.Very Low. Safety risks are a major barrier to industrial use.[4][5]

Causality and Field-Proven Insights

  • Why is the 3-Amino-1-propanol route preferred? Its primary advantage lies in its safety profile and operational simplicity.[5] Starting with readily available, less hazardous chemicals allows for a more controlled and predictable process on an industrial scale. While the overall yield was historically moderate, newer process refinements have significantly improved its efficiency.[4] The ability to perform the synthesis without isolating each intermediate drastically reduces production time and cost.

  • The trade-off with the advanced intermediate route: Using N-(2-chloroethyl)-N-(3-hydroxypropyl)amine appears more efficient on paper (fewer steps to the final product). However, the synthesis of this precursor itself must be considered. If it is not commercially viable, its on-site preparation adds complexity and cost, potentially negating the benefits of the shorter final pathway.

  • The legacy of the Aziridine route: This method is a classic example of how early synthetic chemistry prioritized chemical feasibility over safety. The extreme hazards associated with aziridine are unacceptable under modern process safety management standards, making it a textbook case for process redevelopment in the pharmaceutical industry.[4]

Experimental Protocols

The following protocols are illustrative and based on methodologies described in the patent literature. They should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Protocol 1: Ifosfamide Synthesis from 3-Amino-1-propanol[6]

Objective: To synthesize Ifosfamide via a four-step, one-pot reaction sequence.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 3-Amino-1-propanol

  • Triethylamine (TEA)

  • 2-Chloroethylamine hydrochloride

  • Chloroacetyl chloride

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Methodology:

  • Step 1 & 2: Ring Closure and First Substitution

    • In a reaction vessel under an inert atmosphere, add a solution of POCl₃ (1.05 eq) in DCM.

    • Cool the vessel to -5°C.

    • Slowly add a pre-mixed solution of 3-amino-1-propanol (1.0 eq) and TEA (2.0 eq) in DCM, maintaining the temperature below 0°C. A white precipitate of triethylamine hydrochloride will form.

    • Stir the reaction at -5°C for 2 hours.

    • To the same vessel, add 2-chloroethylamine hydrochloride (0.95 eq).

    • Slowly add additional TEA (1.9 eq) and allow the reaction to proceed for approximately 3 hours.

  • Step 3: Acylation

    • Cool the reaction mixture again to -5°C.

    • Slowly add chloroacetyl chloride (1.0 eq) and allow the reaction to stir for 5-10 hours, gradually warming to room temperature.

    • Work-up: Filter the triethylamine hydrochloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated intermediate.

  • Step 4: Reduction

    • Dissolve the crude intermediate in THF.

    • Add NaBH₄ (1.5 eq) portion-wise while stirring at room temperature.

    • Heat the reaction to 40°C and stir for 10-20 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up: Carefully quench the reaction with water. Extract the product with DCM. Combine organic layers, dry, and concentrate.

    • Purification: The crude Ifosfamide can be purified by silica gel column chromatography or crystallization to yield the final product.

Conclusion

The synthesis of Ifosfamide provides a compelling case study in the evolution of pharmaceutical manufacturing. While multiple pathways exist, the route originating from 3-amino-1-propanol and phosphorus oxychloride has emerged as the most balanced and industrially viable method. It successfully mitigates the severe safety concerns associated with the historical aziridine route while offering a scalable, efficient, and operationally simple process. The alternative using the pre-formed N-(2-chloroethyl)-N-(3-hydroxypropyl)amine precursor offers a more direct cyclization but is contingent on the economics of this advanced intermediate. For researchers and drug development professionals, understanding the intricate trade-offs between yield, safety, cost, and scalability is paramount when selecting a synthetic strategy for this vital chemotherapeutic agent. The 3-amino-1-propanol route represents the current state-of-the-art for a robust and responsible synthesis of Ifosfamide.

References

  • Zhang, L. (2008). The Synthesis of Ifosfamide. Dissertation. Retrieved from [Link]

  • He, G. (2007). Method of synthesizing ifosfamide. CN101058589A. Google Patents.
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  • Ludeman, S. M., et al. (1976). Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo. Cancer Research, 36(7 PT 1), 2278-81. Retrieved from [Link]

  • He, G. (2008). Method of synthesizing ifosfamide. CN100526322C. Google Patents.
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  • Chirotech Technology Ltd. (1997). Ifosfamide, analogues thereof and their preparation. WO1997022614A1. Google Patents.
  • Misiura, K., et al. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226-30. Retrieved from [Link]

  • Peter, G., & Voelcker, G. (1995). Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Arzneimittelforschung, 45(3), 323-6. Retrieved from [Link]

  • Beyoğlu, D., & Idle, J. R. (2012). Ifosfamide - History, efficacy, toxicity and encephalopathy. Current Cancer Therapy Reviews, 8(2), 99-121. Retrieved from [Link]

  • Singh, H., & Saadabadi, A. (2024). Ifosfamide. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • El-Serafi, I., et al. (2016). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 26(9), 434-44. Retrieved from [Link]

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Comparative

A Comparative Guide to the Efficacy of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Derivatives as Potential Antibacterial Agents

In the ever-escalating battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense, particularly against multidrug-resistant Gram-positive pathogens.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense, particularly against multidrug-resistant Gram-positive pathogens.[1][2][3] Linezolid, the first clinically approved oxazolidinone, paved the way for extensive research into novel derivatives with improved potency, a broader spectrum of activity, and enhanced safety profiles.[1] This guide provides a comprehensive comparison of the efficacy of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one derivatives and related analogues, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and detail the methodologies crucial for their evaluation.

The Oxazolidinone Core: A Unique Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[4][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis.[5] This distinct mechanism of action minimizes the likelihood of cross-resistance with other antibiotic classes, making them invaluable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3]

The fundamental pharmacophore of antibacterial oxazolidinones consists of a central 1,3-oxazolidin-2-one ring, an N-aryl substituent (B-ring), and a critical substituent at the C-5 position of the oxazolidinone ring (A-ring). While much of the research has focused on modifications of the N-aryl and C-5 positions, the substituent at the N-3 position of the oxazolidinone ring also plays a role in the overall activity and properties of the molecule. This guide will explore the impact of a 3-hydroxypropyl group at this position in the context of other critical structural modifications.

Structure-Activity Relationship (SAR) of Oxazolidinone Derivatives

The antibacterial potency of oxazolidinone derivatives is intricately linked to their chemical structure. Understanding the SAR is paramount for the rational design of new, more effective agents.

The Critical Role of the C-5 Substituent

Modifications at the C-5 position of the oxazolidinone ring are crucial for antibacterial activity. The (S)-configuration of the C-5 side chain is essential for potent activity.[6] The acetamidomethyl group of linezolid has been a focal point of modification. Replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity.[7] For instance, derivatives with a 5-thiourea group have demonstrated 4-8 times stronger in vitro activity than linezolid.[7]

The Influence of the N-Aryl (B-Ring) Substituent

The nature of the substituent on the N-aryl ring significantly influences the antibacterial spectrum and potency. An electron-rich group, such as the morpholine ring in linezolid, is known to improve the safety profile of the drug.[8] Fused heterocyclic C-ring substructures have also been explored, with some compounds exhibiting superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria.[9]

The N-3 Position: The Impact of a 3-Hydroxypropyl Group

While less explored than the C-5 and N-aryl positions, the substituent at the N-3 position can influence the physicochemical properties of the molecule, such as solubility and membrane permeability. A 3-hydroxypropyl group introduces a polar hydroxyl functionality, which could potentially enhance aqueous solubility. However, excessive polarity might hinder permeation through the lipid-rich bacterial cell wall. The optimal balance of hydrophilic and lipophilic properties is crucial for antibacterial efficacy.[10]

Comparative In Vitro Efficacy of Oxazolidinone Derivatives

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro antibacterial potency of a compound. The following tables summarize the MIC values of representative oxazolidinone derivatives against various bacterial strains, highlighting the impact of different structural modifications.

CompoundR (C-5 Substituent)B-Ring SubstituentS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)Reference
Linezolid -CH₂NHC(O)CH₃3-fluoro-4-morpholinophenyl1-41-41-4[1][11]
Tedizolid -CH₂OH4-(pyridin-2-yl)phenyl0.25-0.50.25-0.50.25-0.5[11]
Compound 12h -CH₂NHC(S)CH₃Benzoxazinone C-ring<0.125<0.125<0.125[9]
Compound 16 -CH₂NHC(S)NH₂3-fluoro-4-morpholinophenyl0.25-0.50.25-0.50.25-0.5[7]

Table 1: Comparative MIC values of selected oxazolidinone derivatives.

CompoundR¹ (N-3 Substituent)R² (C-5 Substituent)Bacterial StrainMIC (µg/mL)Reference
Derivative 21d Pyridin-3-ylVaried amide side chainS. pneumoniae0.5[12]
Derivative 6m Varied piperazino-CH₂-1,2,3-triazolyl-glycinylS. aureus0.25-0.5[13]
Derivative 7j 5-Fluoropyridin-3-ylPyrimidine substituted piperazineS. aureus0.25[14]
AZD2563 Not specifiedNot specifiedCorynebacterium spp.0.25[15]

Table 2: MIC values of N-substituted oxazolidinone derivatives.

Experimental Protocols for Efficacy Evaluation

The determination of a compound's antibacterial efficacy relies on standardized and reproducible experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is the most common method for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The oxazolidinone derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: An MIC test is performed as described above.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Key Concepts and Workflows

Diagrams can aid in understanding the complex relationships in drug discovery and evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Efficacy Evaluation cluster_optimization Lead Optimization A Lead Compound (e.g., Linezolid) B SAR Analysis A->B Analyze C Design of Novel Derivatives B->C Inform D Chemical Synthesis C->D Synthesize E In Vitro Screening (MIC, MBC) D->E Test F Activity against Resistant Strains E->F Confirm I Further SAR Studies E->I Feedback G In Vivo Animal Models F->G Validate H ADME/Tox Profiling G->H Assess J Candidate Drug G->J Select H->I Refine I->C Iterate Mechanism_of_Action cluster_inhibition P_site P-site A_site A-site fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binds Oxazolidinone Oxazolidinone Derivative Oxazolidinone->A_site Binds to A-site on peptidyl transferase center Inhibition Blocks binding of -aminoacyl-tRNA to A-site mRNA mRNA Protein_Synthesis_Blocked Protein Synthesis Inhibited

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: A Comparative Framework

This guide provides a comprehensive framework for the in vitro evaluation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds. While this specific molecule...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds. While this specific molecule is primarily documented as a synthetic intermediate, particularly in the preparation of Ifosfamide analogs, its core oxazolidinone structure warrants investigation into its potential biological activities.[1][2] This document will therefore serve as a comparative guide, outlining the necessary in vitro studies to characterize its potential antimicrobial efficacy and cytotoxic profile against established alternatives.

The oxazolidinone class is of significant interest to researchers, most notably for its potent antibacterial properties.[3][4] The first clinically approved drug in this class, Linezolid, marked a significant advancement in treating infections caused by multidrug-resistant Gram-positive bacteria.[3][5] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, allows them to be effective against strains resistant to other antibiotic classes.[6]

This guide will therefore proceed with the hypothesis that 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one may possess antimicrobial properties. We will detail the essential in vitro assays required to test this hypothesis, compare its potential performance benchmarks against established oxazolidinones like Linezolid and Tedizolid, and provide the rationale behind each experimental step.

Proposed In Vitro Evaluation Workflow

To comprehensively assess the biological potential of a novel oxazolidinone such as 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a tiered experimental approach is recommended. This workflow is designed to first establish its antimicrobial activity and spectrum, then to quantify its potency and bactericidal or bacteriostatic nature, and finally to assess its preliminary safety profile through cytotoxicity screening.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Preliminary Safety Profile Primary_Screening Minimum Inhibitory Concentration (MIC) Assay Panel Panel of Gram-positive & Gram-negative bacteria Primary_Screening->Panel Test against MBC Minimum Bactericidal Concentration (MBC) Assay Primary_Screening->MBC If active Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity Determine selectivity index Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill Determine bactericidal/bacteriostatic Human_Cells Human Cell Lines (e.g., HEK293, HepG2) Cytotoxicity->Human_Cells Test against G cluster_0 Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex (Blocked) 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to P-site Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis

Caption: Oxazolidinones inhibit protein synthesis by preventing formation of the 70S initiation complex.

This mechanism involves binding to the P-site on the 50S ribosomal subunit, which in turn prevents the formation of the functional 70S initiation complex with mRNA and fMet-tRNA. [6]This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect in most cases. [7][8]

Conclusion and Future Directions

While 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is currently recognized as a chemical intermediate, its core structure suggests a potential for antimicrobial activity that warrants empirical investigation. The in vitro assays detailed in this guide provide a robust and logical pathway for elucidating its biological profile. By comparing the resulting data against established benchmarks from clinically successful oxazolidinones, researchers can effectively determine if this compound represents a novel lead for further development. Should primary screening reveal significant antimicrobial activity, subsequent studies should focus on structure-activity relationships (SAR), mechanism of action confirmation, and in vivo efficacy models.

References

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  • Pillai, S. K., Eliopoulos, G. M., & Moellering, R. C., Jr. (2003). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. The Canadian Journal of Infectious Diseases, 14(4), 213–223. Available from: [Link]

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  • Singh, S., et al. (2014). In Vitro and In Vivo Activities of Three Oxazolidinones against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(7), 4149–4156. Available from: [Link]

  • Neu, H. C., Novelli, A., Saha, G., & Chin, N. X. (1988). In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105. Antimicrobial Agents and Chemotherapy, 32(4), 580–583. Available from: [Link]

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  • MDPI. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Available from: [Link]

  • PubChemLite. (n.d.). 3-(3-hydroxypropyl)-2-oxazolidinone (C6H11NO3). Available from: [Link]

  • PubMed. (2014). In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Analogs

Introduction: The Enduring Challenge of Resistance and the Oxazolidinone Solution The relentless rise of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Resistance and the Oxazolidinone Solution

The relentless rise of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to modern medicine.[1][2] In this landscape, the oxazolidinones stand out as a critical class of synthetic antibiotics. Their introduction, marked by the approval of Linezolid in 2000, provided a new line of defense against these resilient infections.[1] The power of oxazolidinones lies in their unique mechanism of action: they are potent inhibitors of bacterial protein synthesis.[2][3] By binding to the 50S ribosomal subunit, they halt the assembly of the translational machinery at a very early stage, a mechanism distinct from most other antibiotic classes and thus effective against cross-resistant strains.[3][4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxazolidinone analogs, with a specific focus on derivatives of the 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one scaffold. We will dissect the molecular architecture of these compounds, explain the causality behind experimental design, and present comparative data to illuminate the path toward designing more potent and selective antibacterial agents.

The Core Pharmacophore and Mechanism of Action

Oxazolidinones exert their bacteriostatic effect by targeting the bacterial ribosome with high specificity.[2] They bind to the peptidyl transferase center (PTC) on the 23S rRNA component of the 50S subunit.[3][6] This binding event physically obstructs the formation of the 70S initiation complex, a crucial first step in protein synthesis where the 50S and 30S subunits join with N-formylmethionyl-tRNA.[5][7] By preventing this assembly, protein synthesis is arrested before it can even begin.

The fundamental pharmacophore responsible for this activity can be dissected into three key regions, as exemplified by the archetypal drug Linezolid:

  • A-Ring: The core 1,3-oxazolidin-2-one ring.

  • B-Ring: The N-aryl substituent at the N-3 position.

  • C-5 Side Chain: The substituent at the C-5 position of the A-ring.[8][9]

The precise nature and orientation of these components are critical for effective binding to the ribosomal target.

Caption: Mechanism of oxazolidinone antibacterial action.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of an oxazolidinone analog is exquisitely sensitive to its molecular structure. Modifications to any part of the pharmacophore can drastically alter its potency, spectrum, and safety profile.

The A-Ring and C-5 Side Chain: A Critical Stereocenter

The oxazolidinone core (A-Ring) is the anchor of the molecule. The most critical feature is the stereochemistry at the C-5 position. For potent antibacterial activity, the (S)-configuration is essential.[10] The substituent at this position plays a vital role in positioning the molecule within the ribosomal binding pocket.

  • Acetamidomethyl Group: The C-5 acetamidomethyl side chain, found in Linezolid, is a well-established motif for strong activity.

  • Alternative Side Chains: Research has shown that other substituents can be equally or even more effective. Hydroxymethyl or 1,2,3-triazole groups at the C-5 position have been shown to retain high potency, particularly against resistant strains that employ the cfr methyltransferase gene.[11] This is a crucial insight for overcoming emerging resistance mechanisms.

  • Bioisosteric Replacements: Replacing the carbonyl oxygen of the acetamido group with sulfur to form a thiocarbonyl can enhance in vitro activity, demonstrating that subtle electronic and steric changes can have a significant impact.[12]

The N-3 Substituent: The Pivotal Role of the Aryl Ring

The substituent at the N-3 position of the oxazolidinone ring is arguably the most significant determinant of high-potency antibacterial activity. Extensive research has consistently shown that an aryl group, typically a substituted phenyl ring, is necessary for potent inhibition of bacterial protein synthesis.[9][11][13]

This brings us to the core topic of this guide: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one analogs . These compounds replace the crucial N-aryl moiety with an N-alkyl chain. While the terminal hydroxyl group on the propyl chain could potentially form a hydrogen bond, the replacement of the entire aryl ring with a flexible alkyl chain is generally detrimental to antibacterial activity.

Why is the N-Aryl Group so important?

The N-aryl ring (the B-ring) is involved in crucial π-π stacking and hydrophobic interactions within a specific pocket of the ribosome. Removing this group eliminates these key binding interactions, leading to a significant drop in affinity for the target. Studies on related compounds designed as monoamine oxidase inhibitors (MAOIs) have shown that replacing the N-aryl group with an N-alkyl group causes a dramatic decrease in inhibitory activity (K_i values shifting from 10⁻⁷ M to 10⁻³–10⁻⁴ M).[13] A similar effect is observed in their antibacterial potency. Therefore, while synthetically accessible, simple N-alkyl oxazolidinones like the 3-(3-hydroxypropyl) analogs are not considered viable candidates for potent antibacterial agents.

Further modifications, such as adding fused heterocyclic C-rings to the B-ring, can introduce additional hydrogen bond donor and acceptor sites, further enhancing binding affinity and potency.[14]

Comparative In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of oxazolidinone analogs. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of antibacterial potency.[6] This data provides a quantitative comparison and highlights the SAR principles discussed above.

Compound/AnalogC-5 SubstituentN-3 SubstituentMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. Linezolid-Resistant S. aureusReference
Linezolid -CH₂NHC(O)CH₃3-Fluoro-4-morpholinylphenyl1-2>64[11][14]
Tedizolid -CH₂OH4-(Pyridin-2-yl)phenyl with a tetrazole D-ring0.25-0.50.5-1[11]
Radezolid -CH₂NHC(O)CH₃3-Fluoro-4-(thiomorpholinyl)phenyl0.52[11]
Compound 8c -CH₂NHC(O)CH₃Phenyl with benzoxazinone C-ring0.251[14]
Compound 12a -CH₂OHPhenyl with benzoxazinone C-ring0.1250.5[14]
Hypothetical Analog -CH₂NHC(O)CH₃3-HydroxypropylExpected > 64Expected > 64SAR Principles[13]

Data Interpretation: This table clearly illustrates that potent activity is associated with complex N-aryl systems. Analogs like 8c and 12a , which feature extended, fused heterocyclic C-rings, show superior activity compared to Linezolid, even against resistant strains.[14] The replacement of the C-5 acetamide with a hydroxymethyl group (compare 8c to 12a ) can further boost potency. The hypothetical 3-(3-hydroxypropyl) analog is predicted to have very poor activity due to the absence of the critical N-aryl ring.

Experimental Protocols: A Framework for Evaluation

The evaluation of novel antibiotic candidates requires a systematic and validated approach. The following are detailed protocols for essential in vitro assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay is the gold standard for determining the antimicrobial potency of a compound.[15][16]

Causality: The choice of broth microdilution is based on its ability to provide a quantitative result (the MIC value) in a high-throughput format, allowing for the efficient screening of multiple compounds against various bacterial strains.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of 5 x 10⁵ Colony Forming Units (CFU)/mL.[15]

  • Compound Serial Dilution: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate using MHB to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[6][15]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells, providing an early indication of its potential toxicity.[15]

Causality: It is crucial to ensure that the antibacterial activity is not due to general cytotoxicity. The MTT assay is a reliable, colorimetric method that measures mitochondrial metabolic activity, which is directly proportional to the number of viable cells.

  • Cell Seeding: Human cell lines (e.g., HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 24-48 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of ~570 nm. The results are used to calculate the concentration that inhibits cell growth by 50% (IC₅₀).

Caption: A typical workflow for SAR-based antibiotic discovery.

Conclusion and Future Directions

The structure-activity relationship of oxazolidinones is a well-defined field where specific structural motifs are strongly correlated with antibacterial potency. The evidence overwhelmingly indicates that an N-aryl substituent is a non-negotiable feature for high-affinity binding to the bacterial ribosome. Consequently, 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one analogs , which lack this critical aryl ring, are not promising templates for potent antibacterial agents.

Future research in the field of oxazolidinones should continue to focus on:

  • Overcoming Resistance: Designing novel C-5 side chains and C/D-ring structures that maintain potency against strains with ribosomal mutations or the cfr gene.[11]

  • Expanding the Spectrum: Modifying the core scaffold to improve permeation through the outer membrane of Gram-negative bacteria, a significant challenge for this class.[17][18]

  • Optimizing Safety: Fine-tuning the structure to reduce the potential for off-target effects, such as monoamine oxidase inhibition, which can lead to drug-drug interactions.[8]

By leveraging the deep understanding of oxazolidinone SAR, researchers can continue to innovate and develop next-generation antibiotics that are essential in the global fight against antimicrobial resistance.

References

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Validation

A Comparative Guide to the Analytical Characterization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of key analytical methodologies for the str...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of key analytical methodologies for the structural elucidation and purity assessment of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, a heterocyclic compound with potential applications in medicinal and organic chemistry.[1][2][3][4][5] By understanding the strengths and limitations of each technique, you can develop a comprehensive analytical strategy to ensure the quality and integrity of your research.

Introduction to 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (MW: 145.16 g/mol , Formula: C₆H₁₁NO₃) is a derivative of the oxazolidinone ring system, a privileged scaffold in medicinal chemistry.[1] Its structure incorporates a hydroxyl group and a carbamate within the oxazolidinone ring, presenting unique analytical challenges and opportunities. Accurate characterization is essential for confirming its identity, determining its purity, and understanding its stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination. For 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, both ¹H and ¹³C NMR provide unambiguous evidence of its covalent framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed information about the connectivity of protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

Data Interpretation:

The expected ¹H NMR spectrum of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one would exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen), leading to a predictable downfield shift for protons closer to these heteroatoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
-CH₂- (oxazolidinone ring, adjacent to O)~4.3Triplet2H
-CH₂- (oxazolidinone ring, adjacent to N)~3.6Triplet2H
-N-CH₂- (propyl chain)~3.4Triplet2H
-CH₂-CH₂-CH₂-OH (central methylene)~1.8Quintet2H
-CH₂-OH (propyl chain)~3.7Triplet2H
-OHVariableSinglet (broad)1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and chemical environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Proton-decoupled sequence.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR processing.

Data Interpretation:

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their functional groups. The carbonyl carbon of the oxazolidinone ring is expected to be significantly downfield.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (carbamate)~158
-CH₂- (oxazolidinone ring, adjacent to O)~62
-CH₂- (oxazolidinone ring, adjacent to N)~45
-N-CH₂- (propyl chain)~40
-CH₂-CH₂-CH₂-OH (central methylene)~30
-CH₂-OH (propyl chain)~60

Note: Chemical shifts are approximate and can vary based on solvent.[6][7]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, techniques like Electrospray Ionization (ESI) are ideal due to its polarity.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is expected to be effective.

    • Scan Range: m/z 50-300.

Data Interpretation:

In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 146.08. Other adducts like [M+Na]⁺ (m/z 168.06) may also be present.[8] Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing further structural confirmation. Common fragmentation pathways for oxazolidinones involve cleavage of the side chain and opening of the heterocyclic ring.[9][10][11]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable tool for assessing the purity of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and for quantitative analysis.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like ours, reverse-phase HPLC is the method of choice.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). For example, a starting condition could be 80:20 Water:Acetonitrile.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30 °C.

    • Detection: UV detection at a wavelength where the chromophore (the oxazolidinone ring) absorbs, typically around 210-220 nm.

    • Injection Volume: 10 µL.

Data Interpretation:

A pure sample of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one will show a single major peak. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. The presence of other peaks indicates impurities. The area of each peak is proportional to its concentration, allowing for the determination of purity by area percent. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principle: FTIR measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of IR radiation excites molecular vibrations, and the resulting spectrum is a unique "fingerprint" of the molecule.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample or a drop of the liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Interpretation:

The FTIR spectrum will show characteristic absorption bands for the functional groups in 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (alcohol)3500-3200 (broad)Stretching
C-H (alkane)2950-2850Stretching
C=O (carbamate)~1750 (strong)Stretching
C-O (ether-like in ring)1250-1050Stretching
C-N1200-1000Stretching

The presence of a strong, sharp peak around 1750 cm⁻¹ is a key indicator of the carbonyl group in the oxazolidinone ring. The broad O-H stretch confirms the presence of the hydroxyl group.[13][14][15]

Thermal Analysis: Assessing Thermal Stability and Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the thermal properties of a material.

Principle:

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting points, glass transitions, and other thermal events.

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation: A DSC or TGA instrument.

  • Analysis Conditions:

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: Typically from ambient to a temperature beyond the expected decomposition point (e.g., 25 °C to 400 °C).

    • Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate.

Data Interpretation:

  • DSC: A sharp endothermic peak in the DSC thermogram will indicate the melting point of the crystalline solid. The purity of the sample can also be estimated from the shape of the melting peak.

  • TGA: The TGA curve will show the temperature at which the compound begins to decompose (onset of mass loss). A single-step decomposition would be expected for this molecule. The absence of significant mass loss before the main decomposition event suggests the sample is free of volatile impurities like residual solvent.[16][17][18]

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations Primary Application
¹H & ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural elucidation.Requires relatively pure sample, lower sensitivity than MS.Structure Confirmation
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, can be coupled with chromatography (LC-MS).Isomers may not be distinguishable without fragmentation.Molecular Weight Determination
HPLC Purity, quantification, and separation of mixtures.High resolution, quantitative, and reproducible.Requires a chromophore for UV detection, method development can be time-consuming.Purity and Assay
FTIR Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.Functional Group Identification
Thermal Analysis Melting point, thermal stability, and purity estimation.Provides information on physical properties.Not a primary method for structural identification.Physical Characterization

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the comprehensive characterization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and the interplay between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization synthesis Synthesis of 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Primary Structure Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group Verification thermal Thermal Analysis (DSC, TGA) synthesis->thermal Physical Property Characterization ms Mass Spectrometry nmr->ms Confirm Molecular Weight hplc HPLC Analysis ms->hplc Purity Assessment hplc->nmr Isolate Impurities for Structure Elucidation logical_relationships cluster_structure Structural Information cluster_properties Physicochemical Properties compound 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one nmr NMR (Connectivity) compound->nmr ms MS (Molecular Formula) compound->ms ftir FTIR (Functional Groups) compound->ftir hplc HPLC (Purity) compound->hplc thermal DSC/TGA (Thermal Stability) compound->thermal nmr->ms Complementary Data nmr->ftir Cross-validation hplc->ms LC-MS

Caption: Logical relationships between analytical techniques for comprehensive characterization.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. While NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight, and HPLC is crucial for determining purity. FTIR and thermal analysis offer valuable complementary information regarding functional groups and physical properties, respectively. By judiciously applying these methods, researchers can ensure the identity, purity, and quality of their compounds, which is a critical step in any scientific endeavor.

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Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Introduction: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a valuable heterocyclic compound employed as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring bo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is a valuable heterocyclic compound employed as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both a hydroxyl group and a cyclic carbamate, makes it a versatile building block for introducing specific functionalities into larger molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of common and emerging methods for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, supported by experimental data and protocols to aid in the selection of the most suitable method for a given application.

The Synthetic Landscape: An Overview

The synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one fundamentally involves the formation of the oxazolidinone ring from the precursor 3-amino-1-propanol. The key variable in the synthetic routes is the choice of the carbonyl source, which dictates the reaction conditions, catalyst requirements, and overall efficiency. This guide will focus on a comparative analysis of three prominent methods utilizing different carbonylating agents: ethylene carbonate, diethyl carbonate, and urea. While the direct utilization of carbon dioxide (CO2) is a burgeoning field in green chemistry for oxazolidinone synthesis, specific, high-yield protocols for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one are not yet well-established in publicly available literature.

Method 1: Reaction of 3-Amino-1-propanol with Ethylene Carbonate

This method is a widely employed and straightforward approach for the synthesis of N-substituted 2-oxazolidinones. The reaction proceeds via a nucleophilic attack of the primary amine of 3-amino-1-propanol on one of the carbonyl carbons of ethylene carbonate, leading to a ring-opening and subsequent intramolecular cyclization to form the oxazolidinone ring, with ethylene glycol as the primary byproduct.

Experimental Protocol

A detailed experimental procedure for this synthesis is outlined in U.S. Patent 5,081,261. The following is a representative protocol based on the principles described therein:

  • Reaction Setup: A mixture of 3-amino-1-propanol (1.0 equivalent) and ethylene carbonate (1.0 to 1.2 equivalents) is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser. While the reaction can be performed neat, a high-boiling inert solvent such as toluene or xylene can be used.

  • Heating: The reaction mixture is heated to a temperature of 120-150 °C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Byproduct Removal: The reaction generates ethylene glycol as a byproduct. To drive the equilibrium towards the product, the ethylene glycol can be removed by distillation, potentially under reduced pressure.

  • Workup and Purification: After completion of the reaction (typically several hours), the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Causality of Experimental Choices

The choice of a 1:1 to slight excess of ethylene carbonate ensures efficient conversion of the starting amino alcohol. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack and subsequent cyclization. The removal of the ethylene glycol byproduct is a critical step to achieve high yields, as its presence can lead to reversible reactions and limit the conversion.

G cluster_0 Method 1: Ethylene Carbonate Route 3-Amino-1-propanol 3-Amino-1-propanol Reaction Mixture Reaction Mixture 3-Amino-1-propanol->Reaction Mixture Ethylene Carbonate Ethylene Carbonate Ethylene Carbonate->Reaction Mixture Heating (120-150 °C) Heating (120-150 °C) Reaction Mixture->Heating (120-150 °C) Purification Purification Heating (120-150 °C)->Purification Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Purification->Product

Caption: Workflow for the synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one using ethylene carbonate.

Method 2: Microwave-Assisted Reaction with Diethyl Carbonate

The use of diethyl carbonate as a carbonyl source offers an alternative to ethylene carbonate. This method often requires a catalyst, such as a base, to facilitate the reaction. The application of microwave irradiation has been shown to significantly accelerate the synthesis of oxazolidinones, leading to shorter reaction times and often improved yields compared to conventional heating.[1]

Experimental Protocol

The following protocol is adapted from established microwave-assisted procedures for the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate.[1]

  • Reagent Preparation: In a 10 mL microwave reaction vessel, 3-amino-1-propanol (1.0 equivalent), diethyl carbonate (1.5 to 2.0 equivalents), and a catalytic amount of a base such as sodium methoxide (e.g., 0.05 equivalents) or potassium carbonate are combined.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a temperature of 125-135 °C for a period of 15-30 minutes. The reaction is typically carried out at a power of 100-150 W.

  • Workup: After the reaction is complete, the mixture is cooled. The reaction mixture is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Causality of Experimental Choices

The excess of diethyl carbonate helps to drive the reaction to completion. The basic catalyst is crucial for deprotonating the amino alcohol, increasing its nucleophilicity. Microwave irradiation provides rapid and uniform heating, which dramatically reduces the reaction time from hours to minutes. The choice of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the reagents at atmospheric pressure, further accelerating the reaction rate.

G cluster_1 Method 2: Diethyl Carbonate (Microwave) 3-Amino-1-propanol 3-Amino-1-propanol Microwave Irradiation (125-135 °C) Microwave Irradiation (125-135 °C) 3-Amino-1-propanol->Microwave Irradiation (125-135 °C) Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Microwave Irradiation (125-135 °C) Base Catalyst Base Catalyst Base Catalyst->Microwave Irradiation (125-135 °C) Purification Purification Microwave Irradiation (125-135 °C)->Purification Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Purification->Product

Caption: Workflow for the microwave-assisted synthesis using diethyl carbonate.

Method 3: Microwave-Assisted Reaction with Urea

Urea represents a cost-effective, readily available, and solid carbonyl source for the synthesis of oxazolidinones. The reaction with amino alcohols typically proceeds at elevated temperatures and can be significantly enhanced by microwave irradiation. This method offers a "greener" alternative to some carbonate reagents, with ammonia and carbon dioxide as the theoretical byproducts.[2]

Experimental Protocol

This protocol is based on the microwave-assisted synthesis of oxazolidin-2-ones from urea and ethanolamine, adapted for 3-amino-1-propanol.[2]

  • Reagent Mixture: 3-amino-1-propanol (1.0 equivalent) and urea (1.0 to 1.5 equivalents) are placed in a microwave-transparent vessel. A catalytic amount of a substance that absorbs microwaves efficiently, such as a small amount of nitromethane, can be added to create "hot spots" and facilitate the reaction in a chemical paste medium.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation. The optimal power and time will need to be determined empirically but are expected to be in the range of 100-300 W for 10-20 minutes.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and the solid residue is dissolved in a suitable solvent like dichloromethane. The solution is then filtered to remove any insoluble byproducts. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

Causality of Experimental Choices

The use of urea as a solid carbonylating agent simplifies handling and is economically advantageous. Microwave irradiation is key to providing the necessary energy for the reaction to proceed at a reasonable rate, as conventional heating would require significantly longer reaction times. The addition of a microwave absorber can be beneficial for initiating the reaction in a solid or paste-like mixture.

G cluster_2 Method 3: Urea (Microwave) 3-Amino-1-propanol 3-Amino-1-propanol Microwave Irradiation Microwave Irradiation 3-Amino-1-propanol->Microwave Irradiation Urea Urea Urea->Microwave Irradiation Purification Purification Microwave Irradiation->Purification Product 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Purification->Product

Caption: Workflow for the microwave-assisted synthesis using urea.

Performance Benchmark: A Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for the three synthetic methods. It is important to note that the data for the diethyl carbonate and urea methods are based on analogous reactions and may require optimization for the specific synthesis of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

ParameterMethod 1: Ethylene CarbonateMethod 2: Diethyl Carbonate (MW)Method 3: Urea (MW)
Starting Materials 3-Amino-1-propanol, Ethylene Carbonate3-Amino-1-propanol, Diethyl Carbonate3-Amino-1-propanol, Urea
Catalyst Typically none requiredBase (e.g., NaOMe, K2CO3)None or MW absorber
Solvent Optional (e.g., Toluene) or neatTypically none (neat)Typically none (paste)
Reaction Temperature 120-150 °C125-135 °CHigh (MW dependent)
Reaction Time Several hours15-30 minutes10-20 minutes
Reported Yield Good to high (product specific)Generally high (>85%)[1]Good to high (product specific)[2]
Byproducts Ethylene GlycolEthanolAmmonia, CO2
Safety Considerations Ethylene carbonate is a lachrymator.Diethyl carbonate is flammable.Urea is generally safe. Ammonia is a corrosive gas.
Cost-Effectiveness ModerateModerateHigh (Urea is inexpensive)
Green Chemistry Aspect Byproduct is a diol.Byproduct is ethanol.Byproducts are ammonia and CO2.

In-Depth Discussion and Recommendations

Method 1 (Ethylene Carbonate): This is a robust and well-established method. Its primary advantages are the simplicity of the reaction setup (often catalyst-free) and the potential for high yields. However, the requirement for relatively high temperatures and long reaction times can be a drawback. The effective removal of the ethylene glycol byproduct is crucial for maximizing the yield, which may add complexity to the process at a larger scale. This method is a reliable choice for laboratory-scale synthesis where reaction time is not a critical factor.

Method 2 (Microwave-Assisted Diethyl Carbonate): The key advantage of this method is the dramatic reduction in reaction time, making it highly attractive for rapid synthesis and library generation. The yields are generally reported to be high. The need for a basic catalyst and a microwave reactor are the main considerations. From a green chemistry perspective, the generation of ethanol as a byproduct is relatively benign. This method is highly recommended for researchers seeking to accelerate their synthetic workflow and for high-throughput synthesis applications.

Method 3 (Microwave-Assisted Urea): This method stands out for its cost-effectiveness and the use of a readily available and safe solid reagent. Similar to the diethyl carbonate method, it benefits from the speed of microwave-assisted synthesis. The generation of ammonia and CO2 as byproducts means that the reaction should be performed in a well-ventilated area or with appropriate trapping systems. This approach is particularly appealing for large-scale production where cost is a major driver and for laboratories seeking to adopt greener synthetic protocols.

The choice of the optimal synthesis method for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one depends on the specific priorities of the researcher or organization. For reliability and simplicity on a lab scale, the ethylene carbonate method is a solid choice. For speed and efficiency, particularly in a research and development setting, the microwave-assisted diethyl carbonate method is superior. For cost-effective and greener large-scale production, the microwave-assisted urea method presents a compelling alternative. It is recommended that for the microwave-assisted methods, initial small-scale optimization of reaction time and power may be necessary to achieve the best results for this specific substrate.

References

  • Lever, J. G. (1992). U.S. Patent No. 5,081,261. Washington, DC: U.S.
  • Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8815. [Link]

  • Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots. Synthesis, 2007(19), 3111-3112.
  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

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Validation

A Comparative Analysis of Oxazolidinone Antibacterial Agents: A Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant Gram-positive bacteria presents a formidable challenge in clinical settings, necessitating the development of novel antimicrobial agents. The oxazolidinones, a synthetic class of antibioti...

Author: BenchChem Technical Support Team. Date: January 2026

The rise of multidrug-resistant Gram-positive bacteria presents a formidable challenge in clinical settings, necessitating the development of novel antimicrobial agents. The oxazolidinones, a synthetic class of antibiotics, have emerged as a critical therapeutic option, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a comprehensive comparative analysis of key oxazolidinone antibacterial agents, offering in-depth technical insights and experimental protocols to support researchers, scientists, and drug development professionals in this vital field.

The Oxazolidinone Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage, a mechanism distinct from many other classes of antibiotics that target protein synthesis.[1] This unique mode of action is a key reason for their effectiveness against bacteria that have developed resistance to other protein synthesis inhibitors.[2][3]

The primary target of oxazolidinones is the 50S ribosomal subunit.[3][4] They bind to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[5][6] This complex is essential for the commencement of protein synthesis. By interfering with the binding of the initiator fMet-tRNA to the ribosomal P-site, oxazolidinones effectively halt the production of bacterial proteins.[6]

cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Oxazolidinone Oxazolidinone Oxazolidinone->50S_subunit Binds to 23S rRNA at Peptidyl Transferase Center No_Protein_Synthesis Protein Synthesis Blocked Oxazolidinone->No_Protein_Synthesis Prevents formation fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex

Caption: Mechanism of action of oxazolidinone antibacterial agents.

Comparative Overview of Key Oxazolidinones

While linezolid was the first oxazolidinone to be approved and has been widely used, newer agents like tedizolid have been developed with potentially improved characteristics.[7] The following table provides a comparative summary of these two key agents, along with a brief look at some next-generation compounds in development.

FeatureLinezolidTedizolidRadezolid & Sutezolid (In Development)
Spectrum of Activity Excellent activity against a wide range of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant streptococci.[8][9][10]Generally 4- to 32-fold more potent in vitro than linezolid against staphylococci, enterococci, and streptococci.[1][11] Also demonstrates activity against some linezolid-resistant strains.[1]Radezolid has completed phase 2 trials for community-acquired pneumonia and skin infections.[12] Sutezolid has completed phase 1 studies and is being investigated for tuberculosis.[12]
Pharmacokinetics High oral bioavailability (~100%).[8]Prodrug (tedizolid phosphate) with high oral bioavailability.[13] Longer half-life allows for once-daily dosing.[1]Investigated for potentially improved pharmacokinetic profiles.
Pharmacodynamics (fAUC/MIC) The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) that best correlates with efficacy is ≥80.[14]The fAUC/MIC target for efficacy is ≥3.[14]Preclinical and early clinical studies are defining their pharmacodynamic targets.
Clinical Efficacy Effective for skin and soft tissue infections, pneumonia, and infections caused by resistant Gram-positive pathogens.[15]Non-inferior to linezolid in clinical trials for acute bacterial skin and skin structure infections (ABSSSI), with a shorter 6-day treatment course compared to linezolid's 10 days.[1][11][16]Efficacy is under investigation in ongoing clinical trials.
Adverse Effects Myelosuppression (thrombocytopenia), peripheral and optic neuropathy, and a risk of serotonin syndrome with concomitant serotonergic agents.[17]Generally a more favorable safety profile in clinical trials, with a lower incidence of gastrointestinal adverse effects and myelosuppression compared to linezolid.[1][18]Designed to potentially reduce the risk of myelosuppression and other adverse effects associated with linezolid.[19]

Experimental Protocols for Comparative Evaluation

Objective and reproducible experimental data are the cornerstones of comparative analysis. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for the in vitro evaluation of oxazolidinone antibacterial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of an agent's potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent Stock Solutions:

    • Accurately weigh and dissolve the oxazolidinone compounds in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

    • Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into the wells of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.

Start Start Prepare_Stock Prepare Antibiotic Stock Solutions Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dispense_Antibiotic Dispense Antibiotic Dilutions in Plate Prepare_Stock->Dispense_Antibiotic Dilute_Inoculum Dilute Inoculum in CAMHB Prepare_Inoculum->Dilute_Inoculum Add_Inoculum Add Inoculum to Plate Dilute_Inoculum->Add_Inoculum Dispense_Antibiotic->Add_Inoculum Incubate Incubate 16-20h at 35-37°C Add_Inoculum->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal (killing) or bacteriostatic (inhibiting growth).

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare antibiotic solutions in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Prepare a bacterial inoculum as described for the MIC assay, with a final target starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.

  • Assay Procedure:

    • Dispense the prepared antibiotic solutions and a growth control (no antibiotic) into sterile tubes.

    • Inoculate each tube with the standardized bacterial suspension.

    • Immediately after inoculation (time 0) and at specified time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Start Start Prepare_Tubes Prepare Tubes with Antibiotic Concentrations (Multiples of MIC) Start->Prepare_Tubes Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Tubes Inoculate Tubes Prepare_Tubes->Inoculate_Tubes Prepare_Inoculum->Inoculate_Tubes Time_0_Sample Sample at Time 0 Inoculate_Tubes->Time_0_Sample Incubate_Tubes Incubate at 35-37°C Inoculate_Tubes->Incubate_Tubes Serial_Dilution Perform Serial Dilutions Time_0_Sample->Serial_Dilution Time_X_Sample Sample at Various Time Points (2, 4, 8, 24h) Incubate_Tubes->Time_X_Sample Time_X_Sample->Serial_Dilution Plate_Dilutions Plate Dilutions on Agar Serial_Dilution->Plate_Dilutions Incubate_Plates Incubate Plates 18-24h Plate_Dilutions->Incubate_Plates Count_Colonies Count Colonies and Calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Caption: Workflow for the Time-Kill Kinetic Assay.

Mechanisms of Oxazolidinone Resistance

The emergence of resistance is an ever-present challenge in antibacterial drug development. For oxazolidinones, the primary mechanisms of resistance involve alterations at the drug's binding site on the ribosome.

Target Site Mutations

The most common mechanism of linezolid resistance involves point mutations in the domain V region of the 23S rRNA gene.[5] These mutations, such as G2576U, occur within the peptidyl transferase center and reduce the binding affinity of the oxazolidinone to the ribosome.[3][21] Mutations in ribosomal proteins L3 and L4, which are near the PTC, have also been associated with reduced susceptibility to linezolid.[5]

Transferable Resistance: The cfr Gene

A significant concern is the emergence of transferable resistance mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[22] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[23][24] This methylation sterically hinders the binding of not only oxazolidinones but also other classes of antibiotics that target the PTC, leading to multidrug resistance.[25] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread between bacteria.[22][23]

cluster_0 Bacterial Cell Ribosome Ribosome (50S Subunit) 23S_rRNA 23S rRNA Ribosome->23S_rRNA Reduced_Binding Reduced Oxazolidinone Binding 23S_rRNA->Reduced_Binding cfr_gene cfr gene (on plasmid) Cfr_methyltransferase Cfr Methyltransferase cfr_gene->Cfr_methyltransferase Encodes Cfr_methyltransferase->23S_rRNA Methylates A2503 Oxazolidinone Oxazolidinone Resistance Antibiotic Resistance Reduced_Binding->Resistance Mutation Point Mutations (e.g., G2576U) Mutation->23S_rRNA Alteration of binding site

Caption: Mechanisms of resistance to oxazolidinone antibiotics.

Future Directions and Next-Generation Oxazolidinones

The success of linezolid and tedizolid has spurred the development of new oxazolidinone derivatives with the aim of overcoming existing resistance mechanisms, improving safety profiles, and potentially expanding the spectrum of activity.[12][26] Compounds such as radezolid, sutezolid, delpazolid, and contezolid are in various stages of clinical development.[19][27] These next-generation agents often feature modifications to the core oxazolidinone structure designed to enhance their interaction with the ribosomal target, even in the presence of resistance mutations, and to reduce off-target effects that can lead to adverse events.[7][19]

Conclusion

The oxazolidinones represent a vital class of antibiotics in the fight against multidrug-resistant Gram-positive pathogens. A thorough understanding of their mechanism of action, a comparative assessment of their pharmacological profiles, and the application of robust experimental methodologies are essential for both the effective use of currently available agents and the development of novel, improved therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important class of antibacterial agents.

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  • Sahm, D. F., Deane, J., & Bien, P. A. (2022). Pharmacokinetics and pharmacodynamics of tedizolid. Journal of Antimicrobial Chemotherapy, 77(Supplement_1), i16-i24. [Link]

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  • Lepak, A. J., Marchillo, K., & Andes, D. R. (2012). Comparative pharmacodynamics of the new oxazolidinone tedizolid phosphate and linezolid in a neutropenic murine Staphylococcus aureus pneumonia model. Antimicrobial agents and chemotherapy, 56(11), 5916-5922. [Link]

  • Zhang, X., Fan, Y., & Liu, Y. (2018). Comparative in vitro potency and kill curve activity of tedizolid and linezolid against Gram-positive bacteria isolated from Chinese hospitalized patients in 2013–2016. Infection and drug resistance, 11, 1249. [Link]

  • Zurenko, G. E., Yagi, B. H., Schaadt, R. D., Allison, J. W., Kilburn, J. O., Glickman, S. E., ... & Bock, J. H. (1996). In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrobial agents and chemotherapy, 40(4), 839-845. [Link]

  • Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241(1), 48-70. [Link]

  • Itani, K. M., Weigelt, J., & Dryden, M. (2004). Linezolid for the treatment of skin and soft tissue infections. Journal of Antimicrobial Chemotherapy, 53(suppl_2), ii23-ii30. [Link]

  • Kehrenberg, C., Schwarz, S., Jacobsen, L., Hansen, L. H., & Vester, B. (2005). A new mechanism for chloramphenicol, florfenicol and clindamycin resistance: methylation of 23S ribosomal RNA by a plasmid-encoded methyltransferase. Molecular microbiology, 57(4), 1064-1073. [Link]

  • Sahm, D. F., Deane, J., & Bien, P. A. (2022). Pharmacokinetics and pharmacodynamics of tedizolid. Journal of Antimicrobial Chemotherapy, 77(Supplement_1), i16-i24. [Link]

  • Morales, G., Picazo, J. J., Baos, E., Candel, F. J., Arribi, A., Peláez, B., ... & Bouza, E. (2010). First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States. Antimicrobial agents and chemotherapy, 54(5), 2067-2071. [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]

  • Toh, S. M., Xiong, L., Arias, C. A., Villegas, M. V., Lolans, K., Quinn, J., & Mankin, A. S. (2007). Acquisition of a natural resistance gene reveals a single binding site for the oxazolidinone antibiotics. Molecular cell, 26(4), 559-567. [Link]

  • Tsai, K., Liew, A. T., & Cate, J. H. (2022). Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance. eLife, 11, e74320. [Link]

  • Schwarz, S., Kehrenberg, C., & Cloeckaert, A. (2020). Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil. Frontiers in microbiology, 11, 2115. [Link]

  • Emery Pharma. (n.d.). Time Kill Assay. Retrieved January 10, 2026, from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved January 10, 2026, from [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]

  • Flanagan, S., Bien, P. A., & Muñoz, K. A. (2014). Tedizolid population pharmacokinetics, exposure response, and target attainment. Antimicrobial agents and chemotherapy, 58(11), 6462-6470. [Link]

  • Pfaller, M. A., Flamm, R. K., & Sader, H. S. (2018). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of clinical microbiology, 56(11), e01159-18. [Link]

  • Jones, R. N., & Biedenbach, D. J. (2003). Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone. Journal of Antimicrobial Chemotherapy, 51(4), 1009-1011. [Link]

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  • Gresham, C., & Sriskantharajah, B. (2019). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Asian Journal of Organic Chemistry, 8(11), 1954-1965. [Link]

Sources

Comparative

A Comparative Guide to Confirming the Stereochemistry of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one Products

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of safe and effective thera...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of safe and effective therapeutic design. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making stereochemical confirmation a critical step in the development of chiral compounds such as 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the stereochemistry of this class of molecules, offering insights into the causality behind experimental choices and providing supporting data from analogous systems.

The Imperative of Stereochemical Integrity in Oxazolidinones

Oxazolidinones are a significant class of synthetic antibacterial agents, with chirality playing a pivotal role in their efficacy. For many oxazolidinone antibiotics, one enantiomer exhibits significantly greater potency than its mirror image[1]. Consequently, robust and reliable analytical methods are essential to not only separate and quantify enantiomers but also to definitively determine the absolute and relative stereochemistry of the final product. This guide will explore and compare three powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation

Chiral HPLC is often the first line of defense in stereochemical analysis, providing a direct method for separating and quantifying enantiomers. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Experimental Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For oxazolidinone derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity[2][3]. The choice of mobile phase is also crucial; polar organic mode, using solvents like methanol, ethanol, and acetonitrile, is often effective for these compounds[2]. The addition of small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can significantly improve peak shape and resolution.

Experimental Protocol: Chiral HPLC for an Oxazolidinone Analog

This protocol is adapted from a study on the enantioseparation of oxazolidinone analogues on polysaccharide-type CSPs[2].

Objective: To separate the enantiomers of a 3-substituted-1,3-oxazolidin-2-one.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and diode array detector.

  • Chiral Stationary Phase: Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) column.

  • Mobile Phase: Acetonitrile (ACN).

  • Sample Preparation: 1 mg/mL solution of the oxazolidinone analog in methanol.

Procedure:

  • Column Equilibration: Equilibrate the Lux Amylose-1 column with 100% ACN at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Injection: Inject 1 µL of the sample solution.

  • Elution: Perform isocratic elution with 100% ACN at 25°C.

  • Detection: Monitor the elution profile at 210 nm.

  • Data Analysis: Calculate the retention factor (k), separation factor (α), and resolution (Rs) to evaluate the separation performance.

Data Presentation and Interpretation

The success of a chiral separation is determined by the resolution of the enantiomeric peaks. The following table illustrates typical data obtained for the separation of a chiral oxazolidinone analog on different polysaccharide-based CSPs.

Chiral Stationary PhaseMobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)
Lux Amylose-1ACN2.151.252.50
Lux Cellulose-1ACN1.891.101.20
Lux Amylose-2MeOH3.501.050.80

Data is illustrative and based on typical performance for oxazolidinone analogs[2].

A resolution (Rs) value greater than 1.5 indicates baseline separation, which is generally considered ideal for accurate quantification. In this example, the Lux Amylose-1 column with acetonitrile as the mobile phase provides the best separation.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Oxazolidinone in Methanol (1 mg/mL) Equilibrate Equilibrate Chiral Column (e.g., Lux Amylose-1) Inject Inject Sample (1 µL) Equilibrate->Inject Elute Isocratic Elution (e.g., 100% ACN) Inject->Elute Detect UV Detection (210 nm) Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Calculate k, α, Rs Chromatogram->Quantify Result Determine Enantiomeric Purity Quantify->Result

Chiral HPLC workflow for enantiomeric separation.

NMR Spectroscopy: Unraveling Relative and Absolute Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For stereochemical determination, two key techniques are particularly valuable: Nuclear Overhauser Effect (NOE) spectroscopy for determining relative stereochemistry, and Mosher's ester analysis for assigning the absolute configuration of chiral alcohols.

Nuclear Overhauser Effect (NOE) for Relative Stereochemistry

NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), making it an excellent tool for identifying protons that are close to each other in space, typically within 5 Å[4].

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is often preferred over a 1D selective NOE experiment as it provides a comprehensive map of all through-space proton-proton interactions in a single experiment[5][6]. The choice of mixing time in a NOESY experiment is critical; it needs to be long enough to allow for the build-up of NOE cross-peaks but short enough to avoid spin diffusion, which can lead to ambiguous correlations.

This protocol is a general guide for acquiring a 2D NOESY spectrum of a small molecule.

Objective: To determine the relative stereochemistry of a 4,5-disubstituted oxazolidin-2-one.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 500 MHz) with a suitable probe.

  • High-quality NMR tube.

  • Deuterated solvent (e.g., CDCl₃).

  • Sample of the purified oxazolidinone.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the oxazolidinone in 0.6 mL of CDCl₃.

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY Acquisition:

    • Set up a 2D NOESY experiment using the standard pulse sequence.

    • Choose an appropriate mixing time (typically 0.5-1.0 seconds for small molecules).

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software to generate the NOESY spectrum.

  • Data Analysis: Identify cross-peaks that indicate spatial proximity between protons. Correlate these interactions with the possible stereoisomers to determine the relative configuration.

In a NOESY spectrum, cross-peaks appear between protons that are close in space. For a 4,5-disubstituted oxazolidin-2-one, the presence of a cross-peak between the proton at C4 and the proton at C5 would indicate that these protons are on the same face of the ring, suggesting a cis relative stereochemistry. Conversely, the absence of this cross-peak would suggest a trans relationship.

NOE principle for determining relative stereochemistry.
Mosher's Ester Analysis for Absolute Configuration

Mosher's ester analysis is a well-established NMR method for determining the absolute configuration of chiral secondary alcohols[2][7]. The method involves the derivatization of the alcohol with the enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety creates a magnetically anisotropic environment. In the most stable conformation, the protons of the alcohol moiety will be shielded or deshielded depending on their spatial relationship to the MTPA's phenyl ring. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be used to deduce the absolute configuration of the alcohol.

This protocol is a generalized procedure for Mosher's ester analysis[2][7].

Objective: To determine the absolute configuration of the hydroxyl group in 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Instrumentation and Materials:

  • NMR spectrometer.

  • Standard laboratory glassware for organic synthesis.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chlorides).

  • The chiral alcohol (3-(3-hydroxypropyl)-1,3-oxazolidin-2-one).

  • Pyridine or another suitable base.

  • Deuterated chloroform (CDCl₃).

Procedure:

  • Esterification (two separate reactions):

    • Reaction 1 ((S)-MTPA ester): To a solution of the chiral alcohol in CDCl₃ containing a small amount of pyridine, add (R)-Mosher's acid chloride and stir at room temperature until the reaction is complete (monitor by TLC or ¹H NMR).

    • Reaction 2 ((R)-MTPA ester): In a separate reaction, repeat the procedure using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra of both crude reaction mixtures. It is crucial to unambiguously assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can aid in this process.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the carbinol center.

    • Apply the Mosher model to assign the absolute configuration based on the signs of the Δδ values.

According to the Mosher model, for an (R)-alcohol, the protons on one side of the carbinol will have a positive Δδ, while those on the other side will have a negative Δδ. The opposite is true for an (S)-alcohol.

Protonsδ (S-MTPA ester)δ (R-MTPA ester)Δδ (δS - δR)
Ha4.254.20+0.05
Hb1.801.88-0.08

Illustrative data.

A positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

Mosher_Analysis_Workflow cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Alcohol Chiral Alcohol R_MTPA (R)-Mosher's Acid Chloride Alcohol->R_MTPA Reaction 1 S_MTPA (S)-Mosher's Acid Chloride Alcohol->S_MTPA Reaction 2 Ester_S (S)-MTPA Ester R_MTPA->Ester_S Ester_R (R)-MTPA Ester S_MTPA->Ester_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R Calc_delta Calculate Δδ = δS - δR NMR_S->Calc_delta NMR_R->Calc_delta Mosher_model Apply Mosher Model Calc_delta->Mosher_model Abs_config Assign Absolute Configuration Mosher_model->Abs_config

Workflow for Mosher's ester analysis.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for stereochemical determination, as it provides an unambiguous three-dimensional structure of a molecule in the solid state.

Causality of Experimental Choices

The success of this technique hinges on the ability to grow a high-quality single crystal of the compound of interest. For chiral molecules, X-ray crystallography can determine not only the relative stereochemistry of all chiral centers but also the absolute configuration through the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key value in determining the absolute configuration; a value close to 0 indicates the correct absolute structure, while a value near 1 suggests the inverted structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

This is a generalized workflow for small-molecule X-ray crystallography.

Objective: To determine the absolute and relative stereochemistry of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.

Instrumentation and Materials:

  • Single-crystal X-ray diffractometer.

  • Microscope for crystal mounting.

  • Crystallization vials and solvents.

  • Purified sample of the oxazolidinone.

Procedure:

  • Crystallization:

    • Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain single crystals of suitable size and quality. This is often the most challenging and time-consuming step.

  • Crystal Mounting: Mount a suitable crystal on the goniometer of the diffractometer.

  • Data Collection:

    • Collect diffraction data by irradiating the crystal with X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the electron density map of the unit cell.

    • Solve the crystal structure to determine the atomic positions.

    • Refine the structural model to obtain the final, high-resolution structure.

  • Absolute Configuration Determination:

    • Analyze the anomalous scattering data and calculate the Flack parameter to confirm the absolute configuration.

Data Interpretation

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, from which bond lengths, bond angles, and torsional angles can be determined. The absolute configuration is assigned based on the spatial arrangement of the atoms.

ParameterValueInterpretation
Flack Parameter0.05(3)The value is close to 0, indicating the correct absolute configuration has been determined.
R-factor< 5%A low R-factor indicates a good fit between the experimental data and the structural model.

Illustrative data.

Xray_Workflow cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Purified_Sample Purified Oxazolidinone Screening Screen Solvents & Techniques Purified_Sample->Screening Single_Crystal Obtain Single Crystal Screening->Single_Crystal Mount_Crystal Mount Crystal Single_Crystal->Mount_Crystal Data_Collection Collect Diffraction Data Mount_Crystal->Data_Collection Solve_Structure Solve & Refine Structure Data_Collection->Solve_Structure Determine_Abs_Config Determine Absolute Configuration (Flack Parameter) Solve_Structure->Determine_Abs_Config Final_Structure Definitive 3D Structure Determine_Abs_Config->Final_Structure

Sources

Validation

Peer-reviewed literature on 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one applications

A Comparative Guide to the Applications of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and its Congeners in Drug Discovery and Asymmetric Synthesis The 1,3-oxazolidin-2-one ring system is a privileged heterocyclic motif tha...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Applications of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one and its Congeners in Drug Discovery and Asymmetric Synthesis

The 1,3-oxazolidin-2-one ring system is a privileged heterocyclic motif that has garnered significant attention from the scientific community.[1] Its rigid structure, coupled with the presence of both hydrogen bond donors and acceptors, makes it an ideal scaffold for the development of a wide array of biologically active molecules and chiral auxiliaries.[1][2] This guide provides a comparative analysis of the applications of the broader oxazolidin-2-one class, with a specific focus on the utility of the derivative 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. We will delve into the cornerstone applications of this scaffold in antibacterial drug discovery and its pivotal role in asymmetric synthesis, supported by experimental data and protocols.

I. The Oxazolidin-2-one Core in Antibacterial Drug Discovery: A Paradigm Shift

The discovery of the oxazolidinones as a new class of synthetic antibacterial agents marked a significant milestone in the fight against multidrug-resistant bacteria. Unlike many other antibiotics that target cell wall synthesis, oxazolidinones possess a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This novel mechanism circumvents existing resistance pathways, rendering them effective against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

Mechanism of Action: Halting Protein Synthesis at its Inception

The antibacterial activity of oxazolidinones stems from their ability to bind to the P-site of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[6] This crucial first step in protein synthesis is thereby blocked, leading to a bacteriostatic effect against most susceptible organisms.[6]

Oxazolidinone Mechanism of Action cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis Initiation 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit 50S_subunit->Initiation_Complex Binding Blocked mRNA mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Proceeds Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to P-site

Caption: Mechanism of action of oxazolidinone antibiotics.

Comparative Efficacy of Oxazolidinone Antibiotics

Linezolid, the first FDA-approved oxazolidinone, has been a clinical success.[4] However, the emergence of resistance has spurred the development of second-generation compounds like Tedizolid, which exhibit improved potency and a better safety profile.[7] The table below compares the in vitro activity of Linezolid with a more recent, potent analogue.

CompoundS. aureus (MRSA) MIC (μg/mL)E. faecalis (VRE) MIC (μg/mL)Reference
Linezolid0.5 - 41 - 4[8]
Compound 9 (Thiophene analogue)< 0.125< 0.125[1]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate higher potency.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC of an oxazolidinone derivative against a bacterial strain can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Oxazolidinone compound stock solution

Procedure:

  • Prepare serial two-fold dilutions of the oxazolidinone compound in MHB directly in the wells of the 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

II. Chiral Auxiliaries in Asymmetric Synthesis: The "Evans' Auxiliaries"

Beyond their therapeutic applications, oxazolidin-2-ones are renowned as "Evans' auxiliaries" in the field of asymmetric synthesis.[9] By temporarily attaching a chiral oxazolidinone to a prochiral substrate, it is possible to direct the stereochemical outcome of a subsequent reaction with a high degree of control.[10]

Mechanism of Stereodirection

The stereodirecting power of Evans' auxiliaries arises from the steric hindrance provided by the substituent on the chiral center of the oxazolidinone. This blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.[10]

Asymmetric Alkylation with Evans' Auxiliary Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate Z-Enolate (Chelated) Acyl_Oxazolidinone->Enolate Deprotonation LDA LDA (Base) LDA->Enolate Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Alkylation from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product

Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Comparative Performance of Chiral Auxiliaries

Different substituents on the oxazolidinone ring can influence the degree of stereoselectivity. While a comprehensive quantitative comparison is beyond the scope of this guide, it is well-established that auxiliaries derived from amino acids like valine and phenylalanine provide excellent levels of diastereoselectivity in a wide range of reactions.[11] Microwave-assisted synthesis has been shown to improve the yields and reduce reaction times for the preparation of these auxiliaries compared to conventional methods.[11]

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

Materials:

  • N-Acyl oxazolidinone

  • Lithium diisopropylamide (LDA) in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78°C.

  • Slowly add a solution of LDA in THF and stir for 30 minutes to form the enolate.

  • Add the alkyl halide and continue stirring at -78°C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

  • The auxiliary can be cleaved under acidic or basic conditions to yield the chiral carboxylic acid derivative.

III. 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: A Key Intermediate in Anticancer Drug Synthesis

While the broader oxazolidin-2-one scaffold is celebrated for its antibacterial and chiral auxiliary applications, the specific derivative 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one has found a niche but critical role as a precursor in the synthesis of the anticancer drug Ifosfamide and its analogues.[12][13] Ifosfamide is a nitrogen mustard alkylating agent used in the treatment of various cancers.[14]

Synthetic Pathway to Ifosfamide Analogues

Ifosfamide_Analogue_Synthesis_Concept HPO 3-(3-Hydroxypropyl)- 1,3-oxazolidin-2-one Activation Activation of -OH group HPO->Activation Coupling Coupling with Phosphorus Moiety Activation->Coupling Ifosfamide_Analogue Ifosfamide Analogue Coupling->Ifosfamide_Analogue

Caption: Conceptual synthetic pathway for Ifosfamide analogues.

This application highlights the versatility of the oxazolidinone scaffold, where even derivatives that are not themselves the final active pharmaceutical ingredient can play a crucial role in the drug development process.

IV. Emerging Applications and Future Perspectives

The utility of the oxazolidinone scaffold is not limited to the applications detailed above. Researchers are actively exploring its potential in a variety of other therapeutic areas, including:

  • Antituberculosis agents [1]

  • Anticancer therapeutics [1]

  • Anti-inflammatory drugs [1]

  • Treatment of neurological disorders [1]

The ability to readily synthesize a diverse range of substituted oxazolidinones allows for the fine-tuning of their biological activity and pharmacokinetic properties.[5][16][17]

V. Conclusion

The oxazolidin-2-one scaffold is a testament to the power of heterocyclic chemistry in addressing challenges in both medicine and chemical synthesis. From life-saving antibiotics like Linezolid to the elegant stereocontrol imparted by Evans' auxiliaries, this five-membered ring system has proven its immense value. While 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one may not share the widespread direct applications of some of its congeners, its role as a key intermediate in the synthesis of anticancer agents underscores the importance of every unique derivative in the vast chemical landscape. The continued exploration of this versatile scaffold promises to yield new and innovative solutions for the betterment of human health.

References

  • Fernandes, G. F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-431. [Link]

  • Swain, C. J., et al. (1991). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 35(5), 1019-1023. [Link]

  • Los Angeles Hub. (2025). Linezolid Drug Class: Understanding Oxazolidinone Antibiotics. [Link]

  • Zurenko, G. E., et al. (1996). Oxazolidinones: activity, mode of action, and mechanism of resistance. Expert Opinion on Investigational Drugs, 5(2), 179-191. [Link]

  • MSD Manual Consumer Version. (n.d.). Oxazolidinones: Linezolid and Tedizolid. [Link]

  • Cortes, H., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(3), 1887-1896. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

For researchers and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. While this compound is not classified as hazardous under the Globally Harmonized System (GHS) in a majority of notifications, the absence of comprehensive disposal data necessitates a cautious and systematic approach.[1][2][3] Adhering to these procedures will ensure the safety of laboratory personnel and the protection of our environment.

The foundational principle of this guide is to treat substances with incomplete hazard and disposal information as potentially hazardous chemical waste. This approach aligns with the best practices mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential risks is crucial. While 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one has limited documented hazards, general chemical handling precautions are mandatory.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against unforeseen chemical exposures.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a clear, compliant pathway for the disposal of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one from the point of generation to its final collection.

Step 1: Waste Characterization

In the absence of specific disposal directives, a conservative waste determination is required. Under the EPA's RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8][9][10] Given the lack of data for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one, it is prudent to manage it as a hazardous chemical waste.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.

  • Compatibility: The container must be made of a material that is chemically compatible with 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: The container must be in good condition, free from cracks or defects, with a securely sealing screw-top cap.[11]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate expansion of the contents.

  • Closure: Keep the waste container closed at all times, except when adding waste.[12]

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement that ensures the safe handling and proper disposal of the waste.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated name of the chemical: "3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one ". For mixtures, list all components.

  • The date on which the first drop of waste was added to the container (the "accumulation start date").

  • The location where the waste was generated (e.g., building and room number).

Step 4: Waste Segregation

To prevent dangerous chemical reactions, it is essential to segregate waste streams.

  • Do not mix 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one waste with other chemical wastes unless you have explicit confirmation of their compatibility.

  • As a general rule, store different classes of chemical waste separately (e.g., acids, bases, flammables, oxidizers).[11]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[12] Once these limits are reached, the full container must be moved to a central storage area within three days.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in a secondary containment bin or tray to contain any potential leaks.

Step 6: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate disposal of hazardous waste. This is managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Once your waste container is full, or if you are discontinuing the project, contact your EHS office to schedule a waste pickup.

  • Provide them with all necessary information about the waste as indicated on the label.

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making workflow for the proper disposal of a chemical with incomplete hazard information, such as 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one.

DisposalWorkflow Disposal Decision Workflow for Chemicals with Limited Data start Start: Unused or Waste 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions. start->sds_check disposal_info Are specific disposal instructions provided? sds_check->disposal_info follow_sds Follow explicit SDS disposal protocol. disposal_info->follow_sds Yes no_info No specific instructions found or 'No data available'. disposal_info->no_info No end End: Compliant Disposal follow_sds->end treat_as_haz Conservative Approach: Manage as Hazardous Chemical Waste in accordance with EPA RCRA regulations. no_info->treat_as_haz ppe Don appropriate PPE: Safety Goggles, Lab Coat, Nitrile Gloves. treat_as_haz->ppe container Select a compatible, sealed waste container (e.g., HDPE, Glass). ppe->container labeling Label container with: 'HAZARDOUS WASTE', Full Chemical Name, Accumulation Start Date. container->labeling storage Store in a designated Satellite Accumulation Area (SAA). labeling->storage pickup Contact Environmental Health & Safety (EHS) for waste pickup when container is full. storage->pickup pickup->end

Caption: Decision workflow for compliant chemical disposal.

By adhering to this structured and cautious protocol, you contribute to a culture of safety and environmental responsibility within your institution. This guide empowers you to manage chemical waste confidently, ensuring that your work, from discovery to disposal, is conducted with the highest degree of scientific integrity.

References

  • - U.S. Environmental Protection Agency (EPA)

  • - Arcwood Environmental

  • - MLI Environmental

  • - SCION Instruments

  • - Choice MedWaste

  • - Office of Clinical and Research Safety

  • - Central Washington University

  • - University of Pennsylvania EHRS

  • - Ace Waste

  • - University of Houston-Clear Lake

  • - ADCO Environmental Services

  • - American Chemical Society

  • - PubChem

  • - Guidechem

  • - TriHaz Solutions

  • - U.S. Environmental Protection Agency (EPA)

  • - Castrol

  • - Legal Information Institute, Cornell Law School

  • - Guidechem

  • - Carl ROTH

  • - ChemicalBook

  • - Chemos GmbH & Co.KG

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